Product packaging for Histone Acetyltransferase Inhibitor II(Cat. No.:)

Histone Acetyltransferase Inhibitor II

Cat. No.: B1339728
M. Wt: 464.1 g/mol
InChI Key: YOLKEKNTCBWPSD-VOMDNODZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Selective, cell-permeable p300/CBP histone acetyltranserase inhibitor (IC50 = 5 μM). Antitumor agent. Active in vitro.>HAT Inhibitor II is a cell-permeable, selective inhibitor of the histone acetyltransferase p300 (IC50 = 5 µM). It does not inhibit PCAF or GCN5 acetyltransferases.>Histone Acetyltransferase Inhibitor II is a selective, cell-permeable p300/CBP HAT inhibitor, which may be used in the treatement of cystic fibrosis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16Br2O3 B1339728 Histone Acetyltransferase Inhibitor II

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLKEKNTCBWPSD-VOMDNODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Determination of IC50 Values for Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and data associated with determining the half-maximal inhibitory concentration (IC50) of Histone Acetyltransferase (HAT) Inhibitor II. It is intended for researchers, scientists, and professionals in the fields of epigenetics and drug development.

Introduction to Histone Acetyltransferase Inhibitor II

This compound, also identified as compound 2c, is a cell-permeable and selective inhibitor of the p300 histone acetyltransferase (HAT).[1][2] Its chemical name is 2,6-bis[(3-bromo-4-hydroxyphenyl)methylene]-cyclohexanone.[2] HATs are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins and other non-histone proteins.[3][4] This acetylation is a key post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription.[5] The aberrant activity of HATs, particularly p300/CBP, is implicated in various diseases, including cancer, making them significant therapeutic targets.[6][7]

This compound serves as a critical tool for studying the biological functions of p300 and as a lead compound for the development of novel therapeutics. Accurate determination of its IC50 value is fundamental to quantifying its potency and selectivity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several HAT enzymes to establish its potency and selectivity. The available data is summarized below.

Inhibitor NameTarget EnzymeIC50 ValueNon-Target EnzymesReference
This compoundp3005 µMPCAF, GCN5[1][2]

General Experimental Protocol for IC50 Determination

The determination of the IC50 value for a HAT inhibitor like this compound typically involves an in vitro enzymatic assay.[3] The following protocol describes a common fluorescence-based method.

3.1. Principle

This assay measures the activity of a HAT enzyme (e.g., p300) by detecting one of the reaction products. The enzymatic reaction involves the transfer of an acetyl group from a donor molecule (Acetyl-CoA) to a histone peptide substrate. This produces an acetylated peptide and Coenzyme A (CoA-SH). The amount of CoA-SH produced can be quantified using a developer that reacts with the free thiol group to generate a fluorescent signal. The inhibitor's potency is determined by measuring the reduction in this signal at various inhibitor concentrations.[8]

3.2. Materials and Reagents

  • HAT enzyme (e.g., recombinant human p300)

  • This compound

  • Acetyl-CoA

  • Histone peptide substrate (e.g., a peptide derived from Histone H3 or H4)

  • HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[8]

  • HAT Stop Reagent (e.g., isopropanol)[8]

  • Fluorescent Developer Reagent

  • DMSO (for dissolving the inhibitor)

  • 96-well or 384-well microplates (black, for fluorescence assays)

  • Microplate reader with fluorescence capabilities (e.g., Excitation 360-390 nm, Emission 450-470 nm)[8]

3.3. Assay Procedure

  • Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in Assay Buffer) without the inhibitor.

  • Reaction Setup : In a microplate, add the following components in order:

    • Assay Buffer

    • HAT enzyme (e.g., p300)

    • Serial dilutions of this compound or vehicle control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction : Initiate the enzymatic reaction by adding the substrates: Acetyl-CoA and the histone peptide.

  • Incubation : Cover the plate and incubate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 5-30 minutes).[9] This incubation time should be within the linear range of the reaction, where product formation is proportional to time.[9]

  • Termination of Reaction : Stop the reaction by adding the HAT Stop Reagent to each well.[8]

  • Signal Development : Add the Fluorescent Developer to all wells. This reagent reacts with the CoA-SH produced during the reaction.

  • Final Incubation : Cover the plate and incubate at room temperature for a specified time (e.g., 20 minutes) to allow the fluorescent signal to stabilize.[8]

  • Data Acquisition : Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

3.4. Data Analysis

  • Background Subtraction : Subtract the average fluorescence of "no enzyme" or "background" wells from all other measurements.

  • Calculate Percent Inhibition : Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle_control))

  • Generate Dose-Response Curve : Plot the Percent Inhibition against the logarithm of the inhibitor concentration.[10][11]

  • Determine IC50 : Use a non-linear regression analysis (e.g., a sigmoidal dose-response or four-parameter logistic model) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[11][12]

Visualizations

4.1. Mechanism of Action

The following diagram illustrates the mechanism by which p300 acetylates histones and how this compound disrupts this process.

TF Transcription Factor (TF) p300 p300 HAT TF->p300 Recruits DNA DNA Histone Histone (Lysine) Acetylation Acetylation p300->Acetylation Catalyzes Blocked Blocked Ac_CoA Acetyl-CoA Ac_CoA->p300 HAT_Inhibitor HAT Inhibitor II HAT_Inhibitor->p300 Inhibits Gene_Activation Gene Activation Acetylation->Gene_Activation

Caption: Mechanism of p300 inhibition by HAT Inhibitor II.

4.2. Experimental Workflow for IC50 Determination

The diagram below outlines the key steps involved in the in vitro fluorescence-based assay to determine the IC50 value.

A 1. Reagent Prep - Dilute Inhibitor - Prepare Enzyme & Substrates B 2. Reaction Setup - Add Buffer, Enzyme, Inhibitor - Pre-incubate A->B C 3. Initiate Reaction - Add Acetyl-CoA & Histone Peptide B->C D 4. Enzymatic Reaction - Incubate at 30°C C->D E 5. Stop Reaction - Add Stop Reagent D->E F 6. Signal Development - Add Fluorescent Developer E->F G 7. Data Acquisition - Read Fluorescence F->G H 8. Data Analysis - Plot Dose-Response Curve - Calculate IC50 G->H Inhibitor HAT Inhibitor II p300 p300 Inhibitor->p300  Inhibits (IC50 = 5 µM) PCAF PCAF Inhibitor->PCAF  No significant inhibition GCN5 GCN5 Inhibitor->GCN5  No significant inhibition

References

An In-depth Technical Guide to the Cell Permeability of Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability and intracellular activity of Histone Acetyltransferase Inhibitor II (HAT Inhibitor II). This document consolidates available data, outlines detailed experimental protocols for assessing cell permeability and target engagement, and illustrates key signaling pathways and workflows.

Introduction to this compound

This compound is a cell-permeable small molecule that selectively inhibits the p300 histone acetyltransferase (HAT) with an IC50 of 5 μM.[1][2][3] By inhibiting p300, this compound modulates the acetylation of histone and non-histone proteins, thereby influencing gene transcription and other cellular processes. Aberrant HAT activity is implicated in various diseases, including cancer and inflammatory disorders, making HAT inhibitors like this one valuable tools for research and potential therapeutic development.[4] This inhibitor has been shown to induce anti-acetylase activity within mammalian cells, indicating its ability to cross the cell membrane and engage its intracellular target.[1][3]

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 2,6-bis[(3-bromo-4-hydroxyphenyl)methylene]-cyclohexanone[2]
Molecular Formula C₂₀H₁₆Br₂O₃[2]
Molecular Weight 464.2 g/mol [2]
IC50 (p300) 5 µM[1][2][3]
Solubility DMSO: 93 mg/mL (200.36 mM)[1]
DMF: 50 mg/mL[2]
Ethanol: 20 mg/mL[2]

Cell Permeability Data

Table of Caco-2 Permeability for Reference HAT Inhibitors

CompoundApparent Permeability Coefficient (Papp) (cm/s)Reference
Compound 16 (a 2-acylamino-1-(4-carboxyphenyl)benzamide)68.21 x 10⁻⁶[5][6]
Compound 17 (a 2-acylamino-1-(4-carboxyphenyl)benzamide)71.48 x 10⁻⁶[5][6]

These values indicate good intestinal permeability in the Caco-2 model, an accepted in vitro model for predicting human drug absorption.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cell permeability and intracellular activity of this compound.

Determination of Intracellular Concentration by LC-MS/MS

This protocol outlines a general method for quantifying the intracellular concentration of a small molecule inhibitor.

Experimental Workflow for Intracellular Concentration Measurement

cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Lysis cluster_2 Sample Analysis cluster_3 Data Analysis A Seed cells in multi-well plates and grow to desired confluency B Treat cells with this compound at various concentrations and time points A->B C Wash cells extensively with ice-cold PBS to remove extracellular inhibitor B->C D Harvest cells by scraping or trypsinization C->D E Lyse cells using an organic solvent (e.g., acetonitrile/methanol) D->E F Centrifuge lysate to pellet cell debris E->F G Collect supernatant containing the inhibitor F->G H Analyze supernatant by LC-MS/MS to quantify inhibitor concentration G->H I Normalize inhibitor concentration to cell number or total protein content H->I J Calculate intracellular concentration (e.g., in nmol/10^6 cells) I->J

Caption: Workflow for determining the intracellular concentration of a small molecule inhibitor.

Protocol:

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and culture until they reach approximately 80-90% confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for different time periods (e.g., 2, 6, 24 hours).

  • Cell Harvesting:

    • Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular inhibitor.

    • Harvest the cells by scraping them into a pre-weighed tube.

  • Cell Lysis and Inhibitor Extraction:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in a known volume of a suitable organic solvent mixture, such as acetonitrile:methanol (1:1 v/v), to lyse the cells and extract the inhibitor.

    • Vortex thoroughly and incubate on ice.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.

    • Generate a standard curve with known concentrations of the inhibitor to ensure accurate quantification.

  • Data Normalization:

    • Determine the total protein concentration of the cell lysate (from a parallel sample) or the cell number per well to normalize the quantified inhibitor amount.

    • Express the final intracellular concentration as nmol of inhibitor per mg of total protein or per 10^6 cells.

Western Blot for Histone Acetylation

This protocol is used to assess the functional consequence of HAT inhibitor entry into the cell by measuring the levels of histone acetylation.

Experimental Workflow for Western Blot Analysis

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Detection and Analysis A Treat cells with this compound B Lyse cells and extract nuclear proteins or histones A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF or nitrocellulose membrane D->E F Block the membrane to prevent non-specific antibody binding E->F G Incubate with primary antibody (e.g., anti-acetyl-H3) F->G H Incubate with HRP-conjugated secondary antibody G->H I Add chemiluminescent substrate H->I J Capture image and quantify band intensity I->J

Caption: A generalized workflow for performing a western blot experiment.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in the previous protocol.

    • Lyse the cells in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use an antibody against total histone H3 or a housekeeping protein like GAPDH as a loading control.

Signaling Pathway Modulation

This compound, by inhibiting p300, can impact various signaling pathways. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in inflammation and cancer.

Simplified NF-κB Signaling Pathway and the Role of p300

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits IkB_P P-IκBα Proteasome Proteasome IkB_P->Proteasome targeted for degradation NFkB_active Active NF-κB NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc translocates to p300 p300 HAT NFkB_nuc->p300 recruits Histones Histones p300->Histones acetylates Acetylation Histone Acetylation Gene_expression Gene Expression (e.g., inflammatory cytokines) Acetylation->Gene_expression promotes HAT_Inhibitor_II Histone Acetyltransferase Inhibitor II HAT_Inhibitor_II->p300 inhibits

Caption: Inhibition of p300 by HAT Inhibitor II can suppress NF-κB-mediated gene expression.

Conclusion

This compound is a valuable research tool for studying the roles of p300 in various biological processes. Its cell-permeable nature allows for the investigation of its effects in cellular models. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess its intracellular concentration and functional activity. Further studies to determine its precise permeability characteristics and to explore its therapeutic potential are warranted.

References

In Vitro Characterization of Histone Acetyltransferase Inhibitor II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Histone Acetyltransferase Inhibitor II, a selective and cell-permeable inhibitor of the p300 histone acetyltransferase (HAT). This document details the inhibitor's known biochemical properties, provides representative experimental protocols for its characterization, and visualizes key pathways and workflows to support further research and development.

Introduction to this compound

This compound is a small molecule compound identified as a potent and selective inhibitor of the p300 histone acetyltransferase.[1][2][3] p300, along with its close homolog CBP, is a crucial transcriptional co-activator that plays a central role in a multitude of cellular processes, including cell cycle regulation, differentiation, and DNA damage repair, by acetylating histone and non-histone proteins.[4][5] The dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making its inhibitors valuable tools for both basic research and therapeutic development. This compound reportedly functions as a competitive inhibitor with respect to the acetyl-CoA binding site.[6]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Potency against p300

ParameterValueNotes
IC50 5 µMDetermined in a cell-free p300 HAT assay.[1][2][3][7]

Table 2: Selectivity Profile against Other Histone Acetyltransferases

Target HAT% Inhibition (at 5 µM Inhibitor II)Notes
p300/CBP ~50%Potent inhibition observed.
GCN5 30%Moderate to low inhibition.
PCAF 0%No significant inhibition observed.

Experimental Protocols

The following are detailed, representative methodologies for the in vitro characterization of a p300 inhibitor like this compound. These protocols are based on established methods for characterizing similar compounds.[2][8][9][10]

Biochemical Assay: In Vitro p300 HAT Activity (Radioactive Method)

This assay directly measures the enzymatic activity of recombinant p300 by quantifying the incorporation of a radiolabeled acetyl group from [14C]-acetyl-CoA onto a histone substrate.

Materials:

  • Recombinant human p300 catalytic domain (Enzo Life Sciences or similar)

  • Histone H3 or H4 peptide substrate (e.g., N-terminal 20 amino acids)

  • [14C]-acetyl-CoA

  • Unlabeled Acetyl-CoA

  • This compound

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Reaction Quench Solution: 14% SDS (w/v)

  • Scintillation fluid and counter

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical concentration range to test would span from 100 nM to 100 µM to generate a full dose-response curve around the known 5 µM IC50.

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • HAT Assay Buffer

    • Recombinant p300 enzyme (e.g., 5-10 nM final concentration)

    • Histone peptide substrate (e.g., 100 µM final concentration)

    • This compound or DMSO vehicle control (final DMSO concentration should be kept constant, e.g., <2.5%)

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and [14C]-acetyl-CoA to a final concentration of ~20 µM.

  • Incubation: Allow the reaction to proceed at 30°C for 10-15 minutes. Ensure the reaction stays within the linear range of enzyme activity.

  • Quench Reaction: Stop the reaction by adding the quench solution.

  • Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [14C]-acetyl-CoA. Air dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Cellular Assay: Immunoblotting for Histone Acetylation

This assay assesses the ability of this compound to inhibit p300 activity within a cellular context by measuring the levels of specific histone acetylation marks.

Materials:

  • HeLa, MDA-MB-468, or other suitable cancer cell line

  • Complete cell culture medium

  • This compound

  • Histone Deacetylase (HDAC) inhibitor (e.g., Trichostatin A) - optional, for signal amplification

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27), anti-total Histone H3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate and imaging system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control.

  • (Optional) HDAC Inhibition: To increase the basal level of histone acetylation, co-treat with a broad-spectrum HDAC inhibitor for the final 4-6 hours of the experiment. This can make the reduction in acetylation by the HAT inhibitor more pronounced.[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the specific acetylation mark overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities and normalize the acetyl-histone signal to the total histone or loading control signal. Compare the levels of acetylation in inhibitor-treated samples to the DMSO control.

Visualizations: Pathways and Workflows

p300/CBP Signaling Pathway

The following diagram illustrates the central role of p300/CBP as a transcriptional co-activator. It is recruited by DNA-bound transcription factors (TFs) and subsequently acetylates histone tails, leading to chromatin relaxation and transcriptional activation.

p300_signaling_pathway Signal Upstream Signal (e.g., Growth Factor, Cytokine) TF Transcription Factor (e.g., p53, NF-κB, AP-1) Signal->TF activates p300 p300 / CBP TF->p300 recruits Histones Histone Tails (Lysine Residues) p300->Histones acetylates HAT_Inhibitor_II Histone Acetyltransferase Inhibitor II HAT_Inhibitor_II->p300 inhibits Acetylation Histone Acetylation (H3K27ac, etc.) Histones->Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription (Proliferation, Survival, etc.) Chromatin->Transcription experimental_workflow start Start: Candidate Inhibitor biochem_screen 1. Primary Biochemical Screen (e.g., Radioactive HAT Assay) start->biochem_screen ic50 2. IC50 Determination (Dose-Response Curve) biochem_screen->ic50 kinetics 3. Enzyme Kinetics (Determine Ki, Mechanism of Inhibition) ic50->kinetics selectivity 4. Selectivity Profiling (Test against other HATs) kinetics->selectivity cellular_assay 5. Cellular Target Engagement (Western Blot for Histone Acetylation) selectivity->cellular_assay phenotype 6. Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) cellular_assay->phenotype end End: Characterized Inhibitor phenotype->end

References

The Role of p300/CBP Inhibition in Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are master transcriptional coactivators and histone acetyltransferases (HATs) that play a pivotal role in orchestrating gene expression.[1][2][3] By catalyzing the acetylation of histone tails and other proteins, they modulate chromatin structure and facilitate the assembly of the transcriptional machinery, thereby influencing a vast array of cellular processes, including proliferation, differentiation, and DNA repair.[4][5] Dysregulation of p300/CBP activity is implicated in numerous diseases, most notably cancer, making them compelling therapeutic targets.[6][7] This guide provides an in-depth technical overview of the function of p300/CBP, the mechanisms of their inhibition, and the downstream consequences for gene regulation, supported by quantitative data and detailed experimental protocols.

Core Function of p300/CBP in Gene Regulation

p300 and CBP are large, multi-domain proteins that act as central hubs for integrating diverse signaling pathways to control gene transcription.[8] Their function can be dissected into three primary mechanisms:

  • Histone Acetyltransferase (HAT) Activity: The core enzymatic function of p300/CBP is to transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails, particularly H3K18 and H3K27.[9][10] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This "loosening" of chromatin, or euchromatin formation, increases the accessibility of DNA to transcription factors and the RNA polymerase II machinery, generally leading to gene activation.[2][11]

  • Scaffolding and Co-activation: p300/CBP possess multiple protein-protein interaction domains that allow them to act as molecular scaffolds.[3] They bridge DNA-binding transcription factors (like p53, nuclear receptors, and CREB) with the basal transcription apparatus, stabilizing the pre-initiation complex and enhancing transcriptional output.[1][12]

  • Non-Histone Protein Acetylation: Beyond histones, p300/CBP acetylate over 75 other proteins, including transcription factors themselves (e.g., p53, MyoD, NF-κB).[12][13] This acetylation can modulate the target protein's stability, DNA-binding affinity, subcellular localization, and interaction with other proteins, adding another layer of regulatory control.[12]

Mechanism of p300/CBP Inhibition

Given their critical role in promoting the expression of genes involved in cell growth and survival, inhibiting p300/CBP has emerged as a promising anti-cancer strategy.[7][14] Small molecule inhibitors typically target one of two key domains:

  • HAT Domain Inhibitors: These compounds, such as A-485, are competitive inhibitors that bind to the catalytic active site of the HAT domain, preventing the transfer of acetyl groups to histone and non-histone substrates.[1][5][13] This leads to a global reduction in key acetylation marks like H3K27ac, resulting in a more condensed chromatin state and the repression of target genes.[4][15]

  • Bromodomain Inhibitors: The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues.[16] Inhibitors like CCS1477 (Inobrodib) occupy the acetyl-lysine binding pocket of the bromodomain, preventing p300/CBP from "reading" the epigenetic landscape and docking onto acetylated chromatin.[17][18] This can displace p300/CBP from enhancers and promoters, disrupting the transcriptional activation of key oncogenes like the Androgen Receptor (AR) and c-Myc.[18][19]

The downstream effect of both inhibition strategies is the suppression of specific, lineage-defining transcriptional programs that drive oncogenesis.[5][11]

cluster_0 p300/CBP Core Function cluster_1 Mechanism of Inhibition TF Transcription Factors (e.g., p53, AR) p300 p300/CBP TF->p300 Recruitment Histones Histones (H3) p300->Histones HAT Activity DNA Promoter/Enhancer DNA p300->DNA Binding PolII RNA Pol II Complex p300->PolII Scaffolding AcetylCoA Acetyl-CoA AcetylCoA->p300 Substrate Histones->DNA Chromatin Relaxation Gene Target Gene (e.g., MYC) PolII->Gene Transcription HATi HAT Inhibitor (e.g., A-485) p300_inhibited p300/CBP HATi->p300_inhibited Blocks Catalysis BRDi Bromodomain Inhibitor (e.g., CCS1477) BRDi->p300_inhibited Blocks Binding Histones_condensed Histones (H3) p300_inhibited->Histones_condensed Reduced Acetylation DNA_inaccessible Promoter/Enhancer DNA Histones_condensed->DNA_inaccessible Chromatin Compaction Gene_repressed Target Gene Repression DNA_inaccessible->Gene_repressed No Transcription

Figure 1: Logical flow of p300/CBP function and inhibition.

Data Presentation: The Quantitative Impact of Inhibition

The effects of p300/CBP inhibition can be quantified across biochemical, cellular, and organismal levels. The following tables summarize key data for representative inhibitors.

Table 1: Biochemical Potency of p300/CBP Inhibitors
CompoundTarget DomainTarget ProteinPotency (IC50 / Kd)Assay Type
A-485HATp3009.8 nM (IC50)[1][11]Biochemical HAT Assay
A-485HATCBP2.6 nM (IC50)[1][11]Biochemical HAT Assay
C646HATp300400 nM (Ki)[13]Biochemical HAT Assay
CCS1477Bromodomainp3001.3 nM (Kd)[18]Surface Plasmon Resonance
CCS1477BromodomainCBP1.7 nM (Kd)[18]Surface Plasmon Resonance
Table 2: Cellular Effects of p300/CBP Inhibition
CompoundCell LineEffect MeasuredResult
A-485PC3 (Prostate)H3K27ac Levels73 nM (EC50) reduction[4]
A-485WM2664 (Melanoma)H3K27ac Levels0.59 µM (IC50) reduction[4]
CCS1477VCaP (Prostate)Cell Proliferation0.049 µM (IC50)[17]
CCS147722Rv1 (Prostate)Cell Proliferation0.096 µM (IC50)[17]
p300 shRNASynovial FibroblastsGlobal H3K27ac Levels61.1% decrease (with TNF)[16]
Table 3: Impact on Gene Expression (in vivo)

Data from 22Rv1 prostate tumor xenografts treated with CCS1477.[19]

Gene Target Function Fold Change (Day 7)
c-myc Oncogene, Proliferation -2.7
AR Transcription Factor ~ -1.5
TMPRSS2 AR Target Gene Recovered after treatment
NKX3.1 AR Target Gene Recovered after treatment

| VEGFA | Angiogenesis | > -1.5 |

Signaling Pathways Modulated by p300/CBP

p300/CBP integrate signals from numerous critical pathways. Their inhibition can therefore have profound effects on cellular decision-making.

Wnt Wnt Signal WntR Receptor Wnt->WntR TGFb TGF-β Signal TGFbR Receptor TGFb->TGFbR Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes AR_L Androgen AR Androgen Receptor AR_L->AR bCat β-catenin WntR->bCat Stabilizes Smad SMADs TGFbR->Smad Phosphorylates p300 p300/CBP AR->p300 Recruits HIF1a->p300 Recruits bCat->p300 Recruits Smad->p300 Recruits Wnt_Genes Wnt Target Genes (Cell Fate, Proliferation) p300->Wnt_Genes Co-activates TGFb_Genes TGF-β Target Genes (Growth, Differentiation) p300->TGFb_Genes Co-activates HIF_Genes Hypoxia Response Genes (Angiogenesis) p300->HIF_Genes Co-activates AR_Genes AR Target Genes (MYC, Proliferation) p300->AR_Genes Co-activates Inhibitor p300/CBP Inhibitor Inhibitor->p300

Figure 2: p300/CBP as a central node in oncogenic signaling.

Inhibition of p300/CBP can disrupt these pathways. For example, in castration-resistant prostate cancer, inhibiting the p300/CBP bromodomain prevents co-activation of the Androgen Receptor (AR), leading to downregulation of AR target genes and reduced tumor growth.[17][18] Similarly, p300/CBP are involved in TGF-β/SMAD signaling, Wnt/β-catenin pathways, and the cellular response to hypoxia via HIF-1α, all of which are critical in cancer progression.[14]

Experimental Protocols

Investigating the effects of p300/CBP inhibition requires specific molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac

This protocol is used to map the genomic locations of H3K27 acetylation and assess how these patterns change upon inhibitor treatment. This is a representative protocol synthesized from standard methods.[2][14][20]

A 1. Cell Culture & Treatment Grow cells (e.g., 1-10 million) Treat with p300/CBP inhibitor or DMSO vehicle B 2. Cross-linking Add 1% formaldehyde to culture medium Incubate for 10 min at RT to cross-link proteins to DNA A->B C 3. Cell Lysis & Chromatin Shearing Lyse cells to isolate nuclei Shear chromatin to 200-600 bp fragments (sonication) B->C D 4. Immunoprecipitation (IP) Incubate sheared chromatin with anti-H3K27ac antibody Add Protein A/G magnetic beads to capture antibody-chromatin complexes C->D E 5. Washes & Elution Wash beads to remove non-specific binding Elute chromatin from beads D->E F 6. Reverse Cross-links & DNA Purification Incubate at 65°C overnight to reverse cross-links Treat with RNase A and Proteinase K Purify DNA (e.g., column purification) E->F G 7. Library Preparation & Sequencing Perform end-repair, A-tailing, and adapter ligation Amplify library via PCR Sequence on a high-throughput platform F->G H 8. Data Analysis Align reads to reference genome Perform peak calling Differential binding analysis between inhibitor vs. vehicle G->H

Figure 3: Experimental workflow for H3K27ac ChIP-seq.

Detailed Methodology:

  • Cell Preparation and Cross-linking:

    • Culture cells to ~80-90% confluency. Treat one set with the desired concentration of a p300/CBP inhibitor and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 2-24 hours).

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

    • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

  • Chromatin Preparation:

    • Lyse the cell pellet in a buffer containing a non-ionic detergent (e.g., NP-40) to release nuclei.

    • Lyse the nuclei in a shearing buffer (containing SDS).

    • Shear the chromatin to an average size of 200-600 bp using a probe sonicator. The optimal sonication conditions must be empirically determined for each cell type.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.

    • Incubate the pre-cleared chromatin overnight at 4°C with a specific antibody against H3K27ac (e.g., Abcam ab4729).[6] A parallel sample with a non-specific IgG antibody should be run as a negative control.

    • Add pre-blocked Protein A/G beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.

  • DNA Purification:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.[21]

    • Digest remaining RNA and protein by sequential treatment with RNase A and Proteinase K.[21]

    • Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.

  • Sequencing and Analysis:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library on a platform like Illumina.

    • Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K27ac enrichment. Compare peaks between inhibitor-treated and control samples to identify differential regions.

In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p300 or CBP. This protocol describes a common fluorescence-based method.[7]

Materials:

  • Recombinant human p300 or CBP protein.

  • Histone H3 or H4 peptide substrate.

  • Acetyl-Coenzyme A (Acetyl-CoA).

  • Test inhibitor compound.

  • HAT assay buffer.

  • Developer solution that reacts with free Coenzyme A (thiol-reactive probe).

  • 384-well microplate, plate reader.

Methodology:

  • Reaction Setup: In a microplate, add the HAT assay buffer, the histone peptide substrate, and the recombinant p300/CBP enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations (to determine IC50) or a vehicle control (DMSO). Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding Acetyl-CoA. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop and Develop: Terminate the reaction by adding a stop solution. Add the developer reagent, which will react with the free CoA-SH produced during the reaction to generate a fluorescent signal.

  • Measurement: Incubate for ~20 minutes, then measure the fluorescence on a plate reader (e.g., excitation 380 nm, emission 460 nm). The signal is proportional to the amount of free CoA, and thus to the HAT activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay determines the effect of a p300/CBP inhibitor on the growth and survival of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[17][22]

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Methodology:

  • Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the p300/CBP inhibitor. Include wells with vehicle control (e.g., DMSO) and wells with no cells (for background measurement).

  • Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 or IC50 value.

References

In-Depth Technical Guide: Initial Studies on Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial research and core findings related to Histone Acetyltransferase (HAT) Inhibitor II. It is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and oncology. This document details the inhibitor's mechanism of action, biochemical activity, and the experimental protocols used for its characterization.

Introduction to Histone Acetyltransferases and p300/CBP

Histone acetyltransferases (HATs) are a class of enzymes crucial to epigenetic regulation.[1] They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other non-histone proteins.[1][2][3] This process, known as histone acetylation, generally leads to a more relaxed chromatin structure, facilitating gene transcription.[4]

Among the various HAT families, the p300/CBP coactivators are particularly significant. They interact with numerous transcription factors to regulate the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[5] Aberrant activity of p300/CBP has been implicated in the pathology of several cancers, making them a compelling target for therapeutic intervention.[5][6] Histone Acetyltransferase Inhibitor II is a small molecule developed as a selective inhibitor of p300/CBP.[7][8]

Biochemical Profile and Cellular Activity

This compound, also identified as compound 2c or 2,6-bis-(3-Bromo-4-hydroxybenzylidene)cyclohexanone, is a cell-permeable compound that selectively targets the p300/CBP histone acetyltransferases.[7][8]

The inhibitory activity of HAT Inhibitor II has been quantified against several key histone acetyltransferases. The compound demonstrates significant selectivity for p300 over other HATs like GCN5 and PCAF.

Target EnzymeIC50 ValueInhibition at 5 µMReference
p3005 µM~50%[7][8]
PCAF> 5 µM0%
GCN5> 5 µM30%

In cellular contexts, HAT Inhibitor II has been shown to exert distinct biological effects consistent with its inhibitory action on p300/CBP. Key observed effects include:

  • Anti-acetylase Activity: The inhibitor demonstrates effective anti-acetylase activity within mammalian cells.[7][8]

  • Histone Hypoacetylation: Treatment of HeLa cells with the inhibitor leads to a measurable decrease in the acetylation of histone H3.

  • Chromatin Condensation: Consequent to histone hypoacetylation, the inhibitor induces chromatin condensation in HeLa cells.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of the p300/CBP enzymes. By blocking p300/CBP, the inhibitor prevents the acetylation of lysine residues on histone tails. This lack of acetylation leads to a more condensed chromatin state (heterochromatin), which restricts the access of transcription factors to DNA, thereby downregulating the expression of target genes.

cluster_0 Cellular Environment HATi HAT Inhibitor II p300 p300/CBP HAT HATi->p300 Inhibits AcetylatedHistones Acetylated Histones p300->AcetylatedHistones Catalyzes Acetylation CondensedChromatin Condensed Chromatin (Gene Repression) p300->CondensedChromatin Leads to (when inhibited) Histones Histone Proteins Histones->p300 AcetylCoA Acetyl-CoA AcetylCoA->p300 AcetylatedHistones->CondensedChromatin Prevents Formation

Figure 1. Mechanism of action for HAT Inhibitor II.

Experimental Protocols

Validation of novel HAT inhibitors requires a series of rigorous in vitro and cell-based assays.[5][9] The following protocols are representative of the methodologies used in the initial studies of compounds like HAT Inhibitor II.

This assay directly measures the enzymatic activity of a purified HAT enzyme in the presence of an inhibitor. It is a primary screening method to determine IC50 values.[5]

Objective: To quantify the inhibition of recombinant p300 by HAT Inhibitor II.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 peptide or purified H3.1[5]

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA)[10]

  • Acetyl-CoA[5]

  • HAT Inhibitor II (dissolved in DMSO)

  • Deionized water

  • Reagents for immunoblotting (primary antibody against acetylated histone H3, HRP-conjugated secondary antibody, chemiluminescence substrate)

Procedure:

  • Reaction Preparation: In a microcentrifuge tube, prepare the enzymatic reaction mixture. For each reaction, combine 2 µL of 5x assay buffer, 1 µL of purified p300, and 1 µL of HAT Inhibitor II at various concentrations (or DMSO as a vehicle control).[5]

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature to allow for binding.[5]

  • Initiation of Reaction: Add 3 µL of Acetyl-CoA and 1 µL of purified histone H3 to initiate the acetylation reaction.[5]

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[10]

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection by Immunoblotting:

    • Separate the reaction products using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for acetylated histone H3.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the level of histone acetylation. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

The Chromatin Hyperacetylation Inhibition (ChHAI) assay validates the activity of a HAT inhibitor in a cellular context.[5] This method first induces histone hyperacetylation using an HDAC inhibitor, making the subsequent inhibition by a HAT inhibitor more readily detectable.[5]

Objective: To confirm that HAT Inhibitor II can reduce histone acetylation levels in cultured mammalian cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HDAC inhibitor (HDACi), such as Trichostatin A (TSA) or SAHA

  • HAT Inhibitor II (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer and acid extraction reagents for histones

  • Reagents for immunoblotting

Procedure:

  • Cell Culture: Plate cells and allow them to adhere and grow to approximately 70-80% confluency.

  • Induce Hyperacetylation: Treat the cells with an HDACi (e.g., 10 µM SAHA) to induce the accumulation of acetylated histones.[6]

  • Inhibitor Treatment: After a pre-incubation period with the HDACi, add varying concentrations of HAT Inhibitor II to the culture medium.[5]

  • Co-incubation: Co-incubate the cells with both the HDACi and HATi for a defined period (e.g., 3-6 hours).[5][6]

  • Cell Lysis and Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells and perform an acid extraction to isolate histone proteins.[6]

  • Detection by Immunoblotting: Analyze the levels of acetylated histone H3 in the extracted samples via immunoblotting, as described in Protocol 4.1.

  • Analysis: Compare the levels of histone acetylation in cells treated with the HAT inhibitor to the control (HDACi only) to confirm the inhibitor's cellular activity.

cluster_workflow HAT Inhibitor Validation Workflow start Start: Novel Compound invitro Step 1: In Vitro HAT Assay (Biochemical Screen) start->invitro ic50 Determine IC50 & Selectivity invitro->ic50 cellular Step 2: Cellular Assay (e.g., ChHAI) ic50->cellular Potent & Selective? effect Confirm Cellular Activity (e.g., Histone Hypoacetylation) cellular->effect downstream Step 3: Downstream Functional Assays (e.g., ChIP-qPCR, Cell Viability) effect->downstream Active in Cells? end Validated Inhibitor downstream->end

References

Methodological & Application

Application Notes and Protocols: Histone Acetyltransferase Inhibitor II for Western Blot Analysis of Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Histone Acetyltransferase Inhibitor II (HAT Inhibitor II) to study its effects on histone acetylation via Western blot. This document offers comprehensive experimental procedures, expected outcomes, and a deeper look into the signaling pathways involved.

Introduction

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. The p300/CBP family of HATs are key transcriptional co-activators involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

This compound is a potent, cell-permeable inhibitor of the p300 histone acetyltransferase.[2] With an IC50 of 5 µM, it serves as a valuable tool for investigating the role of p300 in cellular function and disease.[2] Western blotting is a widely used technique to detect changes in protein modifications, such as histone acetylation, upon treatment with such inhibitors.[3]

Signaling Pathway of p300 Histone Acetyltransferase

The p300 protein acts as a central hub for integrating various signaling pathways that control gene expression. It is recruited to chromatin by transcription factors, where it then acetylates histones and other proteins to facilitate transcription. The inhibition of p300 by HAT Inhibitor II is expected to modulate these downstream events.

p300_signaling_pathway cluster_input Upstream Signals cluster_core p300 Regulation and Activity cluster_downstream Downstream Effects Signal Growth Factors, Cytokines, Stress Transcription_Factors Transcription Factors (e.g., p53, NF-κB) Signal->Transcription_Factors p300 p300 HAT Transcription_Factors->p300 Recruitment Histone_Acetylation Histone Acetylation (e.g., H3K18ac, H3K27ac) p300->Histone_Acetylation Acetylation HAT_Inhibitor_II Histone Acetyltransferase Inhibitor II HAT_Inhibitor_II->p300 Inhibition Chromatin_Remodeling Chromatin Remodeling (Relaxation) Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription

p300 Signaling Pathway and Inhibition

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in Western blot experiments. Expected changes in histone acetylation are based on studies with analogous p300 inhibitors like C646.[4]

ParameterValueReference
Inhibitor This compound[2]
Target p300 Histone Acetyltransferase[2]
IC50 5 µM[2]
Recommended Cell Treatment Concentration 20 - 40 µM
Recommended Treatment Time 4 - 24 hours[4]
Expected Change in H3K18 Acetylation ~1.5 to 2.5-fold increase (at certain concentrations)[4]
Expected Change in H3K23 Acetylation ~1.5-fold increase (at certain concentrations)[4]

Note: The observed increase in acetylation with a HAT inhibitor can be a complex cellular response and may be concentration and cell-type dependent. It is hypothesized to be related to feedback mechanisms or off-target effects at higher concentrations.[5]

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the impact of this compound on histone acetylation.

Experimental Workflow

western_blot_workflow Cell_Culture 1. Cell Culture and Treatment with HAT Inhibitor II Histone_Extraction 2. Histone Extraction (Acid Extraction Method) Cell_Culture->Histone_Extraction Quantification 3. Protein Quantification (BCA Assay) Histone_Extraction->Quantification SDS_PAGE 4. SDS-PAGE (15% Gel) Quantification->SDS_PAGE Transfer 5. Western Blot Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Membrane Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-acetyl-Histone & Anti-Total Histone) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Western Blot Experimental Workflow
Cell Culture and Treatment

  • Culture your cells of interest to approximately 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 12, or 24 hours).

Histone Extraction (Acid Extraction Method)
  • Wash the cells with ice-cold PBS and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3) and lyse on ice for 10 minutes with gentle mixing.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Wash the nuclei pellet with TEB and centrifuge again.

  • Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract the histones.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris. The supernatant contains the histone proteins.

Protein Quantification
  • Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE
  • Prepare protein samples by diluting them in 2x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 15-20 µg) into the wells of a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

Western Blot Transfer
  • Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Due to the small size of histones, use a membrane with a 0.2 µm pore size for optimal retention.

  • Confirm successful transfer by staining the membrane with Ponceau S.

Membrane Blocking
  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation
  • Dilute the primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a total histone antibody like anti-Histone H3 as a loading control) in 5% BSA/TBST according to the manufacturer's recommended dilution.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

Secondary Antibody Incubation
  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

Chemiluminescent Detection
  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.

  • Capture the signal using a chemiluminescence imaging system.

Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences.

  • Calculate the fold change in histone acetylation in the inhibitor-treated samples relative to the vehicle control.

Conclusion

This document provides a comprehensive guide for researchers utilizing this compound to investigate its impact on histone acetylation. The detailed protocols and expected quantitative outcomes will aid in the design and execution of robust Western blot experiments. The provided diagrams offer a clear visualization of the underlying biological pathways and the experimental workflow, facilitating a deeper understanding of the experimental approach.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferase Inhibitor II is a potent, selective, and cell-permeable inhibitor of the p300/CBP histone acetyltransferase (HAT) family, with a reported IC50 of 5 µM.[1] These HATs are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis, by catalyzing the acetylation of histone and non-histone proteins.[2][3][4] Inhibition of p300/CBP can lead to a global reduction in histone acetylation, particularly at H3K27, and subsequent modulation of gene expression. This makes this compound a valuable tool for studying the epigenetic regulation of gene transcription and a potential therapeutic agent in diseases characterized by aberrant HAT activity, such as cancer.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as acetylated histones, with specific DNA sequences in the cell. When combined with treatment using this compound, ChIP can be employed to elucidate the specific genomic loci where p300/CBP activity is crucial for histone acetylation and gene regulation. These application notes provide a comprehensive guide to designing and performing ChIP experiments with this inhibitor.

Key Applications

  • Target Validation: Determine the effect of p300/CBP inhibition on histone acetylation at the promoter and enhancer regions of specific target genes.

  • Mechanism of Action Studies: Elucidate the role of p300/CBP-mediated histone acetylation in the regulation of gene expression pathways.

  • Drug Development: Assess the efficacy of novel p300/CBP inhibitors in modulating epigenetic marks at a genomic level.

  • Biomarker Discovery: Identify genomic regions with altered histone acetylation patterns that can serve as biomarkers for inhibitor activity.

Signaling Pathway of p300/CBP in Transcriptional Regulation

The p300/CBP proteins are key integrators of numerous signaling pathways that control gene expression. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Upon recruitment, their intrinsic histone acetyltransferase activity leads to the acetylation of lysine residues on histone tails. This modification neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery, thereby promoting gene expression. This compound directly inhibits this catalytic activity, preventing histone acetylation and leading to a more condensed chromatin state (heterochromatin) and transcriptional repression.

p300_CBP_Signaling p300/CBP Signaling Pathway in Gene Activation cluster_extracellular Extracellular Signals cluster_cell Cell cluster_nucleus Nucleus Signal Growth Factors, Hormones, etc. Receptor Cell Surface Receptor Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, p53) Signaling_Cascade->Transcription_Factor activates p300_CBP p300/CBP Transcription_Factor->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates Closed_Chromatin Closed Chromatin (Heterochromatin) p300_CBP->Closed_Chromatin leads to (when inhibited) HAT_Inhibitor_II Histone Acetyltransferase Inhibitor II HAT_Inhibitor_II->p300_CBP inhibits Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin leads to Chromatin Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression allows Repression Transcriptional Repression Closed_Chromatin->Repression results in

Caption: p300/CBP signaling and its inhibition.

Experimental Protocols

General Experimental Workflow for ChIP using this compound

The following diagram outlines the major steps involved in a ChIP experiment when investigating the effects of this compound.

ChIP_Workflow ChIP Experimental Workflow with HAT Inhibitor II Start Start: Cell Culture Treatment Treat cells with Histone Acetyltransferase Inhibitor II (or DMSO vehicle control) Start->Treatment Crosslinking Cross-link proteins to DNA (Formaldehyde) Treatment->Crosslinking Cell_Lysis Cell Lysis and Chromatin Isolation Crosslinking->Cell_Lysis Sonication Chromatin Shearing (Sonication) Cell_Lysis->Sonication Immunoprecipitation Immunoprecipitation with - anti-acetyl-histone antibody - IgG control Sonication->Immunoprecipitation Washes Wash to remove non-specific binding Immunoprecipitation->Washes Elution Elute chromatin from beads Washes->Elution Reverse_Crosslinking Reverse cross-links Elution->Reverse_Crosslinking DNA_Purification Purify DNA Reverse_Crosslinking->DNA_Purification Analysis Quantitative Analysis (qPCR or ChIP-seq) DNA_Purification->Analysis

Caption: ChIP workflow with HAT inhibitor treatment.

Detailed Protocol for ChIP-qPCR

This protocol is adapted from standard ChIP procedures and includes considerations for the use of this compound. Optimization of inhibitor concentration and treatment time for your specific cell line is recommended.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture reagents

  • Formaldehyde (37%)

  • Glycine

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Antibodies: anti-acetyl-Histone H3 (e.g., anti-H3K27ac), Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol

  • Primers for qPCR targeting specific gene promoters/enhancers

  • SYBR Green qPCR master mix

Procedure:

  • Cell Culture and Inhibitor Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control). Based on its IC50 of 5 µM and studies with similar inhibitors, a starting concentration range of 5-25 µM is recommended.

    • Incubate for a predetermined time (e.g., 2, 6, or 24 hours) to assess both acute and sustained effects on histone acetylation.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Preparation:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

    • Pellet the nuclei and resuspend in nuclear lysis buffer.

  • Chromatin Shearing:

    • Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical for each cell type and instrument.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP):

    • Dilute the chromatin in ChIP dilution buffer.

    • Save a small aliquot of the diluted chromatin as "input" control.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the primary antibody (e.g., anti-H3K27ac) or IgG control overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally with TE buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using elution buffer.

    • Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.

    • Treat with Proteinase K to digest proteins.

  • DNA Purification:

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

    • Resuspend the purified DNA in nuclease-free water.

  • Quantitative PCR (qPCR) Analysis:

    • Perform qPCR using primers designed for specific genomic regions of interest (e.g., promoters of genes known to be regulated by p300/CBP).

    • Analyze the data using the "percent input" method.[5][6]

Data Presentation and Analysis

Quantitative data from ChIP-qPCR experiments should be presented in a clear and structured format. The "percent input" method is a common way to normalize ChIP-qPCR data, which represents the amount of immunoprecipitated DNA as a percentage of the starting chromatin material.[6]

Calculation of Percent Input:

  • Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct(ChIP) - (Ct(Input) - Log2(Input Dilution Factor)).

  • Calculate the percent input: % Input = 2^(-ΔCt) * 100.

Expected Quantitative Results

Treatment with this compound is expected to decrease histone acetylation at p300/CBP target loci. The tables below show hypothetical, yet representative, quantitative data from a ChIP-qPCR experiment.

Table 1: Effect of this compound on H3K27 Acetylation at the MYC Promoter

TreatmentTarget LocusAverage Ct (ChIP)Average Ct (Input)ΔCt% InputFold Change vs. DMSO
DMSOMYC Promoter25.522.03.58.841.00
10 µM HATi IIMYC Promoter27.822.15.72.000.23
DMSONegative Control Region32.122.010.10.091.00
10 µM HATi IINegative Control Region32.322.110.20.080.89

Table 2: Dose-Dependent Effect of this compound on H3K27 Acetylation at the CCND1 Enhancer

Inhibitor Conc.Target LocusAverage Ct (ChIP)Average Ct (Input)ΔCt% Input
0 µM (DMSO)CCND1 Enhancer26.222.53.77.74
5 µM HATi IICCND1 Enhancer27.922.45.52.34
10 µM HATi IICCND1 Enhancer28.822.56.31.29
25 µM HATi IICCND1 Enhancer29.522.47.10.73

Note: The data presented in these tables are illustrative and the actual results may vary depending on the cell type, target gene, and experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in IgG control Incomplete pre-clearing; Too much antibody or beads; Insufficient washing.Increase pre-clearing time; Titrate antibody and bead amounts; Increase the number or duration of washes.
Low signal in ChIP samples Inefficient cross-linking; Over-sonication; Ineffective antibody; Inhibitor treatment time or concentration is not optimal.Optimize formaldehyde concentration and incubation time; Optimize sonication conditions; Use a ChIP-validated antibody; Perform a time-course and dose-response experiment for the inhibitor.
Poor enrichment of target loci Primer inefficiency; Locus is not a target of p300/CBP in the given cell type.Validate qPCR primers for efficiency and specificity; Select positive control loci known to be regulated by p300/CBP.
Variability between replicates Inconsistent cell numbers; Inconsistent sonication; Pipetting errors.Ensure consistent cell seeding and harvesting; Use a consistent sonication protocol; Use careful pipetting techniques and master mixes for qPCR.

Conclusion

The use of this compound in conjunction with Chromatin Immunoprecipitation provides a powerful approach to dissect the epigenetic mechanisms regulated by p300/CBP. The protocols and guidelines presented here offer a framework for researchers to investigate the genomic targets of this inhibitor and its impact on histone acetylation landscapes, ultimately contributing to a deeper understanding of gene regulation and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Gene Expression Analysis Following Histone Acetyltransferase Inhibitor II (CPTH2) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, leading to a more open chromatin structure that is generally associated with transcriptional activation. The p300/CBP family of HATs are key transcriptional coactivators involved in a multitude of cellular processes, including cell cycle regulation, differentiation, and apoptosis.

Histone Acetyltransferase Inhibitor II (HATi II), also known as CPTH2, is a cell-permeable compound that potently and selectively inhibits the HAT activity of p300 with an IC50 of 5 μM. It has also been shown to inhibit Gcn5. By inhibiting p300/CBP, HATi II can induce changes in histone acetylation, leading to the modulation of gene expression. This results in cellular effects such as the induction of apoptosis, decreased cell proliferation, and reduced cell invasion, making it a valuable tool for cancer research and drug development.

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in response to HATi II treatment.

Mechanism of Action

HATi II functions as a competitive inhibitor of the histone acetyltransferase p300. This inhibition leads to a decrease in the acetylation of histone proteins, particularly histone H3. The reduction in histone acetylation results in a more condensed chromatin structure, which can restrict the access of transcription factors and RNA polymerase to gene promoters, thereby leading to the downregulation of target gene expression. Key cellular processes affected by HATi II treatment include the p53 signaling pathway, cell cycle progression, and apoptosis.

Data Presentation

The following table summarizes representative data on the differential gene expression following treatment with a p300/CBP inhibitor. This data is illustrative of the types of changes that can be expected after treatment with HATi II.

Table 1: Representative Differentially Expressed Genes Following p300/CBP Inhibition

Gene SymbolGene NameFunctionFold Change (Illustrative)
Upregulated Genes
CDKN1ACyclin Dependent Kinase Inhibitor 1ACell cycle arrest+2.5
PUMA (BBC3)BCL2 Binding Component 3Apoptosis induction+3.0
BAXBCL2 Associated X, Apoptosis RegulatorApoptosis induction+2.0
Downregulated Genes
CCND1Cyclin D1Cell cycle progression-3.5
MYCMYC Proto-OncogeneCell proliferation, apoptosis-4.0
BCL2B-Cell CLL/Lymphoma 2Apoptosis inhibition-2.8
MMP9Matrix Metallopeptidase 9Cell invasion and migration-3.2

Experimental Protocols

Here we provide detailed protocols for key experiments to analyze gene expression and histone modifications following HATi II treatment.

Protocol 1: Cell Culture and Treatment with HATi II
  • Cell Seeding: Plate cells in appropriate cell culture dishes or flasks at a density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • HATi II Preparation: Prepare a stock solution of this compound (CPTH2) in DMSO. A common stock concentration is 10 mM.

  • Treatment: Dilute the HATi II stock solution in fresh cell culture medium to the desired final concentration (e.g., 5-20 µM). Remove the old medium from the cells and replace it with the medium containing HATi II or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) depending on the experimental endpoint.

  • Harvesting: After incubation, harvest the cells for downstream applications such as RNA or chromatin isolation.

Protocol 2: RNA Isolation and RNA-Sequencing (RNA-Seq)
  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA isolation kit).

  • RNA Isolation: Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions. This typically involves steps of phase separation, precipitation, and washing.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/280 ratios between 1.8 and 2.0 and high RNA Integrity Number (RIN) scores (>8).

  • Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically includes mRNA purification (for poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between HATi II-treated and control samples.

Protocol 3: Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-acetyl-Histone H3) or a negative control IgG.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample. Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Alignment: Align the sequencing reads to a reference genome.

    • Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome that are enriched for the histone modification.

    • Differential Binding Analysis: Identify regions with differential histone acetylation between HATi II-treated and control samples.

    • Functional Annotation: Annotate the enriched peaks to nearby genes and perform pathway analysis.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the impact of this compound on the p53-mediated apoptosis and cell cycle arrest pathway.

HATi_II_Pathway cluster_inhibitor Inhibitor Action cluster_hat Histone Acetyltransferase cluster_histone Chromatin State cluster_transcription Transcription Factors & Gene Expression cluster_cellular_response Cellular Response HATi_II HATi II (CPTH2) p300 p300/CBP HATi_II->p300 inhibits Ac_Histones Acetylated Histones p300->Ac_Histones acetylates p53 p53 p300->p53 acetylates & coactivates Anti_Apoptotic Anti-Apoptotic Genes (e.g., BCL2) p300->Anti_Apoptotic represses Cell_Cycle_Promoters Cell Cycle Promoters (e.g., Cyclin D1) p300->Cell_Cycle_Promoters activates Histones Histones Pro_Apoptotic Pro-Apoptotic Genes (e.g., PUMA, BAX) Ac_Histones->Pro_Apoptotic activates Cell_Cycle_Inhibitors Cell Cycle Inhibitors (e.g., p21) Ac_Histones->Cell_Cycle_Inhibitors activates p53->Pro_Apoptotic p53->Cell_Cycle_Inhibitors Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Inhibitors->Cell_Cycle_Arrest Anti_Apoptotic->Apoptosis Cell_Cycle_Promoters->Cell_Cycle_Arrest

Caption: p53-mediated apoptosis and cell cycle arrest pathway.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for analyzing gene expression changes after HATi II treatment using RNA-Seq.

RNA_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_data_analysis Data Analysis A 1. Seed Cells B 2. Treat with HATi II or Vehicle (DMSO) A->B C 3. Harvest Cells & Isolate RNA B->C D 4. RNA Quality Control (Nanodrop, Bioanalyzer) C->D E 5. RNA-Seq Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Read Quality Control (FastQC) F->G H 8. Alignment to Reference Genome G->H I 9. Gene Expression Quantification H->I J 10. Differential Gene Expression Analysis I->J K 11. Pathway & Functional Analysis J->K

Application Notes and Protocols for RNA-Seq Analysis of Histone Acetyltransferase Inhibitor II Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression. They function by adding acetyl groups to lysine residues on histone proteins, leading to a more relaxed chromatin structure that facilitates transcription.[1][2] Dysregulation of HAT activity is implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][3] Consequently, HAT inhibitors have emerged as promising therapeutic agents.[1]

This document provides a detailed guide for designing and conducting an RNA-sequencing (RNA-seq) experiment to investigate the genome-wide transcriptional effects of Histone Acetyltransferase Inhibitor II (HATi II), a potent and selective inhibitor of the p300 histone acetyltransferase with an IC50 of 5 μM.[4] By following these protocols, researchers can obtain high-quality, reproducible data to elucidate the molecular mechanisms of HATi II and identify potential downstream targets.

Signaling Pathways Modulated by HAT Inhibitors

Histone acetyltransferases, particularly p300/CBP, are key regulators of various signaling pathways. Inhibition of these enzymes can therefore have profound effects on cellular processes. One of the most well-documented pathways affected by HAT inhibitors is the NF-κB signaling pathway, which is crucial for inflammatory responses.[5] HAT inhibitors can lead to the inhibition of this pathway.[5] Additionally, HATs are involved in pathways related to cell cycle progression, DNA damage repair, and hormone signaling.[3][6]

HAT_Inhibitor_Signaling_Pathway Simplified Signaling Pathway Affected by HAT Inhibitor II HATi_II HAT Inhibitor II p300 p300 HAT HATi_II->p300 Inhibits Histone_Acetylation Histone Acetylation p300->Histone_Acetylation Promotes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression NFkB_Pathway NF-κB Pathway Gene_Expression->NFkB_Pathway Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified diagram of a signaling pathway influenced by HAT Inhibitor II.

RNA-Seq Experimental Design and Workflow

A well-designed RNA-seq experiment is crucial for obtaining meaningful and reproducible results. The following workflow outlines the key steps for investigating the effects of HATi II.

RNA_Seq_Workflow RNA-Seq Experimental Workflow with HAT Inhibitor II cluster_experimental Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture (e.g., HeLa, T-cells) Treatment 2. Treatment HATi II vs. DMSO (Vehicle) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep 5. Library Preparation (e.g., TruSeq Stranded mRNA) QC1->Library_Prep Sequencing 6. High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC2 7. Raw Read Quality Control (FastQC) Sequencing->QC2 Alignment 8. Alignment to Reference Genome (STAR, HISAT2) QC2->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DE_Analysis 10. Differential Expression Analysis (DESeq2, edgeR) Quantification->DE_Analysis Downstream_Analysis 11. Pathway and Functional Analysis DE_Analysis->Downstream_Analysis

Caption: Overview of the RNA-seq experimental and data analysis workflow.

Quantitative Data Summary

ParameterRecommendationNotes
Cell Line Application-specific (e.g., HeLa, Jurkat)Choose a cell line relevant to the research question.
HATi II Concentration 5 - 20 µMStart with the IC50 (5 µM) and perform a dose-response curve.[4]
Vehicle Control DMSOEnsure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.
Incubation Time 12 - 48 hoursTime-course experiments are recommended to capture both early and late transcriptional responses.
Biological Replicates Minimum of 3 per conditionEssential for statistical power in differential expression analysis.
RNA Purity (A260/280) 1.8 - 2.1
RNA Purity (A260/230) > 2.0
RNA Integrity Number (RIN) > 8.0Crucial for obtaining high-quality sequencing data.
Sequencing Depth 20-30 million reads per sampleFor differential gene expression analysis.
Read Length Paired-end, 100 bpProvides better alignment accuracy and transcript isoform resolution.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment Preparation: Prepare a stock solution of HATi II in DMSO.[4] Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing HATi II or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

RNA Extraction
  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a column-based kit lysis buffer).

  • Homogenization: Ensure complete lysis and homogenization of the cell lysate.

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction for TRIzol or spin-column purification for kits).

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Elution: Elute the purified RNA in RNase-free water.

RNA Quality Control
  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Purity Assessment: Assess the purity of the RNA by measuring the A260/280 and A260/230 ratios.

  • Integrity Check: Analyze the RNA integrity by running an aliquot on an Agilent Bioanalyzer or a similar instrument to determine the RNA Integrity Number (RIN).

RNA Library Preparation and Sequencing
  • Library Construction: Prepare sequencing libraries from the high-quality RNA samples using a commercial kit that allows for stranded mRNA sequencing (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Library QC: Quantify the final libraries and assess their size distribution using a Bioanalyzer.

  • Sequencing: Pool the libraries and perform high-throughput sequencing on a platform such as the Illumina NovaSeq, following the manufacturer's instructions.

Data Analysis Protocol

A comprehensive bioinformatics workflow is essential to extract meaningful biological insights from RNA-seq data.[7]

  • Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon HATi II treatment using packages like DESeq2 or edgeR in R.

  • Downstream Analysis: Perform functional enrichment analysis (Gene Ontology, pathway analysis) on the list of differentially expressed genes to understand the biological processes affected by HATi II.

By adhering to these detailed application notes and protocols, researchers can robustly investigate the transcriptional consequences of HATi II treatment, paving the way for a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for Proteomics Sample Preparation with Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes crucial in epigenetic regulation through the acetylation of lysine residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating gene transcription. The dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory disorders. Histone Acetyltransferase Inhibitor II, a potent and selective cell-permeable inhibitor of the p300/CBP HAT family (with an IC50 of 5 µM for p300), offers a valuable tool for studying the functional roles of these acetyltransferases and for potential therapeutic development.

These application notes provide detailed protocols for proteomics sample preparation when studying the effects of this compound, enabling researchers to identify downstream targets and affected signaling pathways. The methodologies cover cell culture and treatment, protein extraction, digestion, and preparation for mass spectrometry analysis.

Mechanism of Action

This compound acts as a competitive inhibitor of p300/CBP, key transcriptional co-activators. By blocking the catalytic activity of p300/CBP, the inhibitor prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on target proteins. This leads to a decrease in acetylation levels on histones (such as H3K18 and H3K27) and other non-histone proteins, subsequently altering gene expression and cellular signaling pathways. One of the well-documented pathways affected by p300 inhibition is the NF-κB signaling pathway, where p300-mediated acetylation of the p65 subunit is crucial for its transcriptional activity. Inhibition of p300 can, therefore, lead to the suppression of pro-inflammatory gene expression.

Data Presentation: Quantitative Proteomic Analysis of a p300/CBP Inhibitor

The following tables summarize quantitative proteomics data from a time-resolved analysis of cells treated with a potent and selective p300/CBP catalytic inhibitor, A-485. This data illustrates the dynamic nature of the acetylome and proteome in response to HAT inhibition.

Table 1: Temporal Increase in CBP/p300-Regulated Acetylation Sites Following Inhibitor Treatment

Time PointNumber of Quantified Regulated Sites
15 min~1,000
30 min~1,500
1 hr~2,000
4 hr~2,500
8 hr~2,800
16 hr>3,000

Data adapted from a study using SILAC-based quantitative mass spectrometry to quantify acetylation changes following treatment with the p300/CBP inhibitor A-485.

Table 2: Correlation of Transcriptional Changes with p300/CBP Inhibition

ComparisonPearson's Correlation (r)
Gene Knockout vs. Catalytic Inhibitor (A-485)0.76
Gene Knockout vs. Bromodomain Inhibitor (CBP112)0.45
Catalytic Inhibitor (A-485) vs. Bromodomain Inhibitor (CBP112)0.52

This table demonstrates a strong correlation between the transcriptional changes observed after treatment with a catalytic p300/CBP inhibitor and those seen in a CBP/p300 knockout model, suggesting the catalytic activity is a primary driver of these changes.

Experimental Protocols

Protocol 1: Cell Culture, Treatment, and Lysis
  • Cell Culture: Culture cells (e.g., human cell lines such as HeLa or K562) in appropriate media and conditions until they reach approximately 80% confluency. For quantitative proteomics using SILAC (Stable Isotope Labeling by Amino acids in Cell culture), culture cells for at least five passages in media containing either "light" (unlabeled) or "heavy" (e.g., 13C6, 15N2-Lysine and 13C6-Arginine) amino acids.

  • Inhibitor Treatment: Treat the "heavy" labeled cells with this compound at a desired concentration (e.g., 5-20 µM) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 16 hr). Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Cell Harvest and Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors).

    • Sonicate the cell lysate on ice to shear genomic DNA and reduce viscosity.

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysates using a compatible protein assay (e.g., BCA assay).

Protocol 2: Protein Digestion and Peptide Preparation for Mass Spectrometry
  • Protein Mixing and Reduction:

    • Mix equal amounts of protein from the "light" and "heavy" SILAC-labeled lysates.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

  • Alkylation:

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea concentration of the sample to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • (Optional) Acetyl-Lysine Peptide Enrichment:

    • For specific analysis of acetylated peptides, resuspend the dried peptides in an immunoprecipitation buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).

    • Incubate the peptide solution with anti-acetyllysine antibody-conjugated beads overnight at 4°C.

    • Wash the beads several times with the immunoprecipitation buffer and then with water to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides with 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
  • Peptide Resuspension: Resuspend the dried peptides in 0.1% formic acid.

  • LC-MS/MS: Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

    • Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.

    • Search the data against a relevant protein database (e.g., Swiss-Prot human) to identify peptides and proteins.

    • Quantify the relative abundance of proteins and acetylation sites based on the SILAC ratios ("heavy"/"light").

    • Perform bioinformatics analysis to identify significantly regulated proteins and pathways.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Cell Culture (SILAC Labeling) treatment HAT Inhibitor II Treatment culture->treatment lysis Cell Lysis treatment->lysis digestion Protein Digestion lysis->digestion desalting Peptide Desalting digestion->desalting enrichment Acetyl-Peptide Enrichment (Optional) desalting->enrichment ms LC-MS/MS desalting->ms Total Proteome enrichment->ms data_analysis Data Analysis & Quantification ms->data_analysis bioinformatics Bioinformatics data_analysis->bioinformatics

Caption: Experimental workflow for proteomics analysis of HAT Inhibitor II effects.

p300_nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNFα) ikb_nfkb IκB-p65/p50 stimulus->ikb_nfkb ikb_deg IκB Degradation ikb_nfkb->ikb_deg nfkb_nuc_trans p65/p50 Nuclear Translocation ikb_deg->nfkb_nuc_trans nfkb_dna p65/p50 + DNA nfkb_nuc_trans->nfkb_dna p300 p300/CBP acetylation p65 Acetylation p300->acetylation nfkb_dna->acetylation gene_transcription Pro-inflammatory Gene Transcription acetylation->gene_transcription hat_inhibitor Histone Acetyltransferase Inhibitor II hat_inhibitor->p300 Inhibits

Caption: p300/CBP's role in the NF-κB signaling pathway and its inhibition.

Application Notes and Protocols for Histone Acetyltransferase Inhibitor II in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes crucial for regulating gene expression through the acetylation of lysine residues on histone and non-histone proteins.[1][2] This post-translational modification is a key epigenetic mechanism that generally leads to a more open chromatin structure, facilitating transcription. The aberrant activity of HATs, particularly the ubiquitously expressed p300/CBP, has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.[1][3][4] Consequently, the development of potent and selective HAT inhibitors is a significant focus in therapeutic research.

Histone Acetyltransferase Inhibitor II (HAT Inhibitor II) is a cell-permeable and selective inhibitor of the p300 histone acetyltransferase.[3] With a reported half-maximal inhibitory concentration (IC50) of 5 µM for p300, it serves as a valuable tool for studying the biological functions of this critical enzyme and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide detailed protocols for utilizing HAT Inhibitor II in both biochemical and cell-based HTS assays.

Mechanism of Action

HAT Inhibitor II exerts its effects by directly inhibiting the catalytic activity of the p300 histone acetyltransferase.[3] As a transcriptional coactivator, p300 plays a central role in numerous signaling pathways by acetylating histone tails and other transcription factors, such as p53 and NF-κB.[5][6][7][8][9][10] By blocking p300's acetyltransferase activity, HAT Inhibitor II can prevent the acetylation of these substrates, leading to the modulation of gene expression programs involved in cell cycle progression, apoptosis, and inflammation.[4]

Data Presentation

The following tables summarize representative quantitative data from high-throughput screening assays designed to identify and characterize p300 HAT inhibitors. This data is provided as an example of expected results when using HAT Inhibitor II in a well-optimized HTS campaign.

Table 1: HTS Assay Performance Metrics (Biochemical Assay)

ParameterValueDescription
Z'-Factor 0.78A measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay for HTS.[11]
Signal-to-Background (S/B) Ratio 8.5The ratio of the signal from the uninhibited enzyme to the background signal, indicating a robust assay window.
Signal-to-Noise (S/N) Ratio 15.2The ratio of the signal to the standard deviation of the background, reflecting the assay's sensitivity.
Coefficient of Variation (%CV) < 5%A measure of the variability of the assay signal, with lower values indicating higher precision.

Table 2: Dose-Response Data for HAT Inhibitor II (Biochemical Assay)

Concentration (µM)% Inhibition
0.15.2
0.515.8
1.028.4
2.545.1
5.0 50.0
10.072.3
25.090.1
50.098.5

Experimental Protocols

Biochemical HTS Assay: Fluorescence-Based Detection

This protocol describes a fluorescence-based assay suitable for high-throughput screening of inhibitors of p300 HAT activity.[12] The assay measures the production of Coenzyme A (CoA-SH), a product of the acetyltransferase reaction.

Materials and Reagents:

  • Recombinant human p300 enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Fluorescent dye that reacts with free thiols (e.g., ThioGlo™)

  • 384-well, low-volume, black plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Reagent Preparation:

    • Prepare a working solution of p300 enzyme in Assay Buffer.

    • Prepare a working solution of Histone H3 peptide substrate in Assay Buffer.

    • Prepare a working solution of Acetyl-CoA in Assay Buffer.

    • Prepare a working solution of the fluorescent dye in an appropriate buffer, protected from light.

  • Assay Procedure:

    • Add 5 µL of the diluted HAT Inhibitor II or control (DMSO vehicle) to the wells of the 384-well plate.

    • Add 5 µL of the p300 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution containing the Histone H3 peptide and Acetyl-CoA.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of a stop solution (e.g., a solution containing a high concentration of a known HAT inhibitor or a denaturant).

    • Add 5 µL of the fluorescent dye solution to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 500 nm for ThioGlo™).

  • Data Analysis: Calculate the percent inhibition for each concentration of HAT Inhibitor II relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13][14]

Cell-Based HTS Assay: Cellular Histone Acetylation

This protocol outlines a cell-based assay to measure the ability of this compound to inhibit histone acetylation in a cellular context. This can be adapted for high-throughput screening using high-content imaging or an AlphaLISA-based readout.[15][16]

Materials and Reagents:

  • A suitable human cell line (e.g., a cancer cell line with known p300 activity)

  • Cell culture medium and supplements

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 384-well, clear-bottom, black plates

  • High-content imaging system or AlphaLISA-compatible plate reader

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control for a predetermined time (e.g., 24 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block the cells with blocking buffer for 1 hour.

    • Incubate the cells with the primary antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging and Analysis (High-Content Screening):

    • Wash the cells with PBS.

    • Acquire images of the cells using a high-content imaging system.

    • Analyze the images to quantify the fluorescence intensity of the acetylated histone mark within the nucleus (defined by the DAPI stain).

  • AlphaLISA Readout (Alternative):

    • After compound treatment, lyse the cells and use a commercially available AlphaLISA kit for the detection of the specific histone acetylation mark.

  • Data Analysis: Normalize the acetylated histone signal to the number of cells (or another relevant parameter) and calculate the percent inhibition for each concentration of HAT Inhibitor II. Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the central role of p300 in key signaling pathways that are affected by this compound.

p53_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_coactivation Transcriptional Coactivation cluster_transcription Target Gene Transcription cluster_outcome Cellular Outcome Stress DNA Damage, Oncogene Activation p53_inactive Inactive p53 Stress->p53_inactive p53_active Active, Phosphorylated p53 p53_inactive->p53_active Phosphorylation MDM2 MDM2 p53_active->MDM2 Inhibits p300 p300 p53_active->p300 Recruits MDM2->p53_inactive Ubiquitination & Degradation Target_Genes p21, BAX, PUMA p300->Target_Genes Acetylation of Histones & p53 -> Transcription HAT_Inhibitor_II HAT Inhibitor II HAT_Inhibitor_II->p300 Inhibits Outcome Cell Cycle Arrest, Apoptosis Target_Genes->Outcome NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Coactivation cluster_transcription Target Gene Transcription cluster_outcome Cellular Response Stimulus TNF-α, IL-1 IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive Inactive NF-κB (p50/p65)-IκB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκB Degradation NFkB_nuclear Nuclear NF-κB NFkB_active->NFkB_nuclear Translocates p300 p300 NFkB_nuclear->p300 Recruits Target_Genes Inflammatory Cytokines, Chemokines, Adhesion Molecules p300->Target_Genes Acetylation of Histones & NF-κB -> Transcription HAT_Inhibitor_II HAT Inhibitor II HAT_Inhibitor_II->p300 Inhibits Outcome Inflammation Target_Genes->Outcome HTS_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (HAT Inhibitor II) Enzyme_Addition Add p300 Enzyme Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubation Enzyme_Addition->Pre_incubation Substrate_Addition Add Substrate Mix (Histone Peptide & Acetyl-CoA) Pre_incubation->Substrate_Addition Reaction_Incubation Incubate at 30°C Substrate_Addition->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Add_Dye Add Fluorescent Dye Stop_Reaction->Add_Dye Read_Plate Read Fluorescence Add_Dye->Read_Plate Data_Analysis Calculate % Inhibition Determine IC50 Read_Plate->Data_Analysis Cell_HTS_Workflow cluster_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis Cell_Seeding Seed Cells in 384-well Plate Compound_Treatment Treat with HAT Inhibitor II Cell_Seeding->Compound_Treatment Fix_Perm Fix & Permeabilize Cells Compound_Treatment->Fix_Perm Blocking Block Non-specific Binding Fix_Perm->Blocking Primary_Ab Incubate with Primary Antibody (anti-acetyl-Histone) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody & DAPI Primary_Ab->Secondary_Ab Image_Acquisition Acquire Images (High-Content Screening) Secondary_Ab->Image_Acquisition Image_Analysis Quantify Nuclear Fluorescence Image_Acquisition->Image_Analysis Data_Analysis Calculate % Inhibition Determine IC50 Image_Analysis->Data_Analysis

References

Application Notes and Protocols: Histone Acetyltransferase Inhibitor II in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferase Inhibitor II (HATi II) is a cell-permeable, selective inhibitor of the p300/CREB-binding protein (CBP) family of histone acetyltransferases (HATs), with a reported IC50 of 5 μM.[1][2] HATs play a crucial role in chromatin remodeling and gene transcription regulation, and their dysregulation is implicated in various cancers. This document provides detailed application notes and protocols for the use of HATi II in cancer cell line studies, with a focus on its effects on cell viability, apoptosis, and cell cycle progression, primarily in glioma cell lines as established in key research.[1]

Mechanism of Action

HATi II exerts its anti-cancer effects by inhibiting the acetyltransferase activity of p300/CBP. This leads to a decrease in histone acetylation, promoting a more condensed chromatin state and altering the expression of genes involved in cell proliferation and survival.[1] A primary mechanism of action in glioma cells involves the activation of the p53 signaling pathway. Inhibition of p300/CBP by HATi II leads to the upregulation of p53 and its downstream target, p21.[1] This is followed by the induction of a caspase-dependent apoptotic cascade, evidenced by the cleavage of caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP).[1]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay DurationReference
SHG44Glioma5.97 ± 0.5448 hours[1]
U87Glioma9.51 ± 0.8648 hours[1]
HS683Glioma9.56 ± 1.0848 hours[1]
U251Glioma12.17 ± 0.7548 hours[1]
DOKOral Precancerous0.87Not Specified[3]
Table 2: Effect of this compound on Apoptosis in Glioma Cell Lines
Cell LineTreatmentDuration% of Apoptotic Cells (Annexin V+)Reference
U251Control (DMSO)24 hours3.6 ± 1.02[1]
10 µM HATi II24 hours11.0 ± 2.2[1]
20 µM HATi II24 hours18.7 ± 0.8[1]
Control (DMSO)48 hours5.7 ± 0.56[1]
10 µM HATi II48 hours22.8 ± 1.7[1]
20 µM HATi II48 hours34.9 ± 3.3[1]
Table 3: Effect of this compound on Cell Cycle Distribution in U251 Glioma Cells
TreatmentDuration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control (DMSO)24 hours55.430.114.5[1]
10 µM HATi II24 hours48.225.326.5[1]
20 µM HATi II24 hours41.320.138.6[1]
Control (DMSO)48 hours58.228.513.3[1]
10 µM HATi II48 hours45.118.236.7[1]
20 µM HATi II48 hours35.812.551.7[1]

Mandatory Visualizations

HATi_II_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus HATi II HATi II p300_CBP p300/CBP HATi II->p300_CBP inhibits p53 p53 p300_CBP->p53 acetylates p21 p21 p53->p21 activates transcription Caspase9 Caspase-9 p53->Caspase9 activates CDK1_CCNE2 CDK1/CCNE2 p21->CDK1_CCNE2 inhibits CellCycleArrest G2/M Arrest CDK1_CCNE2->CellCycleArrest leads to Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Signaling pathway of HATi II in glioma cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed cancer cells in appropriate culture plates culture Culture cells to desired confluency start->culture treatment Treat cells with varying concentrations of HATi II and a DMSO control culture->treatment incubation Incubate for specified time periods (e.g., 24, 48 hours) treatment->incubation viability Cell Viability Assay (CCK-8/MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis spectrophotometry Spectrophotometry (OD Reading) viability->spectrophotometry flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry blot_imaging Western Blot Imaging protein_analysis->blot_imaging quantification Data Quantification and Statistical Analysis flow_cytometry->quantification spectrophotometry->quantification blot_imaging->quantification

Caption: General experimental workflow for studying HATi II effects.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from the methodology used to assess the dose-dependent effects of HATi II on glioma cell proliferation.[1]

Materials:

  • Cancer cell lines (e.g., U251, U87, HS683, SHG44)

  • Complete culture medium

  • 96-well plates

  • This compound (HATi II)

  • Dimethyl sulfoxide (DMSO, as a vehicle control)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Inhibitor Preparation: Prepare a stock solution of HATi II in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 7.5, 10, 12.5, 15, 20, 25 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of HATi II or DMSO vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection and quantification of apoptosis induced by HATi II using flow cytometry.[1]

Materials:

  • Cancer cell lines (e.g., U251, SHG44)

  • 6-well plates

  • HATi II and DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to approximately 70-80% confluency. Treat the cells with the desired concentrations of HATi II (e.g., 10 µM, 20 µM) or DMSO for 24 and 48 hours.

  • Cell Harvesting: After incubation, harvest both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 500 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Use unstained and single-stained controls for setting compensation and gates. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of HATi II on cell cycle distribution.[1]

Materials:

  • Cancer cell lines (e.g., U251, SHG44)

  • 6-well plates

  • HATi II and DMSO

  • Ice-cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with HATi II (e.g., 10 µM, 20 µM) or DMSO for 24 and 48 hours as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins related to the p53 signaling pathway and apoptosis.[1]

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved-caspase-3, anti-cleaved-caspase-9, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.

References

Histone Acetyltransferase Inhibitor: Anacardic Acid for Modulating Specific Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

print(google_search.search(queries=["Anacardic Acid mechanism of action HAT inhibitor", "Anacardic Acid NF-kB signaling pathway", "Anacardic Acid PI3K/Akt signaling pathway", "cell viability assay protocol MTT anacardic acid", "Western blot protocol for histone acetylation anacardic acid", "RT-qPCR protocol for gene expression anacardic acid"]))

APPLICATION NOTE AND PROTOCOLS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetyltransferases (HATs) are a family of enzymes crucial for the regulation of gene expression. By adding acetyl groups to lysine residues on histone tails, HATs neutralize the positive charge, leading to a more relaxed chromatin structure that is accessible to transcription factors. Dysregulation of HAT activity is implicated in various diseases, including cancer. Anacardic acid, a natural compound derived from cashew nut shell liquid, is a well-characterized inhibitor of HATs, particularly p300/CBP and PCAF.[1][2] This document provides detailed application notes and protocols for utilizing Anacardic Acid to modulate specific signaling pathways in a research setting.

Mechanism of Action

Anacardic acid acts as a non-competitive inhibitor of the histone acetyltransferase activity of p300 and p300/CBP-associated factor (PCAF).[2] By inhibiting these HATs, Anacardic acid prevents the acetylation of histones and other non-histone protein substrates. This leads to a more condensed chromatin structure and repression of gene transcription. Furthermore, Anacardic acid has been shown to modulate several key signaling pathways, primarily through the inhibition of NF-κB and PI3K/Akt pathways.[3][4]

Key Signaling Pathways Modulated by Anacardic Acid

1. NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Anacardic acid has been demonstrated to suppress the activation of NF-κB.[3][5] It achieves this by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3] This results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB IκBα Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Anacardic_Acid Anacardic Acid Anacardic_Acid->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Activates Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by Anacardic Acid.

2. PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. In certain cancer contexts, particularly in PTEN-deficient cells, Anacardic acid has been shown to induce synthetic lethality by destabilizing AKT.[4] The inhibition of p300/CBP by Anacardic acid leads to reduced transcription of heat shock proteins (Hsp70), which are crucial for AKT stability.[4] This results in the degradation of AKT and subsequent apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Hsp70 Hsp70 Hsp70->Akt Stabilizes p300 p300/CBP Hsp70_gene Hsp70 Gene p300->Hsp70_gene Promotes Transcription Hsp70_mRNA Hsp70 mRNA Hsp70_gene->Hsp70_mRNA Hsp70_mRNA->Hsp70 Translation Anacardic_Acid Anacardic Acid Anacardic_Acid->p300 Inhibits

Figure 2: Anacardic Acid-mediated destabilization of Akt.

Quantitative Data Summary

ParameterValueTargetReference
IC50 ~8.5 µMp300[1][2]
~5.0 µMPCAF[1][2]
Effective Concentration (in vitro) 20-100 µMVarious Cancer Cell Lines[4][6]
Solubility 100 mM in DMSO[2]
50 mM in Ethanol[2]

Experimental Protocols

General Guidelines:

  • Anacardic acid is light-sensitive and should be stored in the dark.

  • Prepare stock solutions in DMSO or ethanol and store at -20°C for up to one month.[2]

  • Always include a vehicle control (DMSO or ethanol) in your experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of Anacardic acid on a specific cell line.

Materials:

  • Target cell line

  • Complete culture medium

  • Anacardic acid

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan spectrum microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of Anacardic acid in complete culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of Anacardic acid (e.g., 0, 5, 10, 25, 50, 100 µM) to the wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol is to assess the effect of Anacardic acid on global histone acetylation.

Materials:

  • Target cell line

  • Anacardic acid

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat cells with the desired concentrations of Anacardic acid for a specific time period (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Normalize the acetyl-histone signal to the total histone signal.

Protocol 3: RT-qPCR for Target Gene Expression

This protocol is to measure the effect of Anacardic acid on the expression of target genes (e.g., NF-κB regulated genes like Cyclin D1, c-myc).[3]

Materials:

  • Target cell line

  • Anacardic acid

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • Treat cells with Anacardic acid as required.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix, cDNA, and gene-specific primers.

  • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the relative gene expression using the 2^-ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion A Select Cell Line & Target Pathway B Determine Anacardic Acid Concentrations A->B C Define Treatment Duration B->C D Cell Culture & Treatment E Cell Viability Assay (MTT) D->E F Western Blot (Protein Analysis) D->F G RT-qPCR (Gene Expression) D->G H Calculate IC50 & Viability % E->H I Quantify Protein Bands F->I J Calculate Relative Gene Expression G->J K Interpret Results & Draw Conclusions H->K I->K J->K

Figure 3: A typical experimental workflow for studying Anacardic Acid.

References

Application Notes: Detecting Effects of Histone Acetyltransferase Inhibitor II using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histone Acetyltransferases (HATs) are crucial enzymes that regulate gene expression by adding acetyl groups to lysine residues on histone proteins. This acetylation neutralizes the positive charge of lysines, weakening the interaction between histones and DNA, leading to a more open chromatin structure and increased transcriptional activity. Histone Acetyltransferase Inhibitor II is a cell-permeable inhibitor that selectively targets the p300 HAT, a key transcriptional co-activator, with an IC50 of 5 µM.[1] By inhibiting p300, this compound is expected to decrease histone acetylation, thereby altering gene expression. This application note describes a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of histone modifications, enabling researchers to effectively measure the impact of this compound.

Mechanism of Action

HATs and Histone Deacetylases (HDACs) work in opposition to control the acetylation state of histones and other proteins.[2][3][4] Inhibition of a HAT, such as p300, by a specific inhibitor shifts this balance, leading to a net decrease in acetylation. This results in chromatin condensation and transcriptional repression of target genes. Mass spectrometry-based proteomics offers a powerful method to precisely identify and quantify changes in specific histone acetylation sites in response to inhibitor treatment.[5]

HAT_Inhibitor_Pathway cluster_0 Cellular Response to HATi II HATi Histone Acetyltransferase Inhibitor II p300 p300 (HAT) HATi->p300 Inhibits Histones Histone Proteins p300->Histones Acetylates Acetylation Reduced Histone Acetylation Histones->Acetylation Chromatin Condensed Chromatin (Heterochromatin) Acetylation->Chromatin Leads to GeneExpression Transcriptional Repression Chromatin->GeneExpression Causes

Caption: Mechanism of action for this compound.

Principle of the Assay

This protocol employs a "bottom-up" proteomics strategy to quantify histone acetylation.[6] The workflow involves:

  • Cell Culture and Treatment: Exposing cells to this compound alongside a vehicle control.

  • Histone Extraction: Isolating histone proteins from cell nuclei using acid extraction.

  • Sample Preparation: Chemically derivatizing lysine residues with propionic anhydride. This step is critical as it prevents trypsin from cleaving at acetylated or unmodified lysines, ensuring the generation of peptides long enough for LC-MS/MS analysis.[6][7]

  • Proteolytic Digestion: Digesting the derivatized histones into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separating the peptides via reverse-phase liquid chromatography and analyzing them with a high-resolution mass spectrometer.

  • Data Analysis: Identifying histone peptides and quantifying the relative abundance of specific acetylation marks between the inhibitor-treated and control samples.[5]

Experimental_Workflow A 1. Cell Culture & Treatment (Control vs. HATi II) B 2. Nuclei Isolation & Histone Extraction A->B C 3. Sample Preparation - Protein Propionylation - Trypsin Digestion - Peptide Propionylation B->C D 4. C18 Desalting (StageTips) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis - Peptide Identification - PTM Quantification - Statistical Analysis E->F

Caption: High-level experimental workflow for histone PTM analysis.

Experimental Protocols

Cell Culture and Inhibitor Treatment
  • Culture cells (e.g., HeLa S3, Jurkat) to approximately 80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 5-10 µM) or a vehicle control (e.g., DMSO).[1]

  • Incubate for a specified period (e.g., 6, 12, or 24 hours) to allow for changes in histone acetylation.

  • Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation. The cell pellet can be stored at -80°C.

Histone Protein Extraction (Acid Extraction)
  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., NIB with 0.3% NP-40 and protease/phosphatase inhibitors).[8]

  • Incubate on ice to lyse the cell membrane and release the nuclei.

  • Centrifuge to pellet the nuclei and discard the supernatant.

  • Wash the nuclear pellet.[9]

  • Add 0.2 M sulfuric acid to the nuclear pellet to extract basic histone proteins. Incubate with rotation at 4°C.

  • Centrifuge at high speed to pellet the remaining cellular debris.

  • Transfer the supernatant containing histones to a new tube and precipitate the proteins using trichloroacetic acid (TCA).

  • Wash the histone pellet with ice-cold acetone to remove residual acid.

  • Air-dry the pellet and resuspend in ultrapure water. Determine protein concentration using a BCA or Bradford assay.

Sample Preparation for LC-MS/MS (Derivatization and Digestion)

This protocol is adapted from established methods for histone analysis.[8][10]

  • Initial Propionylation (Protects Protein Lysines):

    • Take 20 µg of the extracted histone sample.

    • Prepare a fresh propionylation reagent by mixing propionic anhydride and acetonitrile (ACN) in a 1:3 (v/v) ratio.[8]

    • Add the propionylation reagent to the histone sample.

    • Immediately adjust the pH to ~8.0 using ammonium hydroxide (NH₄OH) and incubate for 15 minutes at 37°C.[8]

    • Repeat the propionylation and pH adjustment steps once more.

  • Trypsin Digestion:

    • Dry the sample completely in a vacuum concentrator.

    • Resuspend the sample in 100 mM ammonium bicarbonate (ABC), pH 8.0.

    • Add sequencing-grade trypsin (enzyme-to-protein ratio of 1:20).

    • Incubate overnight at 37°C.

  • Secondary Propionylation (Protects Peptide N-termini):

    • After digestion, repeat the propionylation steps described in 3.1 to derivatize the newly created peptide N-termini.

  • Reaction Quenching and Cleanup:

    • Add hydroxylamine to reverse potential over-propionylation on serine, threonine, or tyrosine residues.[7]

    • Acidify the sample with formic acid to pH < 3.0.

    • Desalt the peptides using C18 StageTips.[8] Elute peptides with a high organic solvent solution (e.g., 75% ACN, 0.5% acetic acid).

    • Dry the eluted peptides in a vacuum concentrator.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried peptide samples in a solution of 0.1% formic acid in water to a final concentration of approximately 0.4-1.0 µg/µL.[8]

  • Liquid Chromatography:

    • Column: Use a C18 analytical column (e.g., 1.7 µm, 300 µm × 100 mm).[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Run a 60-minute non-linear gradient, for example, from 10% to 40% B.[8][11]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ionization mode with data-dependent acquisition (DDA).[8]

    • MS1 Scan: Acquire full MS scans over a mass range of m/z 300–1500.

    • MS2 Scan: Select the top 10-15 most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Data Presentation and Analysis

The primary goal is to determine the relative change in abundance of specific acetylated histone peptides following treatment with this compound.

  • Software: Process the raw MS data using proteomics software (e.g., MaxQuant, Proteome Discoverer, Progenesis QIP).

  • Identification: Search the MS/MS spectra against a histone protein sequence database, specifying propionylation of lysine and N-termini, and variable modifications such as acetylation (on lysine) and methylation (on lysine and arginine).

  • Quantification: Use label-free quantification (LFQ) to measure the peak area or intensity of each identified peptide. Calculate the ratio of the acetylated peptide to its corresponding unmodified peptide across all replicates for both control and treated conditions.

  • Reporting: Summarize the quantitative results in tables.

Table 1: Representative Quantitative Data for Histone H3 Peptides

Peptide SequencePTM SiteMean LFQ Intensity (Control)Mean LFQ Intensity (HATi II Treated)Fold Change (Treated/Control)p-value
KSTGGKAPRK9ac1.50E+084.50E+070.300.005
KSTGGKAPRK14ac9.80E+073.10E+070.320.008
KQLATKAARK18ac1.10E+088.50E+070.770.150
KQLATKAARK23ac7.50E+073.00E+070.400.012
KSAPATGGVKKPHRK27ac1.25E+084.80E+070.380.009

Table 2: Summary of LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
Column TypeReverse Phase C18
Flow Rate~300 nL/min
Gradient Duration60 minutes
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Mass Spectrometry
Ionization ModePositive ESI
Acquisition ModeData-Dependent Acquisition (DDA)
MS1 Resolution60,000
MS2 Resolution15,000
Fragmentation TypeHCD
Dynamic Exclusion30 seconds

The described LC-MS/MS protocol provides a comprehensive and robust method for quantifying changes in histone acetylation resulting from treatment with this compound. By accurately measuring the hypoacetylation of specific histone sites, researchers can elucidate the inhibitor's mechanism of action and its downstream effects on chromatin structure and gene regulation. This workflow is essential for the preclinical evaluation and characterization of epigenetic modulators in drug development.

References

Troubleshooting & Optimization

Histone Acetyltransferase Inhibitor II solubility and stability in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Histone Acetyltransferase Inhibitor II (HATi II). The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize the known solubility of this inhibitor in various solvents.

Table 1: In Vitro Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 30 - 93 mg/mL[1]≥ 64.63 - 200.36 mM[1]Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2]
Ethanol20 mg/mL[1]43.08 mM[1]---
WaterInsoluble[1]------
DMF50 mg/mL------
DMF:PBS (pH 7.2) (1:8)0.1 mg/mL------

Data is compiled from multiple vendor datasheets. Actual solubility may vary slightly between batches.

Table 2: In Vivo Formulation Suggestions

VehicleConcentrationPreparation
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (Clear solution)Add each solvent sequentially and ensure complete mixing at each step.
CMC-Na≥ 5 mg/mL (Homogeneous suspension)Add 5 mg of the inhibitor to 1 ml of CMC-Na solution and mix evenly.[3]

Stability Information

Understanding the stability of this compound in your experimental conditions is crucial for data integrity.

Table 3: Storage and Stability Recommendations

FormStorage TemperatureDurationNotes
Powder-20°C≥ 4 yearsCan be shipped at room temperature without affecting biological activity.[3]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution until the inhibitor is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C.

Protocol 2: Assessing Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of Histone Acetyltransferase Inhibator II in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

  • Prepare Working Solution: Dilute the DMSO stock solution of the inhibitor into your cell culture medium (e.g., DMEM or RPMI-1640) to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[4]

  • Incubation: Incubate the inhibitor-media solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: At each time point, precipitate proteins from the collected aliquots. A common method is to add a 4-fold excess of ice-cold acetone, vortex, and centrifuge at high speed to pellet the precipitated proteins.[5]

  • HPLC Analysis: Analyze the supernatant from each time point by reverse-phase HPLC with a suitable C18 column. The mobile phase and detection wavelength should be optimized for this compound.

  • Quantification: Create a standard curve using known concentrations of the inhibitor to quantify the amount remaining at each time point.

  • Data Analysis: Plot the concentration of the inhibitor versus time to determine its stability profile in the specific medium.

Troubleshooting and FAQs

Q1: I see precipitation when I add the inhibitor to my cell culture medium. What should I do?

A1: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds.[6] Here are some steps to troubleshoot this:

  • Decrease Final Concentration: The inhibitor may not be soluble at the desired final concentration in your aqueous medium. Try a lower concentration.

  • Optimize Dilution: Instead of adding the DMSO stock directly to a large volume of media, try a serial dilution. First, dilute the stock in a smaller volume of media, vortex well, and then add this to the final volume.

  • Increase Final DMSO Concentration: While keeping it non-toxic for your cells, a slightly higher final DMSO concentration (e.g., up to 0.5%) might help maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.

  • Use of Pluronic F-127: For some compounds, the addition of a small amount of Pluronic F-127 to the cell culture medium can help to prevent precipitation.[7]

Q2: How can I be sure my inhibitor is active throughout my long-term experiment?

A2: The stability of the inhibitor in your specific cell culture medium and conditions will determine its activity over time. It is highly recommended to perform a stability study as outlined in Protocol 2. If the inhibitor is found to be unstable, you may need to replenish it by changing the media with freshly diluted inhibitor at regular intervals during your experiment.

Q3: Can I filter-sterilize the inhibitor after diluting it in my media?

A3: It is generally not recommended to filter-sterilize the final working solution, as the inhibitor may bind to the filter membrane, especially if it is poorly soluble. Prepare the stock solution in DMSO under sterile conditions and dilute it into sterile cell culture medium.

Q4: My cells are showing signs of toxicity even at low concentrations of the inhibitor. What could be the cause?

A4: Besides the pharmacological effect of the inhibitor, cell toxicity can also be caused by the solvent. Ensure that the final concentration of DMSO in your cell culture medium is at a level that is well-tolerated by your specific cell line, typically below 0.1%.[4] Always run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent alone.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution in Anhydrous DMSO dilute_media Dilute Stock in Cell Culture Medium prep_stock->dilute_media incubate Incubate at 37°C, 5% CO₂ dilute_media->incubate time_points Collect Aliquots at Various Time Points incubate->time_points protein_precip Protein Precipitation (e.g., Acetone) time_points->protein_precip centrifuge Centrifuge to Pellet Precipitate protein_precip->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify Inhibitor Concentration hplc->quantify analyze Plot Concentration vs. Time to Determine Stability quantify->analyze

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Simplified p300/CBP Signaling Pathway cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Histones Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription HATi_II Histone Acetyltransferase Inhibitor II HATi_II->p300_CBP

Caption: Inhibition of p300/CBP by this compound.

References

identifying and minimizing off-target effects of Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Histone Acetyltransferase Inhibitor II (HATi II), also known as CPTH2. Our goal is to help you identify and minimize potential off-target effects to ensure the reliability and accuracy of your experimental results.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

Off-target effects are a common concern when using small molecule inhibitors. This guide provides strategies to identify and minimize these effects when working with HATi II (CPTH2).

Table 1: Troubleshooting Common Issues with HATi II (CPTH2)

Observed Problem Potential Cause (Off-Target Effect) Recommended Mitigation Strategy Validation Experiment
Unexpected changes in gene expression unrelated to known p300/Gcn5 targets. The inhibitor may be affecting other transcription factors or chromatin-modifying enzymes.Titrate the inhibitor to the lowest effective concentration. Use a structurally distinct HAT inhibitor targeting the same enzyme to see if the phenotype is recapitulated.Perform RNA-seq or RT-qPCR on a panel of known off-target genes for other HAT inhibitors.
Cell toxicity or apoptosis at concentrations intended to be selective. The inhibitor may be interacting with essential cellular kinases or other enzymes.Perform a dose-response curve to determine the therapeutic window. Use a less toxic analog if available.Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment.
Inconsistent results between different cell lines. Cell-line specific expression of off-target proteins or compensatory signaling pathways.Characterize the expression levels of p300 and Gcn5 in your cell lines. Use multiple cell lines to confirm key findings.Western blot analysis of key on-target and potential off-target proteins in each cell line.
Lack of correlation between in vitro HAT inhibition and cellular effects. Poor cell permeability, rapid metabolism of the inhibitor, or engagement of intracellular off-targets.Use a positive control compound with known cell permeability and on-target effects.Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[1][2][3][4][5]
Changes in histone acetylation at sites not typically associated with p300 or Gcn5. Inhibition of other histone acetyltransferases or indirect effects on histone deacetylases (HDACs).Perform a selectivity profiling of the inhibitor against a panel of other HATs and HDACs.In vitro HAT assay with a panel of recombinant HAT enzymes. Western blot for a variety of histone acetylation marks.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound (CPTH2)?

A1: The primary known targets of CPTH2 are the histone acetyltransferases p300 (KAT3B) and Gcn5 (KAT2A).[8][9] It has been shown to selectively inhibit the acetylation of histone H3 by Gcn5.[8][9]

Q2: How can I confirm that the observed effects in my cells are due to the inhibition of p300/Gcn5 and not off-targets?

A2: To confirm on-target activity, we recommend a multi-pronged approach:

  • Use a Rescue Experiment: If possible, overexpress a drug-resistant mutant of p300 or Gcn5 in your cells and see if it reverses the phenotype caused by the inhibitor.

  • Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that also targets p300/Gcn5. If you observe the same phenotype, it is more likely to be an on-target effect.

  • siRNA/shRNA Knockdown: Compare the phenotype from CPTH2 treatment with the phenotype from siRNA or shRNA-mediated knockdown of p300 and/or Gcn5.

  • ChIP-qPCR: Confirm that the inhibitor reduces histone acetylation at known target gene promoters of p300 and Gcn5.[10][11]

Q3: What is the recommended starting concentration for CPTH2 in cell-based assays?

A3: The IC50 of CPTH2 can vary depending on the cell type and assay conditions. It is reported to inhibit p300 with an IC50 of 5 µM in cell-free assays.[12] However, cellular effects have been observed at concentrations ranging from 10 µM to 100 µM.[8][13] We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What are the best practices for designing control experiments when using HATi II?

A4: Robust control experiments are essential for interpreting your data. We recommend including:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

  • Inactive Analog Control: If available, use a structurally similar but inactive analog of the inhibitor to control for non-specific chemical effects.

  • Positive Control: Use a well-characterized HAT inhibitor or another treatment known to produce a similar biological effect.

  • Multiple Time Points: Analyze the effects of the inhibitor at different time points to distinguish between primary and secondary effects.

Q5: How can I assess the selectivity of CPTH2 in my experimental system?

A5: While CPTH2 is reported to be selective for p300/Gcn5, it's good practice to assess its selectivity. Consider the following approaches:

  • In Vitro Kinase Panel Screening: Test the inhibitor against a broad panel of kinases to identify potential off-target kinase interactions.

  • Proteome-wide CETSA (Thermal Proteome Profiling): This unbiased method can identify protein targets of a compound in an intact cellular context by observing changes in protein thermal stability across the proteome.

  • Affinity Chromatography-Mass Spectrometry: Immobilize the inhibitor on a resin to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of CPTH2. Comprehensive quantitative data on its off-target profile is limited in the public domain. Researchers are encouraged to perform their own selectivity profiling for their specific experimental context.

Table 2: Inhibitory Activity of this compound (CPTH2)

Target Assay Type IC50 / Effect Reference
p300Cell-free HAT Assay5 µM[12]
Gcn5In vitro HAT AssayInhibits H3 acetylation[8][9]
Candida albicansLiquid Growth InhibitionIC50 of 3.0 µM[13]
ccRCC cell linesCell ProliferationDecrease observed at 100 µM[8]

Key Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from standard in vitro HAT assays and can be used to assess the direct inhibitory effect of CPTH2 on recombinant p300 or Gcn5.[10][11][14]

Materials:

  • Recombinant human p300 or Gcn5 protein

  • Histone H3 or a relevant peptide substrate

  • Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • CPTH2 (dissolved in DMSO)

  • Antibody specific to the acetylated histone mark (e.g., anti-acetyl-H3K9)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • 96-well plate and plate reader or Western blot apparatus

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, recombinant HAT enzyme, and histone substrate in a 96-well plate.

  • Add varying concentrations of CPTH2 or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding Acetyl-CoA to each well.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer (for Western blot analysis) or by following the instructions of a specific HAT assay kit (e.g., colorimetric or fluorometric).

  • If using Western blot, run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and quantify the band intensities.

  • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Chromatin Immunoprecipitation (ChIP) - qPCR

This protocol allows for the analysis of histone acetylation at specific genomic loci in cells treated with CPTH2.[10][11][15][16][17][18][19]

Materials:

  • Cells treated with CPTH2 or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine

  • Lysis buffer

  • Sonication equipment

  • Antibody against a specific histone acetylation mark (e.g., anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target and control genomic regions

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody specific for the histone mark of interest.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known p300/Gcn5 target genes and a negative control region. Quantify the enrichment relative to the input control.

Visualizations

Signaling Pathways and Experimental Workflows

HAT_Inhibitor_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Identification cluster_conclusion Conclusion Problem Unexpected Phenotype with HATi II DoseResponse Dose-Response Curve Problem->DoseResponse 1. Titrate Inhibitor KinaseScreen Kinase Panel Screen Problem->KinaseScreen Investigate Off-Targets CETSA Cellular Thermal Shift Assay (CETSA) Problem->CETSA AffinityMS Affinity Purification-MS Problem->AffinityMS OrthogonalInhibitor Use Structurally Different p300/Gcn5 Inhibitor DoseResponse->OrthogonalInhibitor 2. Confirm with   another inhibitor Knockdown siRNA/shRNA Knockdown of p300/Gcn5 OrthogonalInhibitor->Knockdown 3. Compare to   genetic knockdown ChIP_qPCR ChIP-qPCR for Target Gene Acetylation Knockdown->ChIP_qPCR 4. Verify target   acetylation OnTarget Phenotype is On-Target ChIP_qPCR->OnTarget OffTarget Phenotype is Off-Target KinaseScreen->OffTarget CETSA->OffTarget AffinityMS->OffTarget

Caption: Workflow for troubleshooting and validating the effects of HATi II.

p300_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events GrowthFactors Growth Factors Receptors Cell Surface Receptors GrowthFactors->Receptors Cytokines Cytokines Cytokines->Receptors Hormones Hormones Hormones->Receptors KinaseCascades Kinase Cascades (e.g., MAPK, PI3K/Akt) Receptors->KinaseCascades TranscriptionFactors Transcription Factors (e.g., p53, NF-κB, STATs) KinaseCascades->TranscriptionFactors Phosphorylation & Activation p300_CBP p300/CBP HistoneAcetylation Histone Acetylation (e.g., H3K18ac, H3K27ac) p300_CBP->HistoneAcetylation HAT Activity HATi_II Histone Acetyltransferase Inhibitor II (CPTH2) HATi_II->p300_CBP TranscriptionFactors->p300_CBP Recruitment GeneExpression Target Gene Expression HistoneAcetylation->GeneExpression Chromatin Remodeling

Caption: Simplified p300/CBP signaling pathway and the point of inhibition by HATi II.

Gcn5_Signaling cluster_stimuli Cellular Stress & Signals cluster_complex Gcn5 Complexes cluster_nuclear_gcn5 Nuclear Functions NutrientLevels Nutrient Levels (e.g., Glucose) SAGA_ATAC SAGA/ATAC Complexes NutrientLevels->SAGA_ATAC Activation DNA_Damage DNA Damage DNA_Damage->SAGA_ATAC Activation GrowthSignals Growth Signals GrowthSignals->SAGA_ATAC Activation Gcn5 Gcn5 SAGA_ATAC->Gcn5 TFs_Gcn5 Transcription Factors (e.g., c-Myc, E2F1) Gcn5->TFs_Gcn5 Co-activation HistoneAc_Gcn5 Histone Acetylation (e.g., H3K9ac, H3K14ac) Gcn5->HistoneAc_Gcn5 HAT Activity HATi_II Histone Acetyltransferase Inhibitor II (CPTH2) HATi_II->Gcn5 GeneExpression_Gcn5 Target Gene Expression (Metabolism, Cell Cycle) TFs_Gcn5->GeneExpression_Gcn5 Transcription HistoneAc_Gcn5->GeneExpression_Gcn5 Chromatin Opening

Caption: Overview of the Gcn5 signaling pathway and its inhibition by HATi II.

References

troubleshooting inconsistent results with Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Histone Acetyltransferase Inhibitor II (HAT Inhibitor II). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing inconsistent or no inhibition of histone acetylation after treating my cells with this compound?

Possible Causes and Solutions:

  • Inhibitor Degradation or Improper Storage: this compound is typically stored as a powder at -20°C for long-term stability (up to 3 years)[1]. Once reconstituted in a solvent like DMSO, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions are generally stable for up to one month at -20°C[1]. Ensure that your storage conditions are optimal and that the inhibitor has not expired.

  • Suboptimal Inhibitor Concentration: The reported IC50 for this compound is 5 µM in cell-free assays[1][2][3]. However, the effective concentration in cell-based assays can vary depending on the cell type, cell density, and treatment duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Solubility Issues: this compound is soluble in DMSO and Ethanol but insoluble in water[1]. When preparing your working solution, ensure that the inhibitor is fully dissolved in the stock solvent before further dilution in cell culture medium. Precipitation of the inhibitor in the medium can lead to a lower effective concentration. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility[1].

  • Cell Permeability and Treatment Duration: While described as cell-permeable, the kinetics of uptake can vary between cell types. Insufficient incubation time may not allow for adequate intracellular accumulation of the inhibitor. Consider extending the treatment duration or performing a time-course experiment to identify the optimal incubation period.

  • Batch-to-Batch Variability: As with many small molecules, there can be slight variations between different manufacturing batches[4][5]. If you are still observing issues after troubleshooting other factors, it may be beneficial to test a new batch of the inhibitor.

  • High p300/CBP Expression Levels: The target enzymes, p300 and CBP, are involved in numerous cellular processes and their expression levels can vary[6][7]. Cell lines with exceptionally high expression of p300/CBP may require higher concentrations of the inhibitor to achieve significant inhibition.

Question 2: I'm seeing significant off-target effects or cellular toxicity at concentrations where I expect specific inhibition. What could be the cause?

Possible Causes and Solutions:

  • Non-Specific Activity at High Concentrations: Like many kinase inhibitors, this compound may exhibit off-target effects at higher concentrations[8]. It is crucial to use the lowest effective concentration that provides the desired on-target inhibition, as determined by a dose-response curve.

  • Thiol Reactivity and Assay Interference: Some HAT inhibitors have been reported to be thiol-reactive or to act as aggregators, which can lead to non-specific inhibition in biochemical assays and cytotoxicity in cell-based assays[9]. While specific data for this compound on this is limited, it is a possibility to consider, especially if you are using in vitro assays with purified enzymes.

  • Solvent Toxicity: The vehicle used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions and is below the toxic threshold for your specific cell line (generally <0.5%).

  • Activation of Parallel Pathways: Inhibition of a specific kinase can sometimes lead to the paradoxical activation of other signaling pathways as a compensatory mechanism[8]. Investigating the broader signaling network affected by the inhibitor in your experimental system may provide insights into unexpected cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferases p300 and its paralog CBP (CREB-binding protein)[1][2][3]. These enzymes are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins[6][7]. By inhibiting the catalytic activity of p300/CBP, this inhibitor prevents the transfer of acetyl groups to lysine residues on target proteins, leading to a decrease in acetylation and subsequent changes in gene expression and cellular processes[6][10].

Q2: How should I prepare and store stock solutions of this compound?

A2: The inhibitor is typically supplied as a powder. For long-term storage, keep the powder at -20°C[1]. To prepare a stock solution, dissolve the powder in an appropriate solvent such as DMSO or Ethanol. For example, a stock solution of up to 93 mg/mL (200.36 mM) can be prepared in fresh, anhydrous DMSO[1]. After preparation, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for up to one month to avoid degradation from repeated freeze-thaw cycles[1].

Q3: What are the primary signaling pathways affected by the inhibition of p300/CBP?

A3: p300 and CBP are key regulators of a wide array of signaling pathways critical for cellular functions such as proliferation, differentiation, and apoptosis. Some of the major pathways influenced by p300/CBP activity include:

  • Wnt/β-catenin signaling: p300/CBP act as co-activators for β-catenin, a central component of the Wnt signaling pathway[6][7].

  • p53 signaling: p300/CBP can acetylate the tumor suppressor protein p53, thereby modulating its activity and stability[11].

  • NF-κB signaling: These HATs can also acetylate components of the NF-κB pathway, influencing inflammatory and immune responses[6].

  • Cell Cycle Regulation: p300/CBP are involved in regulating the activity of cell cycle transcription factors like E2F[6].

Q4: Are there known off-target effects for this compound?

A4: While this compound is described as a selective inhibitor of p300/CBP, the potential for off-target effects, especially at higher concentrations, should not be disregarded[8]. It is always advisable to include appropriate controls in your experiments, such as using a structurally related but inactive compound if available, and to validate key findings using alternative methods like siRNA-mediated knockdown of p300 and CBP.

Data Presentation

Table 1: Inhibitory Activity of this compound

ParameterValueTarget(s)Assay TypeReference
IC505 µMp300/CBPCell-free[1][2][3]

Note: The effective concentration in cell-based assays may vary. It is recommended to perform a dose-response study for each cell line.

Experimental Protocols

Protocol 1: Western Blot for Histone H3 Acetylation (H3K27ac)

This protocol outlines the steps to assess the inhibitory effect of this compound on the acetylation of a known p300/CBP target, Histone H3 at lysine 27 (H3K27ac).

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Histone extraction buffer (e.g., high-salt extraction buffer)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels (15% acrylamide recommended for histone resolution)[12][13]

  • Transfer buffer

  • PVDF or nitrocellulose membrane (0.2 µm pore size recommended for small proteins like histones)[13]

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (Lys27) and anti-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Histone Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Harvest the cells and perform histone extraction using a suitable protocol, such as high-salt extraction, to isolate histone proteins.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a protein assay like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-PAGE gel and run the gel to separate the proteins.

    • Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-H3K27, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • To verify equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the acetyl-H3K27 signal to the total Histone H3 signal for each sample.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Inhibitor Treatment:

    • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control and a no-cell (media only) background control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Visualizations

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., p53, β-catenin) Signaling_Cascade->Transcription_Factor p300_CBP p300/CBP Transcription_Factor->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones produces HAT_Inhibitor_II Histone Acetyltransferase Inhibitor II HAT_Inhibitor_II->p300_CBP inhibits Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Response

Caption: Simplified p300/CBP signaling pathway and the point of intervention for HAT Inhibitor II.

troubleshooting_workflow start Inconsistent/No Inhibition Observed check_inhibitor Check Inhibitor Integrity: - Proper storage? - Freshly prepared? - Correct solvent? start->check_inhibitor check_inhibitor->start If issue found, repeat experiment check_concentration Optimize Concentration: - Perform dose-response  experiment check_inhibitor->check_concentration If inhibitor is OK check_concentration->start If issue found, repeat experiment check_protocol Review Experimental Protocol: - Sufficient treatment time? - Appropriate cell density? check_concentration->check_protocol If still no effect check_protocol->start If issue found, repeat experiment check_reagents Verify Reagents & Controls: - Antibody validation? - Positive/Negative controls working? check_protocol->check_reagents If protocol is sound check_reagents->start If issue found, repeat experiment consider_off_target Consider Off-Target Effects: - Test lower concentrations - Use alternative validation (e.g., siRNA) check_reagents->consider_off_target If reagents are fine contact_support Contact Technical Support with detailed experimental data consider_off_target->contact_support If issues persist

Caption: A logical workflow for troubleshooting inconsistent results with HAT Inhibitor II.

References

Histone Acetyltransferase Inhibitor II toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Histone Acetyltransferase Inhibitor II (HATi II). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing HATi II in primary cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HATi II) and what is its primary target?

A1: this compound is a potent, selective, and cell-permeable inhibitor of the p300 histone acetyltransferase (HAT). It functions by competing with the acetyl-CoA binding site of p300. The IC50 for p300 inhibition is approximately 5 µM in cell-free assays.

Q2: What are the known off-target effects of HATi II and other HAT inhibitors?

A2: Many HAT inhibitors, particularly those with reactive chemical motifs, can exhibit off-target effects. These may include reacting with thiol groups on other proteins or aggregating at higher concentrations. It is crucial to include appropriate controls in your experiments to account for potential non-specific effects. For instance, some studies have shown that certain HAT inhibitors can induce cellular responses independent of their intended target.

Q3: What is a recommended starting concentration for HATi II in primary cell cultures?

A3: The optimal concentration of HATi II can vary significantly depending on the primary cell type, cell density, and the duration of treatment. Based on data from other p300 inhibitors like C646 and A-485 used in primary cell cultures, a starting range of 1-10 µM is often a reasonable starting point. However, it is imperative to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.

Q4: How should I prepare and store my HATi II stock solution?

A4: HATi II is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working solution, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q5: What are the common signs of HATi II-induced toxicity in primary cell cultures?

A5: Signs of toxicity can include changes in cell morphology (e.g., rounding, detachment, blebbing), a decrease in cell viability and proliferation, and induction of apoptosis or necrosis. It is essential to monitor your cells closely using microscopy and to perform quantitative cytotoxicity assays.

Troubleshooting Guides

This section provides solutions to common problems encountered when using HATi II in primary cell cultures.

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death even at low concentrations of HATi II. Primary cells are highly sensitive. The inhibitor concentration is too high. Solvent (DMSO) toxicity. Contamination of cell culture.Perform a thorough dose-response experiment starting from a lower concentration range (e.g., 0.1 µM). Ensure the final DMSO concentration in your culture medium is below 0.1%. Regularly check your cultures for signs of bacterial or fungal contamination.
Inconsistent or non-reproducible results. Inconsistent cell density at the time of treatment. Degradation of the HATi II stock solution. Variation in primary cell isolation and culture.Ensure uniform cell seeding density across all wells and experiments. Aliquot and store the HATi II stock solution properly to avoid degradation. Standardize your primary cell isolation and culture protocols to minimize variability between batches.
No observable effect of HATi II on histone acetylation or downstream targets. The concentration of HATi II is too low. The inhibitor has degraded. The incubation time is too short. The primary cells are resistant to the inhibitor.Perform a dose-response experiment with a higher concentration range. Use a fresh aliquot of the HATi II stock solution. Perform a time-course experiment to determine the optimal treatment duration. Confirm the expression and activity of p300 in your primary cell type.
Changes in cell morphology unrelated to the expected phenotype. Off-target effects of the inhibitor. Stress response due to suboptimal culture conditions.Include a negative control compound with a similar chemical structure but no activity against p300. Optimize your primary cell culture conditions (e.g., medium, supplements, seeding density).

Quantitative Data Summary

The following table summarizes IC50 and effective concentration data for p300 inhibitors in various cell types. Note that data for HATi II in primary cells is limited, and these values should be used as a reference to guide your own experiments.

InhibitorTargetCell TypeAssayIC50 / Effective Concentration
This compound p300Cell-freeHAT Assay~5 µM
C646 p300/CBPMelanoma and Lung Cancer Cell LinesGrowth Inhibition~10 µM
C646 AML Cell Lines and Primary BlastsApoptosis InductionEffective at lower doses
A-485 p300/CBPProstate Adenocarcinoma Cells (PC-3)H3K27Ac ReductionEC50 of 73 nM
PU139 p300, CBP, Gcn5, PCAFNeuroblastoma and Colon Carcinoma CellsHistone Hypoacetylation25 µM

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of HATi II using an MTT Assay

This protocol outlines a method to assess cell viability and determine the optimal, non-toxic concentration of HATi II in your primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (HATi II)

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare a 2X stock solution of HATi II in your complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X HATi II solutions to the corresponding wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value and the optimal working concentration for your subsequent experiments.

Protocol 2: Assessing Histone Acetylation by Western Blot

This protocol allows you to verify the on-target effect of HATi II by measuring the levels of acetylated histones.

Materials:

  • Primary cells treated with HATi II

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating your primary cells with the desired concentration of HATi II for the appropriate time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone of interest (e.g., anti-acetyl-H3K27) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against total histone H3.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels upon HATi II treatment.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by p300 inhibition and a general experimental workflow for assessing HATi II toxicity.

p300_Apoptosis_Pathway HATi II HATi II p300 p300 HATi II->p300 Inhibits p53 p53 p300->p53 Acetylation & Activation Bax Bax p53->Bax Upregulates Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: p300-mediated apoptosis pathway inhibited by HATi II.

p300_Cell_Cycle_Pathway HATi II HATi II p300 p300 HATi II->p300 Inhibits Cyclin-dependent\nKinase Inhibitors\n(e.g., p21) Cyclin-dependent Kinase Inhibitors (e.g., p21) p300->Cyclin-dependent\nKinase Inhibitors\n(e.g., p21) Activates Transcription Cyclin/CDK\nComplexes Cyclin/CDK Complexes Cyclin-dependent\nKinase Inhibitors\n(e.g., p21)->Cyclin/CDK\nComplexes Inhibits Cell Cycle\nProgression Cell Cycle Progression Cyclin/CDK\nComplexes->Cell Cycle\nProgression Promotes

Caption: p300's role in cell cycle regulation and the effect of HATi II.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanistic Studies Primary Cell\nCulture Primary Cell Culture HATi II Titration HATi II Titration Primary Cell\nCulture->HATi II Titration MTT/LDH Assay MTT/LDH Assay HATi II Titration->MTT/LDH Assay Determine IC50 &\nOptimal Concentration Determine IC50 & Optimal Concentration MTT/LDH Assay->Determine IC50 &\nOptimal Concentration Treat with\nOptimal Concentration Treat with Optimal Concentration Determine IC50 &\nOptimal Concentration->Treat with\nOptimal Concentration Western Blot\n(Acetylated Histones) Western Blot (Acetylated Histones) Treat with\nOptimal Concentration->Western Blot\n(Acetylated Histones) Phenotypic Assays Phenotypic Assays Treat with\nOptimal Concentration->Phenotypic Assays Data Analysis Data Analysis Western Blot\n(Acetylated Histones)->Data Analysis Phenotypic Assays->Data Analysis

Caption: Experimental workflow for HATi II toxicity assessment.

appropriate controls for Histone Acetyltransferase Inhibitor II experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Histone Acetyltransferase Inhibitor II (HATi II). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective p300 histone acetyltransferase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and cell-permeable inhibitor of the p300 histone acetyltransferase (HAT) with an IC50 of 5 µM in cell-free assays. It exerts its inhibitory effect on the acetylase activity of p300 in mammalian cells.[1] The precise mechanism of many p300 inhibitors involves competition with either the histone substrate or the acetyl coenzyme A (Ac-CoA) cofactor.[2][3][4]

Q2: What are the appropriate positive and negative controls for my experiments?

Proper controls are critical for interpreting your results accurately.

  • Positive Controls:

    • Biochemical Assays: A known potent p300 inhibitor, such as C646 or A-485, can be used to confirm that the assay can detect inhibition.[4][5] HeLa nuclear extract is often used as a source of HAT activity.

    • Cellular Assays: Treatment with a well-characterized p300 inhibitor like C646 can serve as a positive control for observing expected downstream effects, such as a decrease in specific histone acetylation marks (e.g., H3K18ac, H3K27ac).[1][6]

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve HATi II (typically DMSO) should be added to control cells or reactions at the same final concentration.

    • Inactive Analog: If available, an inactive structural analog of the inhibitor is an excellent negative control. For instance, A-486 is an inactive analog of the potent p300 inhibitor A-485.[4][7] Similarly, the C646 analog C37 lacks p300 inhibitory activity and can be used as a negative control.[5][8]

    • No Enzyme Control: In biochemical assays, a reaction mixture without the HAT enzyme should be included to determine the background signal.

Q3: What are the expected effects of p300 inhibition on histone acetylation?

Inhibition of p300 primarily leads to a decrease in the acetylation of its specific histone substrates. The most commonly reported and reliable markers of p300/CBP inhibition are reduced levels of H3K18ac and H3K27ac.[4][6] Changes in global histone acetylation can be assessed by Western blotting, while site-specific changes at particular gene promoters or enhancers can be quantified using Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing.[1][9]

Q4: Can HATi II have off-target effects?

While HATi II is described as a selective p300 inhibitor, it is crucial to be aware of potential off-target effects, a common issue with many small molecule inhibitors.[7] Many reported HAT inhibitors have been shown to be non-selective or act as assay interference compounds.[10] It is advisable to perform counter-screens or use orthogonal assays to validate that the observed phenotype is due to p300 inhibition. For example, one could test the inhibitor against other HAT families like GNAT or MYST.[2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent IC50 values in biochemical assays Assay Interference: Some HAT inhibitors are known to be thiol-reactive or form aggregates, which can interfere with assay components.[10]Include 0.01% Triton X-100 in the assay buffer to prevent aggregation.[5] Include a reducing agent like DTT (if compatible with the assay format) to mitigate issues with thiol-reactive compounds.
Assay Conditions: Sub-optimal concentrations of substrates (histone peptide, Ac-CoA) or enzyme can affect inhibitor potency measurements.Determine the Km for both the histone substrate and Ac-CoA and use concentrations around the Km value for your experiments to ensure accurate IC50 determination.
No change in histone acetylation in cells after treatment Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling.Ensure the inhibitor is stored correctly (e.g., as a stock solution in DMSO at -80°C) and use freshly prepared dilutions for experiments.
Low Cell Permeability: The inhibitor may not be efficiently entering the cells.While HATi II is described as cell-permeable, this can be cell-type dependent. You can try increasing the incubation time or concentration.
Cellular Compensation: Other HATs with overlapping substrate specificities might compensate for the loss of p300 activity.Use a more targeted readout, such as ChIP-qPCR for H3K27ac at a known p300-regulated gene promoter, rather than global histone acetylation.
High background signal in fluorometric or colorimetric HAT assays Reagent Instability: The developer or probe may have degraded.Store reagents as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.
Sample Interference: Components in the sample (e.g., nuclear extract) may interfere with the detection chemistry. Samples containing DTT, Coenzyme A, or NADH can interfere with some assay formats.Run a "sample only" control (without enzyme or substrates) to assess the intrinsic background of your sample. If interference is high, consider purifying your protein of interest.
Unexpected cell toxicity or phenotype Off-target Effects: The observed phenotype may not be due to p300 inhibition.Validate the phenotype using a structurally different p300 inhibitor or by siRNA-mediated knockdown of p300. Use an inactive analog as a negative control.[4][8]

Experimental Protocols

In Vitro HAT Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and general literature for measuring p300 HAT activity.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • This compound (HATi II)

  • Thiol-sensitive fluorescent probe

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of HATi II in DMSO.

    • Prepare serial dilutions of HATi II in HAT Assay Buffer.

    • Prepare a reaction mixture containing recombinant p300 and histone H3 peptide in HAT Assay Buffer.

  • Assay Plate Setup:

    • Add the HATi II dilutions to the wells of the 96-well plate.

    • Include wells for a positive control (e.g., C646), a no-inhibitor control (DMSO vehicle), and a no-enzyme background control.

  • Initiate Reaction:

    • Add the p300/histone H3 mixture to all wells except the no-enzyme control.

    • Start the reaction by adding Acetyl-CoA to all wells.

    • The final reaction volume is typically 50 µL.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction and develop the signal by adding the thiol-sensitive fluorescent probe according to the manufacturer's instructions. This probe reacts with the free CoA-SH produced during the reaction.

    • Incubate for a further 15 minutes at room temperature.

  • Measurement:

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percent activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol describes how to assess the effect of HATi II on global histone acetylation levels in cultured cells.

Materials:

  • Cell culture medium and plates

  • This compound (HATi II)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3 (Lys27), anti-acetyl-Histone H3 (Lys18), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of HATi II or DMSO vehicle control for a specified time (e.g., 6-24 hours).

  • Histone Extraction:

    • Lyse the cells directly in lysis buffer or perform an acid extraction for histones. For acid extraction, lyse cells in a Triton-based buffer, pellet the nuclei, and extract histones overnight with 0.2N HCl.[11]

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate 15-20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against Ac-H3K27, Ac-H3K18, and total H3 (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetyl-histone signal to the total histone H3 signal for each sample.

    • Compare the normalized values of treated samples to the vehicle control.

Quantitative Data Summary

The following table summarizes the IC50 values for several common p300/CBP inhibitors.

InhibitorTargetIC50 ValueAssay TypeReference
This compound p3005 µMCell-free[1]
C646 p300400 nM (Ki)Radioactive[5][12]
A-485 p3009.8 nMTR-FRET[4]
A-485 CBP2.6 nMTR-FRET[4]
Compound 12 p300620 nMBiochemical[2]
Anacardic Acid p300/PCAFNot specified-[13]

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b_start 1. In Vitro HAT Assay b_reagents Reagents: - Recombinant p300 - Histone Peptide - Acetyl-CoA - HATi II b_start->b_reagents b_reaction 2. Set up reaction and incubate b_reagents->b_reaction b_detection 3. Detect CoA-SH product (Fluorometric/Colorimetric) b_reaction->b_detection b_result 4. Measure Signal & Calculate IC50 b_detection->b_result c_start 1. Cell Culture & Treatment c_treatment Treat cells with HATi II or Vehicle Control c_start->c_treatment c_harvest 2. Harvest Cells c_treatment->c_harvest c_western Western Blot: - Extract histones - Probe for Ac-H3K27, Total H3 c_harvest->c_western c_chip ChIP-Seq/qPCR: - Crosslink & shear chromatin - Immunoprecipitate Ac-H3K27 - Analyze DNA c_harvest->c_chip c_phenotype Phenotypic Assays: - Proliferation - Apoptosis - Gene Expression (qPCR/RNA-seq) c_harvest->c_phenotype c_result_western 3a. Assess Global Acetylation c_western->c_result_western c_result_chip 3b. Assess Locus-Specific Acetylation c_chip->c_result_chip c_result_phenotype 3c. Assess Cellular Phenotype c_phenotype->c_result_phenotype signaling_pathway cluster_histones Chromatin Remodeling cluster_tf Transcription Factor Regulation cluster_outcomes Cellular Outcomes HATi_II Histone Acetyltransferase Inhibitor II p300 p300/CBP HATi_II->p300 Inhibits Histones Histones (e.g., H3K27) p300->Histones Acetylation TF Transcription Factors (e.g., p53, NF-κB, AR) p300->TF Acetylation & Co-activation Chromatin Open Chromatin Histones->Chromatin Gene_Expression Target Gene Expression Chromatin->Gene_Expression Alters TF->Gene_Expression Regulates CellCycle Cell Cycle Arrest Gene_Expression->CellCycle Apoptosis Apoptosis Gene_Expression->Apoptosis Senescence Senescence Gene_Expression->Senescence DNA_Repair ↓ DNA Damage Response Gene_Expression->DNA_Repair troubleshooting_logic Start Problem: No effect of HATi II in cellular assay Check1 Is the inhibitor active? Start->Check1 Check2 Is the cellular readout appropriate? Check1->Check2 Yes Sol1 Solution: - Confirm activity in a biochemical assay. - Use fresh inhibitor stock. Check1->Sol1 No Check3 Are there off-target effects? Check2->Check3 Yes Sol2 Solution: - Measure specific marks (Ac-H3K27). - Use ChIP-qPCR for sensitive detection. Check2->Sol2 No Sol3 Solution: - Confirm phenotype with p300 siRNA. - Use an inactive analog as a control. Check3->Sol3 Possible

References

Technical Support Center: Interpreting Unexpected Phenotypes with Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using Histone Acetyltransferase Inhibitor II (HATi II), a selective inhibitor of the p300 histone acetyltransferase.

Troubleshooting Guide: Unexpected Phenotypes

Unexpected experimental outcomes when using HATi II can often be traced to off-target effects, cellular compensation mechanisms, or issues with experimental setup. This guide provides insights into common unexpected phenotypes, their potential causes, and suggested actions.

Unexpected Phenotype Potential Cause Recommended Action
1. No change or an increase in global histone acetylation (e.g., H3K27ac) - Off-target inhibition of Histone Deacetylases (HDACs): Some HAT inhibitors, particularly at higher concentrations, can inhibit HDACs, leading to a net increase in acetylation[1]. - Cellular Compensation: Inhibition of p300 may lead to the upregulation of other HATs (e.g., PCAF, TIP60) as a compensatory mechanism[2].- Titrate HATi II Concentration: Determine the minimal effective concentration to reduce the risk of off-target effects. - Assess HDAC Activity: Perform an in vitro HDAC activity assay in the presence of HATi II. - Profile Expression of Other HATs: Use RT-qPCR or Western blot to check for changes in the expression of other HAT family members.
2. Lack of expected anti-proliferative or apoptotic effect - Cell-Type Specificity: The effect of p300 inhibition can be highly dependent on the cellular context, such as the status of key transcription factors like the androgen receptor in prostate cancer[3][4]. - Functional Redundancy: The closely related homolog CBP may compensate for the loss of p300 activity in some cell lines[4][5].- Characterize Your Cell Model: Confirm the dependence of your cell line on p300 activity using genetic approaches (e.g., siRNA/shRNA knockdown of EP300). - Compare p300 vs. CBP Knockdown: Perform parallel experiments knocking down p300 and CBP to dissect their individual contributions[4][5].
3. Phenotype does not match p300 knockdown - Off-Target Effects of the Inhibitor: The inhibitor may be affecting other cellular targets besides p300, leading to a different phenotype than that observed with genetic knockdown[6].- Use an Inactive Control Compound: Synthesize or obtain a structurally similar but inactive analog of HATi II to treat cells in parallel. This helps to distinguish specific on-target effects from non-specific or off-target effects[7][8]. - Perform Target Engagement Assays: Confirm that HATi II is engaging with p300 in your cells at the concentrations used (see Protocol 2).
4. High variability between experiments - Inhibitor Instability or Precipitation: HATi II, like many small molecules, may be unstable or precipitate in culture media over time. - Inconsistent Cell State: Differences in cell passage number, confluency, or cell cycle phase can alter the cellular response to epigenetic modulators.- Prepare Fresh Stock Solutions: Dissolve HATi II in a suitable solvent like DMSO and prepare fresh dilutions for each experiment[9]. - Standardize Cell Culture Conditions: Maintain consistent cell culture practices, including passage number and seeding density, for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported specificity of this compound?

A1: this compound is a selective, cell-permeable inhibitor of the p300 histone acetyltransferase, with a reported IC50 of 5 µM[9]. However, as with many small molecule inhibitors, off-target effects can occur, especially at higher concentrations. It is crucial to perform dose-response experiments and validate on-target activity in your specific cellular model.

Q2: My global histone acetylation levels are not decreasing after treatment. Does this mean the inhibitor is not working?

A2: Not necessarily. While a decrease in global levels of p300-specific marks like H3K27ac is expected, some studies with other p300/CBP inhibitors have reported a counterintuitive increase in histone acetylation at higher concentrations, potentially due to off-target HDAC inhibition[1]. It is also possible that other HATs are compensating for the loss of p300 activity[2]. We recommend assessing acetylation at specific gene loci known to be regulated by p300 using ChIP-qPCR (see Protocol 3).

Q3: I see a strong phenotype with HATi II, but not with siRNA knockdown of p300. What could be the reason?

A3: This discrepancy suggests that the observed phenotype may be due to off-target effects of HATi II. Many HAT inhibitors have been shown to be nonselective and can interact with other cellular proteins[6]. To verify that the phenotype is due to p300 inhibition, it is essential to use a negative control compound (a structurally similar, inactive molecule) and to confirm that the inhibitor is engaging p300 in your cells[7][8].

Q4: What is the difference between inhibiting p300 and its homolog CBP?

A4: Although p300 and CBP are highly homologous and often considered functionally redundant, studies have shown they can have distinct roles in cellular processes. For example, in prostate cancer cell lines, knockdown of p300 induced apoptosis, whereas knockdown of CBP did not[4][5]. Therefore, it is important to consider the specific roles of each paralog in your experimental system.

Q5: What are the key validation experiments I should perform before interpreting my results?

  • Confirm Target Engagement: Show a dose-dependent decrease in a known p300-mediated histone mark (e.g., H3K27ac) by Western blot (Protocol 1)[3][10].

  • Assess Target Specificity in Cells: Demonstrate that other histone marks not primarily mediated by p300 (e.g., H3K9ac) are unaffected[3].

  • Phenocopy with Genetic Knockdown: Confirm that siRNA or shRNA-mediated knockdown of p300 reproduces the phenotype observed with HATi II[3][4].

  • Use an Inactive Control: Include a structurally related but inactive compound in your experiments to control for off-target effects[7][8].

Experimental Protocols

Protocol 1: Western Blotting for Histone Acetylation

This protocol details the steps for assessing changes in global histone acetylation levels in response to HATi II treatment.

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of HATi II concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a hypotonic lysis buffer containing protease and HDAC inhibitors.

    • Isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.

  • Quantification and Sample Preparation:

    • Quantify histone concentration using a Bradford or BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against specific histone acetylation marks (e.g., anti-H3K27ac, anti-H3K18ac) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the acetylation signal to the total histone H3 signal.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol allows for the assessment of histone acetylation at specific genomic loci.

  • Cell Treatment and Cross-linking: Treat cells with HATi II as described in Protocol 1. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse cells to release nuclei.

    • Resuspend the nuclear pellet in a shearing buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac) or a negative control IgG.

    • Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific for the promoter or enhancer regions of known p300 target genes and a negative control region. Analyze the data using the percent input method.

Protocol 3: Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is for measuring changes in the expression of p300 target genes.

  • Cell Treatment and RNA Extraction: Treat cells with HATi II as described in Protocol 1. Harvest cells and extract total RNA using a commercial kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and assess its integrity (e.g., using a NanoDrop or Bioanalyzer).

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcriptase kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest, and a SYBR Green or TaqMan probe-based master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Determine the Ct values for your target genes and at least two stable housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.

Visualizations

HAT_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_cellular Cellular Response cluster_nuclear Nuclear Events Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF_inactive Transcription Factor (Inactive) Kinase_Cascade->TF_inactive TF_active Transcription Factor (Active) TF_inactive->TF_active Activation p300_CBP p300/CBP TF_active->p300_CBP Recruitment Acetylated_Histone Acetylated Histone p300_CBP->Acetylated_Histone Acetylation HATi_II HATi II HATi_II->p300_CBP Inhibition Histone Histone Histone->Acetylated_Histone Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Promotes Chromatin Condensed Chromatin Chromatin->Open_Chromatin Gene_Expression Target Gene Expression Open_Chromatin->Gene_Expression Experimental_Workflow Start Start: Unexpected Phenotype Observed Dose_Response 1. Perform Dose-Response and Time-Course Start->Dose_Response Western_Blot 2. Validate Target Engagement (Western Blot for H3K27ac) Dose_Response->Western_Blot Knockdown 3. Compare with Genetic Knockdown (siRNA for p300) Western_Blot->Knockdown Control_Compound 4. Use Inactive Control Compound Western_Blot->Control_Compound ChIP_qPCR 5. Assess Locus-Specific Effects (ChIP-qPCR) Western_Blot->ChIP_qPCR If global changes are unclear Interpretation Interpret Results: On-Target vs. Off-Target Effect Knockdown->Interpretation Control_Compound->Interpretation ChIP_qPCR->Interpretation Troubleshooting_Logic box_node box_node Start Unexpected Phenotype? Check_H3K27ac H3K27ac decreased in a dose-dependent manner? Start->Check_H3K27ac Phenotype_Matches_KD Phenotype matches p300 knockdown? Check_H3K27ac->Phenotype_Matches_KD Yes Validate_Inhibitor Validate inhibitor activity and experimental setup. Check_H3K27ac->Validate_Inhibitor No Inactive_Control_Effect Inactive control shows no effect? Phenotype_Matches_KD->Inactive_Control_Effect Yes Off_Target Likely Off-Target Effect. Consider inhibitor specificity. Phenotype_Matches_KD->Off_Target No On_Target Likely On-Target Effect. Investigate downstream pathways. Inactive_Control_Effect->On_Target Yes Inactive_Control_Effect->Off_Target No

References

Technical Support Center: Histone Acetyltransferase Inhibitor II (Anacardic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Histone Acetyltransferase (HAT) Inhibitor II, focusing on Anacardic Acid, a commonly used inhibitor of p300 and PCAF.[1][2] This guide provides troubleshooting advice and frequently asked questions to help researchers prevent its degradation in solution and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Anacardic Acid and what is its primary mechanism of action?

A1: Anacardic acid is a phenolic lipid originally isolated from cashew nut shells.[2][3] It belongs to a family of 6-alkyl salicylic acids and is known to inhibit the histone acetyltransferase (HAT) activity of p300 and PCAF with IC50 values of approximately 8.5 µM and 5 µM, respectively.[1][2] By inhibiting these enzymes, anacardic acid prevents the acetylation of lysine residues on histone proteins, leading to a more condensed chromatin structure and repression of gene transcription.[4]

Q2: What are the common solvents for dissolving Anacardic Acid?

A2: Anacardic acid is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[5]

Q3: What is the recommended storage condition for Anacardic Acid?

A3: As a solid, anacardic acid should be stored at -20°C.[5] Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of anacardic acid are not recommended for storage for more than one day.[5][6]

Q4: Why is my Anacardic Acid solution changing color?

A4: Anacardic acid is a phenolic compound, and like many phenols, it is prone to oxidation.[7] A color change, often to a yellowish or brownish hue, can indicate oxidation, which may lead to a reduction in its inhibitory activity. This process can be accelerated by exposure to light, oxygen, and elevated temperatures.[8]

Q5: Can I use a heated water bath to dissolve Anacardic Acid faster?

A5: It is not recommended to heat anacardic acid to aid dissolution. Heating can cause decarboxylation, converting it to cardanol, which has reduced biological activity.[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with Anacardic Acid in solution.

Problem 1: Inconsistent or No Inhibitory Effect in Experiments
Possible Cause Troubleshooting Step Rationale
Degradation of Anacardic Acid Prepare fresh solutions for each experiment, especially aqueous solutions.[5]Anacardic acid, being a phenolic lipid, is susceptible to degradation, particularly in aqueous media.[3][9]
Purge organic solvents with an inert gas (e.g., argon or nitrogen) before preparing stock solutions.[5]This minimizes oxidation of the compound.
Store stock solutions in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term (up to 1 month).[1]Frequent freeze-thaw cycles can accelerate degradation.
Incorrect Concentration Verify the final concentration of the inhibitor in your assay.The IC50 values for p300 and PCAF are ~8.5 µM and ~5 µM, respectively.[1] Concentrations significantly lower than this may not produce a noticeable effect.
Precipitation in Aqueous Media Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer is low enough to be tolerated by your experimental system but high enough to maintain solubility.Anacardic acid has poor water solubility.[3] A 1:1 solution of ethanol:PBS (pH 7.2) can dissolve approximately 0.5 mg/ml.[5]
Problem 2: Precipitation of Anacardic Acid in Cell Culture Media
Possible Cause Troubleshooting Step Rationale
Low Solubility in Aqueous Media Prepare a highly concentrated stock solution in DMSO or ethanol.This allows for a small volume of the stock to be added to the media, minimizing the final solvent concentration.
Add the anacardic acid stock solution to the media with gentle vortexing or mixing.This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Perform a solubility test with your specific cell culture media.Different media components can affect the solubility of the compound.
Interaction with Media Components If precipitation persists, consider using a different solvent for your stock solution.While DMSO and ethanol are common, DMF is also an option.[5]
Data Summary Tables

Table 1: Solubility of Anacardic Acid

SolventApproximate SolubilityReference
DMSO~10 mg/ml[5]
Ethanol~10 mg/ml[5]
Dimethyl formamide (DMF)~10 mg/ml[5]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/ml[5]

Table 2: Recommended Storage Conditions for Anacardic Acid Solutions

Solution TypeStorage TemperatureMaximum Recommended Storage DurationReference
Solid-20°C≥ 4 years[5]
Stock in Organic Solvent-20°C1 month[1]
Stock in Organic Solvent-80°C6 months[1]
Aqueous Solution4°C or Room TemperatureNot recommended for more than one day[5]

Experimental Protocols

Protocol 1: Preparation of Anacardic Acid Stock Solution
  • Weigh the desired amount of solid anacardic acid in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mg/ml). To minimize oxidation, it is best practice to use a solvent that has been purged with an inert gas.[5]

  • Vortex the solution until the anacardic acid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a general guideline for assessing the inhibitory activity of anacardic acid. Specific conditions may need to be optimized for the particular HAT enzyme and substrate being used.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • In a microcentrifuge tube, combine the reaction buffer, recombinant HAT enzyme (e.g., p300), and histone substrate (e.g., histone H3).

  • Add varying concentrations of anacardic acid (or vehicle control, e.g., DMSO) to the reaction tubes.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the results by Western blotting using an antibody specific for acetylated histones (e.g., anti-acetyl-H3). A decrease in the acetylation signal in the presence of anacardic acid indicates inhibitory activity.

Visualizations

cluster_storage Solution Preparation and Storage cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies Solid Solid Anacardic Acid (Store at -20°C) Stock Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, Ethanol) Solid->Stock Dissolve Working Working Solution (Diluted in Buffer/Media) Stock->Working Dilute Oxidation Oxidation (Accelerated by light, O2, heat) Working->Oxidation Decarboxylation Decarboxylation (Caused by heat) Working->Decarboxylation Inactive Inactive Products (e.g., Cardanol) Oxidation->Inactive Decarboxylation->Inactive Fresh Prepare Fresh Working Solutions Fresh->Working Inert Use Inert Gas Purged Solvents Inert->Stock Aliquot Aliquot & Store at -20°C or -80°C Aliquot->Stock Light Protect from Light Light->Working Heat Avoid Heat Heat->Working

Caption: Workflow for preventing Anacardic Acid degradation.

Start Start: Inconsistent or No Inhibitory Effect CheckConc Is the inhibitor concentration correct? Start->CheckConc CheckSol Did the inhibitor precipitate out of solution? CheckConc->CheckSol Yes AdjustConc Adjust concentration based on IC50 values. CheckConc->AdjustConc No CheckDeg Could the inhibitor have degraded? CheckSol->CheckDeg No ImproveSol Improve solubility: - Check solvent percentage - Prepare fresh dilution CheckSol->ImproveSol Yes PreventDeg Prevent degradation: - Prepare fresh stock - Aliquot and store properly - Protect from light/heat CheckDeg->PreventDeg Yes End Re-run Experiment CheckDeg->End No AdjustConc->End ImproveSol->End PreventDeg->End

Caption: Troubleshooting inconsistent experimental results.

cluster_reaction Acetylation Reaction p300 p300/PCAF (Histone Acetyltransferases) AcetylatedHistones Acetylated Histones p300->AcetylatedHistones Catalyzes AnacardicAcid Anacardic Acid AnacardicAcid->p300 Inhibits Histones Histones Histones->p300 AcetylCoA Acetyl-CoA AcetylCoA->p300 GeneTranscription Gene Transcription AcetylatedHistones->GeneTranscription Promotes

Caption: Anacardic Acid's inhibitory pathway.

References

addressing cell viability issues with Histone Acetyltransferase Inhibitor II treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Histone Acetyltransferase Inhibitor II (HATi II). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to cell viability during experiments with HATi II.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using HATi II in your cell-based assays.

Question: After treating my cells with HATi II, I'm observing massive cell death, even at low concentrations. What could be the issue?

Answer:

Several factors could be contributing to excessive cytotoxicity. Consider the following troubleshooting steps:

  • Concentration and Incubation Time: HATi II's effects are dose- and time-dependent.[1][2] The optimal concentration can vary significantly between cell lines. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM) and a fixed incubation time (e.g., 24, 48, or 72 hours).

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HATi II. For instance, glioma cell lines like U251 and SHG44 show significant apoptosis at concentrations between 7.5 µM and 20 µM after 48 hours.[1] If your cells are particularly sensitive, you may need to use lower concentrations or shorter incubation times.

  • Solvent Toxicity: HATi II is often dissolved in DMSO.[3] Ensure the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control (cells treated with the same concentration of DMSO as your highest HATi II concentration) to rule out solvent-induced cytotoxicity.

  • Off-Target Effects: While HATi II is a selective p300/CBP inhibitor, off-target effects can occur, especially at higher concentrations.[4][5] If you suspect off-target effects, consider using another HAT inhibitor with a different mechanism of action as a control to see if the observed phenotype is consistent.

Question: My cell viability results with HATi II are inconsistent between experiments. How can I improve reproducibility?

Answer:

Inconsistent results can be frustrating. Here are some key areas to focus on for improving experimental reproducibility:

  • Cell Culture Conditions: Ensure your cell culture conditions are consistent across all experiments. This includes cell passage number, confluency at the time of treatment, media composition, and incubator conditions (CO2, temperature, humidity).

  • Inhibitor Preparation and Storage: Prepare fresh stock solutions of HATi II regularly.[3] The inhibitor is typically dissolved in DMSO and should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the inhibitor is fully dissolved and evenly mixed.

  • Assay Protocol Standardization: Follow a standardized protocol for your cell viability assays. For assays like the MTT assay, ensure consistent incubation times with the reagent and complete solubilization of the formazan crystals before reading the absorbance.[6][7][8][9] For trypan blue exclusion, count the cells promptly after staining to avoid underestimation of viability.[10][11]

  • Use of Controls: Always include appropriate controls in your experiments. This should include a negative control (untreated cells), a vehicle control (DMSO-treated cells), and a positive control (a compound known to induce cell death in your cell line).

Frequently Asked Questions (FAQs)

This section addresses common questions about the mechanism and effects of HATi II.

Question: What is the primary mechanism by which HATi II induces cell death?

Answer:

This compound primarily induces apoptosis, a form of programmed cell death.[1][2] Studies have shown that HATi II treatment leads to the activation of the caspase-dependent apoptotic pathway.[1] This is evidenced by the cleavage and activation of key apoptotic proteins such as caspase-3, caspase-9, and PARP.[1]

Question: Which signaling pathways are involved in HATi II-mediated apoptosis?

Answer:

The p53 signaling pathway plays a crucial role in HATi II-induced apoptosis.[1][2] Treatment with HATi II can lead to the upregulation of genes involved in the p53 pathway.[2] This, in turn, can trigger the downstream activation of the intrinsic apoptotic pathway, characterized by the involvement of caspase-9.

Question: Does HATi II affect the cell cycle?

Answer:

Yes, HATi II can induce cell cycle arrest. In glioma cell lines, treatment with HATi II has been shown to cause arrest at the G2/M phase of the cell cycle.[2] This cell cycle arrest is another mechanism by which HATi II inhibits cell proliferation.

Question: Are there known off-target effects of HATi II?

Answer:

While HATi II is designed to be a selective inhibitor of p300/CBP histone acetyltransferases, like many small molecule inhibitors, it can have off-target effects, particularly at higher concentrations.[4][5] Some studies have shown that many reported HAT inhibitors can be nonselective and may interact with other unrelated targets.[4][5] It is crucial to perform thorough validation and use appropriate controls to ensure the observed effects are due to the intended inhibition of HAT activity.

Data Presentation

Table 1: Effect of HATi II on the Viability of Various Glioma Cell Lines

Cell LineConcentration (µM)Incubation Time (hours)Effect on ViabilityReference
U2511048Increased expression of cleaved caspase-3, caspase-9, and PARP[1]
U2512048Increased expression of cleaved caspase-3, caspase-9, and PARP[1]
SHG447.548Increased expression of cleaved caspase-3, caspase-9, and PARP[1]
SHG441548Increased expression of cleaved caspase-3, caspase-9, and PARP[1]
U251, U87, HS683, SHG44Dose-dependentNot specifiedInhibition of proliferation[2]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted for assessing cell viability after treatment with HATi II.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound (HATi II)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of HATi II (and appropriate controls: untreated and vehicle). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]

2. Trypan Blue Exclusion Assay for Cell Viability

This protocol provides a direct method for counting viable and non-viable cells.

Materials:

  • Cell suspension

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of live cells.[10][11]

  • Counting: Load the mixture onto a hemocytometer. Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

HATi_II_Apoptosis_Pathway HATi_II HATi II p300_CBP p300/CBP Inhibition HATi_II->p300_CBP p53_pathway p53 Signaling Pathway Activation p300_CBP->p53_pathway Caspase9 Caspase-9 Activation p53_pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Troubleshooting_Workflow Start High Cell Viability Issue Check_Concentration Is Concentration Optimized? Start->Check_Concentration Check_Incubation Is Incubation Time Appropriate? Check_Concentration->Check_Incubation Yes Perform_Dose_Response Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response No Check_Solvent Is Solvent Control Included? Check_Incubation->Check_Solvent Yes Adjust_Time Adjust Incubation Time Check_Incubation->Adjust_Time No Check_Cell_Line Is Cell Line Known to be Sensitive? Check_Solvent->Check_Cell_Line Yes Run_Vehicle_Control Run Vehicle Control Check_Solvent->Run_Vehicle_Control No Review_Literature Review Literature for Cell Line Check_Cell_Line->Review_Literature No Problem_Solved Problem Resolved Check_Cell_Line->Problem_Solved Yes Perform_Dose_Response->Check_Incubation Adjust_Time->Check_Solvent Run_Vehicle_Control->Check_Cell_Line Review_Literature->Problem_Solved

References

Validation & Comparative

Validating the Inhibitory Effect of Histone Acetyltransferase Inhibitor II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Histone Acetyltransferase Inhibitor II (HAT Inhibitor II) with other commercially available histone acetyltransferase (HAT) inhibitors. The inhibitory effects of these compounds are supported by experimental data from various studies, with detailed protocols provided for key validation assays. This document aims to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to Histone Acetyltransferase Inhibitors

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.

This compound is a cell-permeable compound that acts as a potent and selective inhibitor of the p300 histone acetyltransferase.[1][2][3] It has demonstrated anti-acetylase activity within mammalian cells.[1][3] This guide compares the in vitro efficacy of HAT Inhibitor II with other well-known HAT inhibitors: C646, Anacardic Acid, Curcumin, and A-485.

Comparative Analysis of HAT Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various HAT inhibitors against the p300 HAT enzyme, a primary target of HAT Inhibitor II.

InhibitorTarget HATIC50 ValueReference
This compound p3005 µM[1][2][3]
C646p3001.6 µM (Ki = 400 nM)[4][5][6]
Anacardic Acidp300~8.5 µM[2][7][8][9]
PCAF~5 µM[2][7][8][9]
Curcuminp300/CBP~25 µM[10][11]
A-485p3009.8 nM (BHC domain)[3][12]
CBP2.6 nM (BHC domain)[3][12]

Note: The BHC (bromodoin-HAT-C/H3) domain is a region within p300/CBP that contains the catalytic HAT activity.

Signaling Pathway and Experimental Workflow

To validate the efficacy of a HAT inhibitor, a series of in vitro and cell-based assays are typically employed. The following diagrams illustrate the general mechanism of histone acetylation and a standard workflow for inhibitor validation.

Histone_Acetylation cluster_0 Histone Acetyltransferase (HAT) cluster_1 Products Acetyl-CoA Acetyl-CoA HAT HAT Acetyl-CoA->HAT Histone Histone Histone->HAT Acetylated Histone Acetylated Histone HAT->Acetylated Histone CoA CoA HAT->CoA HAT_Inhibitor_II HAT Inhibitor II HAT_Inhibitor_II->HAT

Mechanism of Histone Acetylation and Inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation HAT_Assay HAT Activity Assay Cell_Culture Cell Culture & Treatment with Inhibitor HAT_Assay->Cell_Culture Western_Blot Western Blot for Histone Acetylation Cell_Culture->Western_Blot ChIP_Assay Chromatin Immunoprecipitation (ChIP-qPCR) Cell_Culture->ChIP_Assay

Workflow for Validating HAT Inhibitor Efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of HAT inhibitors are provided below.

In Vitro HAT Activity Assay

This assay directly measures the enzymatic activity of a purified HAT enzyme in the presence of an inhibitor.

Principle: The HAT enzyme transfers an acetyl group from a donor molecule (Acetyl-CoA) to a histone peptide substrate. The activity can be quantified by measuring the amount of acetylated product or the co-product, Coenzyme A (CoA). Fluorometric and colorimetric kits are commercially available for this purpose.[13][14][15][16]

Protocol (Fluorometric Assay Example):

  • Reagent Preparation: Prepare HAT assay buffer, reconstitute Acetyl-CoA, H3 peptide substrate, and the fluorescent probe according to the manufacturer's instructions.[13][16] Prepare serial dilutions of the HAT inhibitor.

  • Reaction Setup: In a 96-well plate, add the HAT assay buffer, the purified HAT enzyme (e.g., recombinant p300), and the histone peptide substrate.

  • Inhibitor Addition: Add the different concentrations of the HAT inhibitor or vehicle control (e.g., DMSO) to the respective wells.

  • Initiation: Start the reaction by adding Acetyl-CoA.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add the developer solution which reacts with the CoA-SH product to generate a fluorescent signal.[13][16]

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.

Western Blot for Histone Acetylation

This cell-based assay determines the effect of a HAT inhibitor on the overall levels of histone acetylation within cells.

Principle: Cells are treated with the HAT inhibitor, and total histones are extracted. Western blotting is then used to detect the levels of specific acetylated histone marks (e.g., acetylated H3, acetylated H4) using specific antibodies.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere. Treat the cells with various concentrations of the HAT inhibitor or vehicle control for a specific duration (e.g., 6-24 hours).

  • Histone Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17][18] Isolate the nuclear fraction and extract histones, often through acid extraction.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Transfer: Separate the histone proteins by size on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.[19] Transfer the proteins to a PVDF or nitrocellulose membrane.[17][19]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[19] Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.[19][20]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative change in histone acetylation.[18]

Chromatin Hyperacetylation Inhibition (ChHAI) Assay

This assay is a variation of the Western blot designed to enhance the detection of changes in histone acetylation.

Principle: Cells are pre-treated with a histone deacetylase (HDAC) inhibitor to induce a state of histone hyperacetylation. Subsequently, the cells are treated with the HAT inhibitor, and the reduction in the hyperacetylated state is measured by Western blot. This method can provide a more robust signal for assessing HAT inhibitor efficacy.[21]

Protocol:

  • Cell Culture and HDAC Inhibition: Culture cells as described for the standard Western blot protocol. Treat the cells with a potent HDAC inhibitor (e.g., Trichostatin A) for a sufficient time to induce histone hyperacetylation.

  • HAT Inhibitor Treatment: Following HDAC inhibitor treatment, add the HAT inhibitor at various concentrations and incubate for a defined period.

  • Western Blot Analysis: Proceed with histone extraction, SDS-PAGE, and Western blotting as described in the protocol above to measure the levels of acetylated histones. The effectiveness of the HAT inhibitor is determined by its ability to reduce the HDAC inhibitor-induced hyperacetylation.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to investigate the effect of HAT inhibitors on histone acetylation at specific genomic loci.

Principle: Proteins and DNA in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to an acetylated histone is used to immunoprecipitate the chromatin-protein complexes. The associated DNA is then purified and quantified by quantitative PCR (qPCR) to determine the level of histone acetylation at specific gene promoters or enhancers.[21]

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[1][22] Quench the reaction with glycine.[22]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).[1][22][23]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K27).[1] Add protein A/G magnetic beads to capture the antibody-chromatin complexes.[22]

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.[22][23]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.[1][22]

  • DNA Purification: Purify the DNA using a DNA purification kit.[1][22]

  • qPCR Analysis: Perform qPCR using primers specific to the promoter regions of genes known to be regulated by the target HAT. Quantify the amount of immunoprecipitated DNA relative to an input control.

Logical Comparison of Inhibitors

The selection of a HAT inhibitor depends on the specific research question, the target cell type, and the required potency and selectivity.

Inhibitor_Comparison HAT_Inhibitor_II HAT Inhibitor II (p300 selective, µM potency) C646 C646 (p300 selective, µM potency) Anacardic_Acid Anacardic Acid (p300/PCAF, µM potency) Curcumin Curcumin (p300/CBP, higher µM potency) A485 A-485 (p300/CBP selective, nM potency) Potency Potency Potency->HAT_Inhibitor_II Potency->C646 Potency->Anacardic_Acid Potency->Curcumin Lower Potency->A485 High Selectivity Selectivity Selectivity->HAT_Inhibitor_II High (p300) Selectivity->C646 High (p300) Selectivity->Anacardic_Acid Broader (p300/PCAF) Selectivity->Curcumin Broader (p300/CBP) Selectivity->A485 High (p300/CBP)

Comparison of Potency and Selectivity.

Conclusion

This compound is a valuable tool for studying the role of p300 HAT activity in various biological processes. Its micromolar potency and selectivity for p300 make it a suitable choice for many cell-based applications. For researchers requiring higher potency, A-485 presents a nanomolar alternative for p300/CBP inhibition. Conversely, compounds like Anacardic Acid and Curcumin offer broader specificity, which may be advantageous in certain experimental contexts. The selection of an appropriate inhibitor should be guided by the specific experimental goals and validated using the robust methodologies outlined in this guide.

References

A Head-to-Head Comparison of Histone Acetyltransferase Inhibitor II and C646 for p300 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for dissecting the role of the histone acetyltransferase p300 in health and disease. This guide provides a comprehensive comparison of two commercially available p300 inhibitors: Histone Acetyltransferase Inhibitor II and C646, offering insights into their potency, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.

Introduction to p300 and its Inhibition

The histone acetyltransferase p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] By acetylating histone and non-histone proteins, p300 modulates chromatin structure and gene expression.[1] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target.[2][3][4] Small molecule inhibitors of p300 are invaluable tools for both basic research and drug discovery. This guide focuses on comparing two such inhibitors: this compound and C646.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for this compound and C646 based on available literature. It is important to note that these values were determined in separate studies and direct comparative studies are not yet available.

FeatureThis compoundC646
p300 Inhibitory Potency IC50: 5 µM[1]Ki: 400 nM[5]
Mechanism of Action Competitive inhibitor, mimics acetyl-CoA[6]Competitive inhibitor with respect to acetyl-CoA[5][7]
Selectivity Selective for p300; does not inhibit PCAF or GCN5.[8]Selective for p300 over PCAF, GCN5, MOZ, and KAT8.[9] At higher concentrations (>7 µM), it can inhibit HDACs 1, 2, 3, 6, and 8.[9]
Cell Permeability Cell-permeable[1]Cell-permeable[9]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for key assays used to characterize p300 inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300 by quantifying the incorporation of radiolabeled acetyl groups from [¹⁴C]-acetyl-CoA into a histone substrate.

Materials:

  • Recombinant human p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [¹⁴C]-acetyl-CoA

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Inhibitor stock solutions (in DMSO)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the desired concentration of the inhibitor (or DMSO for control).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding [¹⁴C]-acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated [¹⁴C]-acetyl-CoA.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cellular Histone Acetylation Assay (Western Blot)

This cell-based assay assesses the ability of an inhibitor to modulate histone acetylation within a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and reagents

  • p300 inhibitor (this compound or C646)

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4) for loading control.

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the p300 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours).

  • Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the corresponding total histone.

Signaling Pathways and Experimental Workflows

p300 Signaling Pathway

p300 acts as a central hub in various signaling pathways by interacting with and acetylating a multitude of transcription factors. This diagram illustrates the role of p300 in key pathways, such as those mediated by NF-κB and p53, which are critical in inflammation and cancer.

p300_signaling_pathway cluster_stimuli External Stimuli cluster_core Core Regulation cluster_downstream Downstream Effects Stimuli Inflammatory Signals (e.g., TNF-α, LPS) DNA Damage IKK IKK Complex Stimuli->IKK ATM_ATR ATM/ATR Stimuli->ATM_ATR NFkB NF-κB (p65/p50) IKK->NFkB Activates p53 p53 ATM_ATR->p53 Stabilizes p300 p300/CBP p300->NFkB Acetylates (Ac) p300->p53 Acetylates (Ac) Gene_Expression Target Gene Expression p300->Gene_Expression Promotes Transcription NFkB->p300 Recruits p53->p300 Recruits Inflammation Inflammation Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycle Cell Cycle Arrest Gene_Expression->CellCycle

Caption: p300 integrates signals from pathways like NF-κB and p53 to regulate gene expression.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the characterization of a novel p300 inhibitor, from initial screening to cellular validation.

inhibitor_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation Screening High-Throughput Screening IC50 IC50 Determination (e.g., Radioactive HAT Assay) Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) IC50->Mechanism Selectivity Selectivity Profiling (vs. other HATs) Mechanism->Selectivity Cellular_HAT Cellular Histone Acetylation (Western Blot) Selectivity->Cellular_HAT Phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) Cellular_HAT->Phenotypic Target_Engagement Target Gene Expression (qPCR) Phenotypic->Target_Engagement

References

A Comparative Guide to Histone Acetyltransferase (HAT) Inhibitors: Histone Acetyltransferase Inhibitor II vs. Anacardic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive therapeutic targets. This guide provides an objective, data-supported comparison of two commonly used HAT inhibitors: the synthetic compound Histone Acetyltransferase Inhibitor II and the natural product anacardic acid.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for this compound and anacardic acid, based on available experimental evidence. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

FeatureThis compoundAnacardic Acid
Target(s) p300p300, PCAF, Tip60
IC50 for p300 5 µM[1][2][3]~8.5 µM[4]
IC50 for PCAF Inactive~5 µM[4]
Mechanism of Action Not fully elucidatedNon-competitive with substrate[5]
Origin SyntheticNatural (from cashew nut shell liquid)
Cell Permeability Cell-permeable[1][2]Cell-permeable[6]

In-Depth Analysis: Mechanism and Specificity

This compound is a selective, cell-permeable inhibitor of the histone acetyltransferase p300.[1][2][3] Its chemical structure is (2E,6E)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one.[2] Experimental data indicates that it does not significantly inhibit other HATs such as PCAF or GCN5, highlighting its specificity for p300.[7] This selectivity makes it a valuable tool for studying the specific roles of p300 in cellular processes.

Anacardic acid , a natural product derived from cashew nut shell liquid, exhibits a broader inhibitory profile.[8] It is a non-competitive inhibitor of both p300 and PCAF (p300/CBP-associated factor).[5][9] Additionally, studies have shown that anacardic acid can also inhibit the MYST family HAT, Tip60.[6] This broader spectrum of activity means that anacardic acid can have more widespread effects on cellular histone acetylation and gene regulation. Beyond its HAT inhibitory activity, anacardic acid has been reported to have other biological effects, including the inhibition of NF-κB activation and antioxidant properties.[10][11][12]

It is crucial for researchers to be aware of potential off-target effects. The chemical class to which this compound belongs, bis-arylidene cyclohexanones, has been associated with cytotoxic activity.[13] Similarly, some studies suggest that natural product inhibitors like anacardic acid can act as non-selective interference compounds in biochemical assays.

Experimental Data & Protocols

To facilitate the replication and further investigation of the effects of these inhibitors, detailed protocols for key experiments are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific HAT.

Materials:

  • Recombinant human p300 or PCAF

  • Histone H3 or H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Inhibitor stock solution (this compound or anacardic acid dissolved in DMSO)

  • Scintillation fluid and counter (for radioactive assay) or Western blot reagents (for non-radioactive assay)

Protocol:

  • Prepare the HAT reaction mixture in the assay buffer containing the histone peptide substrate and the HAT enzyme (e.g., p300).

  • Add the inhibitor (this compound or anacardic acid) at various concentrations. Include a DMSO control.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • For radioactive assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer to remove unincorporated [3H]Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assay: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for acetylated histone H3 or H4.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the effect of the inhibitors on the overall levels of histone acetylation within cells.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound or anacardic acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of this compound or anacardic acid for a specified time (e.g., 6-24 hours). Include a DMSO-treated control.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against specific acetylated histones overnight at 4°C. Also, probe a separate membrane with an antibody against a total histone as a loading control.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative change in histone acetylation. Studies have shown that anacardic acid treatment can lead to a reduction in histone H3K9 and H4 acetylation in cells.[14][15]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general signaling pathway affected by HAT inhibition and a typical experimental workflow.

HAT_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors HAT HAT (e.g., p300, PCAF) Acetyl_Histones Acetylated Histones HAT->Acetyl_Histones Acetylation Histones Histones Histones->HAT Chromatin Relaxed Chromatin Acetyl_Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression HAT_Inhibitor_II HAT Inhibitor II HAT_Inhibitor_II->HAT Inhibits p300 Anacardic_Acid Anacardic Acid Anacardic_Acid->HAT Inhibits p300, PCAF, etc.

Caption: General mechanism of HAT inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis HAT_Assay In Vitro HAT Assay IC50 Determine IC50 HAT_Assay->IC50 Cell_Culture Cell Culture & Treatment Western_Blot Western Blot (Histone Acetylation) Cell_Culture->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR, Microarray) Cell_Culture->Gene_Expression HAT_Inhibitor_II HAT Inhibitor II HAT_Inhibitor_II->HAT_Assay HAT_Inhibitor_II->Cell_Culture Anacardic_Acid Anacardic Acid Anacardic_Acid->HAT_Assay Anacardic_Acid->Cell_Culture

Caption: A typical experimental workflow for comparing HAT inhibitors.

Conclusion

Both this compound and anacardic acid are effective inhibitors of histone acetyltransferases and serve as valuable tools in epigenetic research. The choice between them will largely depend on the specific research question.

  • This compound is the preferred choice when a selective inhibition of p300 is desired, allowing for the dissection of p300-specific pathways.

  • Anacardic acid is suitable for studies aiming for a broader inhibition of HAT activity, encompassing p300, PCAF, and Tip60. However, researchers must consider its potential for wider cellular effects due to its broader target profile and other reported biological activities.

For any application, it is recommended to perform dose-response experiments and to validate the on-target effects in the specific experimental system being used. This comparative guide serves as a starting point for informed decision-making in the selection and application of these important research compounds.

References

A Comparative Guide to Histone Acetyltransferase Inhibitors: Specificity of Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Histone Acetyltransferase Inhibitor II (HATi II) with other commonly used histone acetyltransferase (HAT) inhibitors. The focus is on the specificity of these small molecules, supported by quantitative data from various studies. This document aims to assist researchers in selecting the most appropriate inhibitor for their experimental needs.

Introduction to Histone Acetyltransferases and Their Inhibition

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating transcription. Given their central role in cellular processes, dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. Small molecule inhibitors of HATs are therefore valuable tools for both basic research and drug development.

Overview of this compound

This compound, also known as (2E,6E)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one, is a cell-permeable compound identified as a potent inhibitor of the p300/CBP HAT family.[1][2] It serves as a valuable chemical probe for studying the biological functions of p300/CBP.

Comparative Specificity of HAT Inhibitors

The selection of a suitable HAT inhibitor is critically dependent on its specificity towards the target HAT enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other widely used HATis against a panel of histone acetyltransferases.

InhibitorTarget HATIC50/KiOther HATs TestedNotes
This compound p3005 µMGCN5 (30% inhibition at 5 µM), PCAF (no inhibition at 5 µM)Selective for p300/CBP over GCN5 and PCAF.[3]
C646 p3001.6 µM (IC50), 400 nM (Ki)PCAF, GCN5, MOZ (selective against)A competitive inhibitor of p300/CBP.[4][5]
A-485 p3009.8 nMCBP (2.6 nM), PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2 (>1000-fold selectivity)A highly potent and selective inhibitor of p300/CBP.[6][7][8][9][10]
Anacardic Acid p300~8.5 µMPCAF (~5 µM), Tip60 (9 µM)A non-selective HAT inhibitor.[11][12][13][14][15]
Garcinol p300~7 µMPCAF (~5 µM)Also reported to be a selective HDAC11 inhibitor.[1][8][14][16][17][18]
Butyrolactone 3 Gcn5100 µMCBP (weak inhibition, 0.5 mM)Selective for the Gcn5/PCAF family.[9][19][20][21]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of histone acetylation and a typical workflow for assessing HAT inhibitor specificity.

Histone_Acetylation General Mechanism of Histone Acetylation HAT Histone Acetyltransferase (e.g., p300/CBP) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histone Histone Protein Histone->HAT Chromatin Chromatin Remodeling & Gene Transcription Acetylated_Histone->Chromatin HATi HAT Inhibitor (e.g., HATi II) HATi->HAT

Figure 1: General mechanism of histone acetylation and its inhibition.

HAT_Inhibitor_Screening Experimental Workflow for HAT Inhibitor Specificity Screening cluster_0 In Vitro HAT Assay cluster_1 Cell-Based Assay Recombinant_HATs Purified Recombinant HATs (p300, PCAF, GCN5, etc.) Incubation Incubation Recombinant_HATs->Incubation Substrates Histone Substrate & [3H]-Acetyl-CoA Substrates->Incubation Inhibitors Test Inhibitors (e.g., HATi II) Inhibitors->Incubation Measurement Measure Radioactivity (Filter Binding Assay) Incubation->Measurement IC50 Determine IC50 Values Measurement->IC50 Cell_Culture Cell Culture Treatment Treat with HAT Inhibitor Cell_Culture->Treatment Histone_Extraction Histone Extraction Treatment->Histone_Extraction Western_Blot Western Blot for Acetylated Histones Histone_Extraction->Western_Blot Analysis Analyze Changes in Histone Acetylation Western_Blot->Analysis

Figure 2: Workflow for determining HAT inhibitor specificity.

Experimental Protocols

The determination of HAT inhibitor specificity relies on robust in vitro and cell-based assays. Below are generalized protocols for commonly employed methods.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Assay)

This assay directly measures the enzymatic activity of a purified HAT by quantifying the incorporation of a radiolabeled acetyl group onto a histone substrate.

Materials:

  • Purified recombinant HAT enzyme (e.g., p300, PCAF, GCN5)

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • HAT inhibitor stock solutions (in DMSO)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures in a 96-well plate. Each reaction should contain HAT assay buffer, purified HAT enzyme, and the histone peptide substrate.

  • Add varying concentrations of the HAT inhibitor or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the mixtures for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³H]-Acetyl-CoA to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of HAT activity inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Colorimetric/Fluorometric HAT Activity Assays

These non-radioactive assays are suitable for high-throughput screening and rely on the detection of the co-product of the acetylation reaction, Coenzyme A (CoA).[3][5][6][11][12][22][23][24][25]

Principle:

The amount of CoA produced is directly proportional to the HAT activity. The generated CoA is then measured in a coupled enzymatic reaction that produces a colored or fluorescent product.

General Procedure:

  • Set up the HAT reaction as described for the radioactive assay, but using non-radiolabeled Acetyl-CoA.

  • After the incubation period, add a developer solution that contains an enzyme and a substrate that react with CoA to produce a detectable signal (colorimetric or fluorescent).

  • Incubate for the developer reaction to proceed.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate HAT activity and inhibitor IC50 values based on the signal intensity.

Discussion and Conclusion

This guide highlights the varying specificity profiles of several commonly used HAT inhibitors.

  • This compound demonstrates good selectivity for p300/CBP over other HATs like GCN5 and PCAF, making it a useful tool for studying the specific roles of the p300/CBP family.[3]

  • A-485 stands out for its exceptional potency and selectivity for p300/CBP, with IC50 values in the nanomolar range and over a thousand-fold selectivity against other HATs.[6][7][8][9][10] This makes it an excellent choice for highly specific inhibition of p300/CBP in both in vitro and in vivo studies.

  • C646 is another widely used selective inhibitor of p300/CBP, though it is less potent than A-485.[4][5]

  • Anacardic Acid and Garcinol are natural products with broader inhibitory activities against multiple HATs, including p300 and PCAF.[1][11][12][13][14][15][16][17][18] Notably, recent evidence suggests that Garcinol may also function as a selective inhibitor of HDAC11, which should be a consideration in experimental design.[8]

  • Butyrolactone 3 offers a distinct specificity profile, primarily targeting Gcn5 of the GNAT family of HATs.[9][19][20][21]

The choice of a HAT inhibitor should be guided by the specific research question and the desired level of selectivity. For studies focused on the p300/CBP family, A-485 and this compound are strong candidates due to their high selectivity. For broader inhibition of HAT activity or for targeting Gcn5, Anacardic Acid or Butyrolactone 3, respectively, may be more appropriate. It is always recommended to validate the effects of any inhibitor in the specific experimental system being used.

References

A Comparative Guide to the Cross-Reactivity Profile of Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cross-reactivity profile of Histone Acetyltransferase Inhibitor II against other notable histone acetyltransferase (HAT) inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting inhibitors for their studies. A significant challenge in the field is the potential for off-target effects and assay interference among HAT inhibitors. This guide aims to provide a clear overview of the available data on the selectivity of these compounds.

Executive Summary

This compound is recognized as a potent and selective inhibitor of the p300 histone acetyltransferase.[1] However, comprehensive public data on its cross-reactivity against a broad range of other histone acetyltransferases and protein kinases is limited. This guide compares the available inhibitory activity data for this compound with three other well-characterized HAT inhibitors: C646, a selective p300/CBP inhibitor; MG149, a selective inhibitor of Tip60/MOF; and PU139, a pan-HAT inhibitor. The data highlights the varied selectivity profiles of these compounds and underscores the importance of careful inhibitor selection and characterization.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against various histone acetyltransferases. This quantitative data allows for a direct comparison of their potency and selectivity.

InhibitorTarget HATsIC50 (μM)Other Notable Information
This compound p3005[1]Affects GCN5 and PCAF only at much higher concentrations (30% and 0% inhibition, respectively, at 5 µM)
C646 p3000.4 (Ki)[2][3][4]Demonstrates less than 10% inhibition against serotonin N-acetyltransferase, PCAF, GCN5, Rtt109, Sas, and MOZ HATs in a chemical screening assay
CBPPotent inhibitor (often grouped with p300)May inhibit histone deacetylases at higher concentrations[4]
MG149 Tip60 (KAT5)74[5][6][7][8]Little to no inhibition of PCAF and p300 (IC50 >200 μM)[5][7]
MOF (KAT8)47[5][6][7][8]
PU139 CBP2.49[9][10]A pan-HAT inhibitor with activity against multiple HAT families[9][10][11]
p3005.35[9][10]
Gcn58.39[9][10]
PCAF9.74[9][10]

Experimental Protocols

The determination of an inhibitor's cross-reactivity profile is crucial for the validation of its utility as a specific research tool. Below are detailed methodologies for key experiments cited in the evaluation of HAT inhibitors.

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This assay is a fundamental method to determine the potency of an inhibitor against a specific HAT enzyme.

Objective: To measure the IC50 value of an inhibitor against a purified HAT enzyme.

Materials:

  • Purified recombinant HAT enzyme (e.g., p300, PCAF, GCN5)

  • Histone substrate (e.g., Histone H3 or H4 peptide)

  • Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail (for radioactive assays) or appropriate detection reagents for non-radioactive assays

  • Filter paper or plates for capturing peptides/histones

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a reaction vessel, combine the purified HAT enzyme, the histone substrate, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the acetylation reaction by adding Acetyl-CoA.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., acetic acid or trichloroacetic acid).

  • Spot the reaction mixture onto filter paper or into the wells of a capture plate to bind the histone substrate.

  • Wash the filter/plate to remove unincorporated Acetyl-CoA.

  • Quantify the amount of acetylated histone. For radioactive assays, this is done by adding a scintillation cocktail and measuring radioactivity using a scintillation counter. For non-radioactive assays, this may involve ELISA-based detection with an antibody specific to the acetylated histone.

  • Plot the percentage of HAT activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cross-Reactivity Profiling (Kinase Panel Screening)

To assess the selectivity of a HAT inhibitor, it is often screened against a broad panel of other enzymes, particularly protein kinases, which also have ATP-binding pockets that can be targeted by small molecules.

Objective: To determine the inhibitory activity of a HAT inhibitor against a large panel of protein kinases.

Materials:

  • Test inhibitor

  • A panel of purified, active protein kinases

  • Specific peptide substrates for each kinase

  • [γ-33P]-ATP or other detection reagents for kinase activity

  • Assay buffer appropriate for kinase reactions

  • Multi-well plates

Procedure:

  • The test inhibitor is typically assayed at one or more fixed concentrations (e.g., 1 µM and 10 µM) against each kinase in the panel.

  • Kinase reactions are set up in multi-well plates, containing the kinase, its specific substrate, and the test inhibitor or vehicle control.

  • The reactions are initiated by the addition of ATP (often at or near the Km concentration for each kinase).

  • After a defined incubation period, the reactions are stopped.

  • The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

  • The percentage of inhibition for each kinase at the tested inhibitor concentration(s) is calculated relative to the vehicle control.

  • Results are often presented as a percentage of remaining kinase activity or as a "selectivity score" to identify potential off-target interactions. For significant "hits," full dose-response curves can be generated to determine IC50 values.

Visualizations

The following diagrams illustrate a key signaling pathway involving histone acetylation and a general workflow for assessing inhibitor selectivity.

HAT_Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 Signal Transduction cluster_2 Nuclear Events Stimulus Growth Factors, Cytokines, etc. Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, p53) Kinase_Cascade->Transcription_Factor Activation p300_CBP p300/CBP Transcription_Factor->p300_CBP Recruitment Histone Histones p300_CBP->Histone Acetylation Acetylation Histone Acetylation Histone->Acetylation HAT_Inhibitor_II Histone Acetyltransferase Inhibitor II HAT_Inhibitor_II->p300_CBP Gene_Expression Target Gene Expression Acetylation->Gene_Expression Activation

Caption: A simplified signaling pathway illustrating the role of p300/CBP in gene expression and the point of intervention for this compound.

Inhibitor_Profiling_Workflow cluster_0 Initial Screening cluster_1 Selectivity Assessment cluster_2 Data Analysis & Validation Primary_Assay Primary HAT Assay (e.g., against p300) HAT_Panel HAT Panel Screening (e.g., GCN5, PCAF, Tip60) Primary_Assay->HAT_Panel Kinase_Panel Kinase Panel Screening (Broad Kinome Scan) Primary_Assay->Kinase_Panel IC50_Determination IC50 Determination for Hits HAT_Panel->IC50_Determination Kinase_Panel->IC50_Determination Cellular_Assays Cell-Based Assays (Target Engagement & Off-Target Effects) IC50_Determination->Cellular_Assays Final_Profile Comprehensive Cross-Reactivity Profile Cellular_Assays->Final_Profile

Caption: A generalized workflow for determining the cross-reactivity profile of a histone acetyltransferase inhibitor.

References

A Comparative Guide to p300 Histone Acetyltransferase Inhibitors: Focus on Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Histone Acetyltransferase Inhibitor II (HATi II) and other widely used p300 inhibitors, including C646, A-485, and L002. The information presented is collated from various scientific publications and technical datasheets to facilitate an objective comparison of their biochemical and cellular activities.

Introduction to p300 Inhibition

The histone acetyltransferase p300 (also known as KAT3B) and its close homolog CREB-binding protein (CBP) are critical transcriptional co-activators. They play a pivotal role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure, and by acetylating non-histone proteins, thereby modulating their function. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide focuses on small molecule inhibitors that target the catalytic HAT domain of p300.

Comparative Analysis of p300 Inhibitors

This section details the biochemical potency, selectivity, and cellular effects of this compound and its alternatives. It is important to note that the presented data is compiled from multiple sources, and direct comparison of absolute values may be confounded by variations in experimental conditions.

This compound (HATi II)

This compound, also known as compound 2c, is a cell-permeable bis-arylidene cyclohexanone compound.

  • Potency: It selectively inhibits the histone acetyltransferase activity of p300/CBP with a reported half-maximal inhibitory concentration (IC50) of 5 µM.[1][2][3][4][5][6]

  • Selectivity: HATi II shows selectivity for p300/CBP over other histone acetyltransferases like GCN5 and PCAF, which are only affected at much higher concentrations.[3]

  • Cellular Effects: In cellular assays, HATi II has been shown to decrease histone H3 acetylation and suppress the proliferation of various cancer cell lines.[3][5]

C646

C646 is a well-characterized, cell-permeable pyrazolone-based competitive inhibitor of the p300/CBP HAT domain.

  • Potency: C646 exhibits a high affinity for p300 with a reported inhibition constant (Ki) of 400 nM.[7][8]

  • Selectivity: It is preferentially selective for p300 over other acetyltransferases.[7]

  • Cellular Effects: C646 has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[7] It has also been noted to reduce pro-inflammatory gene expression.[8] However, some studies suggest potential off-target effects on histone deacetylases (HDACs) at higher concentrations.[8][9]

A-485

A-485 is a potent and highly selective catalytic inhibitor of p300/CBP.

  • Potency: A-485 demonstrates strong inhibition of p300 and CBP with IC50 values of 9.8 nM and 2.6 nM, respectively.[1][2]

  • Selectivity: It exhibits high selectivity for p300/CBP over other HATs and histone methyltransferases (HMTs) in cellular assays, primarily affecting the acetylation of H3K27 and H3K18.[2][10]

  • Cellular Effects: A-485 has been shown to selectively inhibit the proliferation of various cancer cell lines, particularly those of hematological and prostate cancer origin.[1][2] It effectively inhibits the androgen receptor transcriptional program.[1][2]

L002

L002 is a cell-permeable and reversible inhibitor of p300.

  • Potency: L002 has a reported IC50 of 1.98 µM for p300.

  • Selectivity: It displays weaker inhibitory effects against PCAF and GCN5.

  • Cellular Effects: L002 has been shown to suppress the growth of certain cancer cell lines and inhibit the acetylation of both histones and p53.

Data Presentation

The following tables summarize the quantitative data for the discussed p300 inhibitors.

Table 1: Biochemical Potency of p300 Inhibitors

InhibitorTargetIC50 / KiSource
This compound p300IC50: 5 µM[1][2][3][4][5][6]
C646 p300Ki: 400 nM[7][8]
A-485 p300IC50: 9.8 nM[1][2]
CBPIC50: 2.6 nM[1][2]
L002 p300IC50: 1.98 µM

Disclaimer: The IC50 and Ki values are compiled from different studies and may not be directly comparable due to variations in assay conditions.

Table 2: Selectivity Profile of p300 Inhibitors

InhibitorSelectivity ProfileSource
This compound Selective for p300/CBP over GCN5 and PCAF.[3]
C646 Preferentially selective for p300 versus other acetyltransferases. Potential for off-target HDAC inhibition at higher concentrations.[7][8][9]
A-485 Highly selective for p300/CBP over other HATs and HMTs.[2][10]
L002 Weaker inhibition of PCAF and GCN5.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Histone Acetyltransferase (HAT) Assay (Radiometric)

This protocol is adapted from a method used for determining the IC50 of p300 inhibitors.[11]

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/mL BSA, 100 µM H4-15 peptide substrate, and 5 nM recombinant p300 enzyme.

  • Inhibitor Addition: Add the p300 inhibitor over a range of concentrations. Ensure the DMSO concentration is kept constant across all wells (e.g., <5%).

  • Incubation: Incubate the reactions at 30°C for 10 minutes.

  • Initiation: Start the reaction by adding a 1:1 mixture of 12C-acetyl-CoA and 14C-acetyl-CoA to a final concentration of 20 µM.

  • Reaction Time: Allow the reaction to proceed for 10 minutes at 30°C.

  • Quenching: Stop the reaction by adding 14% SDS (w/v).

  • Analysis: Separate the reaction products by Tris-Tricine SDS-PAGE and quantify the transfer of 14C to the histone peptide using phosphorimaging.

  • IC50 Calculation: Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[12]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.

  • Compound Treatment: Add the p300 inhibitor at various concentrations to the experimental wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings and normalize the data to the vehicle-treated control to determine the percentage of cell viability.

Western Blot for Histone Acetylation

This protocol is a general guideline for detecting changes in histone acetylation.

  • Cell Lysis: Treat cells with the p300 inhibitor for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the proteins on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27) overnight at 4°C. Use an antibody against a total histone (e.g., anti-H3) as a loading control.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

p300 Signaling Pathway

The following diagram illustrates the central role of p300/CBP as a transcriptional co-activator in response to various signaling pathways.

p300_signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_transcription_factors Transcription Factors Growth Factors Growth Factors Hormones Hormones Steroid Receptors Steroid Receptors Hormones->Steroid Receptors Cytokines Cytokines Kinase Cascades Kinase Cascades Cytokines->Kinase Cascades p53 p53 Kinase Cascades->p53 NF-kB NF-kB Kinase Cascades->NF-kB Other TFs Other TFs Kinase Cascades->Other TFs p300/CBP p300/CBP p53->p300/CBP NF-kB->p300/CBP Steroid Receptors->p300/CBP Other TFs->p300/CBP HAT Activity HAT Activity p300/CBP->HAT Activity Histone Acetylation Histone Acetylation HAT Activity->Histone Acetylation TF Acetylation TF Acetylation HAT Activity->TF Acetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Transcription Gene Transcription TF Acetylation->Gene Transcription Chromatin Remodeling->Gene Transcription

Caption: p300/CBP integrates diverse signaling pathways to regulate gene transcription.

Experimental Workflow for p300 Inhibitor Evaluation

This diagram outlines a typical workflow for the initial characterization of a p300 inhibitor.

inhibitor_workflow Determine IC50/Ki Determine IC50/Ki Cellular Assays Cellular Assays Determine IC50/Ki->Cellular Assays Western Blot Western Blot Cellular Assays->Western Blot Cell Viability Cell Viability Cellular Assays->Cell Viability Selectivity Profiling Selectivity Profiling Cellular Assays->Selectivity Profiling Assess Histone Acetylation Assess Histone Acetylation Western Blot->Assess Histone Acetylation Determine Effect on Proliferation Determine Effect on Proliferation Cell Viability->Determine Effect on Proliferation Test Against Other HATs Test Against Other HATs Selectivity Profiling->Test Against Other HATs

Caption: A streamlined workflow for evaluating novel p300 inhibitors.

Logical Relationship of p300 Inhibition and Cellular Outcomes

This diagram illustrates the logical flow from p300 inhibition to the observed cellular effects.

logical_relationship Inhibition of HAT Activity Inhibition of HAT Activity Decreased Histone Acetylation Decreased Histone Acetylation Inhibition of HAT Activity->Decreased Histone Acetylation Altered Gene Expression Altered Gene Expression Decreased Histone Acetylation->Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest Altered Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Altered Gene Expression->Apoptosis Senescence Senescence Altered Gene Expression->Senescence

Caption: The cascade of events following the inhibition of p300's HAT activity.

References

A Comparative Review of Histone Acetyltransferase Inhibitor II and Garcinol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, small molecule inhibitors of histone acetyltransferases (HATs) are invaluable tools for dissecting cellular processes and represent promising candidates for therapeutic development. This guide provides a comparative analysis of two such inhibitors: the synthetic compound Histone Acetyltransferase Inhibitor II and the natural product garcinol. This review is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance based on available experimental data.

At a Glance: Key Quantitative Data

The following table summarizes the key quantitative parameters for this compound and garcinol based on published literature. Direct comparative studies are limited, and thus, these values should be interpreted within the context of the individual experiments from which they were derived.

ParameterThis compoundGarcinol
Target HATs p300/CBP[1][2][3]p300, PCAF[4]
IC50 for p300 ~5 µM[1][2][3]~7 µM[4]
IC50 for PCAF Low inhibition at 5 µM~5 µM[4]
Other Targets GCN5 (low inhibition)HDAC11 (~5 µM IC50)[5][6][7]
In Vitro Activity Decreases Histone H3 acetylation, induces chromatin condensation in HeLa cells.Inhibits histone acetylation in vitro; may not significantly affect H3 or H4 acetylation in all cell lines under certain conditions.[5] Induces apoptosis and inhibits proliferation in various cancer cell lines.[8]
In Vivo Activity Data not readily available in published literature.Demonstrates anticancer activity in xenograft models.[9]
Signaling Pathway Interactions Data not readily available in published literature.Inhibits STAT3 and NF-κB signaling pathways.[8][9][10][11]

Delving Deeper: A Head-to-Head Comparison

This compound: A Selective Synthetic Compound

This compound is a cell-permeable compound that demonstrates potent and selective inhibition of the p300/CBP HAT family with an IC50 of approximately 5 µM.[1][2][3] Its selectivity is a key feature, with significantly lower inhibitory activity against other HATs like GCN5 and PCAF at similar concentrations. In cellular assays, it has been shown to effectively reduce the levels of histone H3 acetylation and promote chromatin condensation in HeLa cells. While its in vitro activity is established, there is a notable lack of publicly available data on its broader selectivity profile across the full spectrum of HAT enzymes and its efficacy in in vivo models. Furthermore, its specific impact on downstream signaling pathways has not been extensively characterized in the literature.

Garcinol: A Natural Product with Dual HAT/HDAC Inhibitory Activity

Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has a more complex pharmacological profile. It is a known inhibitor of the HATs p300 and PCAF, with IC50 values of approximately 7 µM and 5 µM, respectively.[4] However, a compelling body of evidence also identifies garcinol as a potent and selective inhibitor of histone deacetylase 11 (HDAC11), with a comparable IC50 of around 5 µM.[5][6][7] This dual activity complicates its use as a specific HAT inhibitor but opens avenues for its study as a broader epigenetic modulator.

In vitro, garcinol's effects on histone acetylation can be context-dependent, with some studies reporting a lack of significant changes in global H3 and H4 acetylation levels in certain cell lines.[5] Beyond its direct enzymatic inhibition, garcinol has been shown to modulate critical signaling pathways implicated in cancer, including the STAT3 and NF-κB pathways.[8][9][10][11] Its in vivo anticancer properties have been documented in various xenograft models, where it has been shown to inhibit tumor growth.[9]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Comparing HAT Inhibitors cluster_0 In Vitro Assays cluster_1 Cellular & In Vivo Assays HAT_Inhibition_Assay HAT Inhibition Assay (Biochemical) Western_Blot_HATs Western Blot (Histone Acetylation) HAT_Inhibition_Assay->Western_Blot_HATs Confirm cellular activity Data_Analysis Comparative Data Analysis (IC50, Efficacy, Selectivity) HAT_Inhibition_Assay->Data_Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell_Viability_Assay->Signaling_Pathway_Analysis Cell_Viability_Assay->Data_Analysis Western_Blot_HATs->Signaling_Pathway_Analysis Investigate downstream effects Western_Blot_HATs->Data_Analysis In_Vivo_Xenograft In Vivo Xenograft Model Signaling_Pathway_Analysis->In_Vivo_Xenograft Validate in a biological system In_Vivo_Xenograft->Data_Analysis Start Select HAT Inhibitors (Inhibitor II vs. Garcinol) Start->HAT_Inhibition_Assay Determine IC50 values Start->Cell_Viability_Assay Assess cytotoxicity Conclusion Conclusion on Comparative Performance Data_Analysis->Conclusion

Caption: A generalized workflow for the comparative evaluation of HAT inhibitors.

G Garcinol's Inhibition of the NF-κB Signaling Pathway cluster_0 Cytoplasm Garcinol Garcinol IKK IKK Complex Garcinol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Activates Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Garcinol inhibits the NF-κB pathway, leading to apoptosis.

G Garcinol's Inhibition of the STAT3 Signaling Pathway Garcinol Garcinol JAK JAK Garcinol->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Translocation Target_Genes Target Genes (e.g., Cyclin D1, Bcl-2) Nucleus->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

Caption: Garcinol inhibits the JAK/STAT3 pathway, reducing cell proliferation.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific HAT enzyme.

  • Reagents and Materials:

    • Recombinant HAT enzyme (e.g., p300, PCAF)

    • Histone H3 or H4 peptide substrate

    • Acetyl-CoA

    • HAT assay buffer

    • Developer solution

    • Test compounds (this compound, garcinol) dissolved in DMSO

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare a reaction mixture containing HAT assay buffer, the specific HAT enzyme, and the histone peptide substrate.

    • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (known inhibitor, if available).

    • Initiate the reaction by adding Acetyl-CoA to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution, which reacts with the free CoA produced during the HAT reaction to generate a fluorescent signal.

    • Incubate for a short period to allow for signal development.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cultured cells.

  • Reagents and Materials:

    • Adherent or suspension cells

    • Complete cell culture medium

    • Test compounds (this compound, garcinol)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well clear microplate

    • Spectrophotometer

  • Procedure for Adherent Cells: [12]

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Histone Acetylation

This technique is used to detect changes in the acetylation levels of specific histone proteins in inhibitor-treated cells.

  • Reagents and Materials:

    • Treated and untreated cell pellets

    • Histone extraction buffer

    • Protein assay reagent (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure: [13][14][15]

    • Lyse the cells and extract histones using an appropriate buffer.

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Normalize the signal of the acetylated histone to the signal of the total histone to determine the relative change in acetylation.

Conclusion

This compound and garcinol both present as valuable research tools for studying the roles of histone acetylation. This compound offers greater selectivity for the p300/CBP family, making it a more suitable tool for specifically probing the functions of these enzymes. However, the current lack of extensive in vivo and signaling pathway data for this compound limits its translational assessment.

Garcinol, on the other hand, has a broader and more complex activity profile, inhibiting both HATs and HDAC11. While this dual action can be a confounding factor in studies aimed at dissecting specific HAT functions, it also makes garcinol an interesting molecule for investigating broader epigenetic regulation and for potential therapeutic applications where targeting multiple epigenetic pathways may be beneficial. Its demonstrated in vivo efficacy and effects on key cancer-related signaling pathways provide a stronger basis for its further investigation as a potential anticancer agent.

The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring precise inhibition of p300/CBP, this compound is the more appropriate choice. For broader investigations into epigenetic modulation and for studies with a translational focus, the more extensively characterized garcinol may be more suitable, with the caveat of its dual HAT/HDAC inhibitory activity. Further research, particularly direct comparative studies and more comprehensive in vivo characterization of this compound, is needed to fully elucidate their relative performance and therapeutic potential.

References

A Head-to-Head In Vitro Comparison of p300/CBP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The paralogous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP) are crucial transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their histone acetyltransferase (HAT) activity and bromodomain-mediated interactions make them attractive therapeutic targets in various diseases, particularly cancer.[1][2] This guide provides a head-to-head in vitro comparison of prominent, commercially available p300/CBP inhibitors, presenting key experimental data, detailed protocols for relevant assays, and visualizations of associated signaling pathways.

Key p300/CBP Inhibitors: A Comparative Overview

This section details the in vitro activity and selectivity of several widely studied p300/CBP inhibitors. The data presented is a synthesis of information from various biochemical and cellular assays.

A-485

A-485 is a potent and selective catalytic inhibitor of the p300/CBP HAT domain.[3][4] It acts as an acetyl-CoA competitive inhibitor.[3] In vitro studies have demonstrated its ability to inhibit the acetyltransferase activity of both p300 and CBP with high potency.[3][5] Cellularly, A-485 treatment leads to a dose-dependent decrease in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark mediated by p300/CBP.[3][6]

C646

C646 is another well-characterized, cell-permeable inhibitor that is competitive with the acetyl-CoA binding site of the p300 HAT domain.[7][8] While widely used as a chemical probe for p300/CBP, some studies indicate it may be less potent than newer inhibitors like A-485.[3] C646 has been shown to inhibit cell viability, and cell cycle progression, and promote apoptosis in various cancer cell lines.[9]

SGC-CBP30

SGC-CBP30 is a potent and selective inhibitor of the p300/CBP bromodomain.[10][11][12] Unlike HAT inhibitors, SGC-CBP30 disrupts the interaction of p300/CBP with acetylated histones and other proteins. It exhibits significant selectivity for the p300/CBP bromodomains over other bromodomain families, including the BET family (e.g., BRD4).[10][11]

I-CBP112

I-CBP112 is another selective inhibitor of the p300/CBP bromodomain.[13][14] It functions as an acetyl-lysine competitive inhibitor, displacing acetylated histone peptides from the bromodomain binding pocket.[13] I-CBP112 has been shown to impair the clonogenic growth of leukemic cells and can sensitize them to other anti-cancer agents.[13][15]

GNE-049

GNE-049 is a potent and selective inhibitor of the p300/CBP bromodomains.[1][2] It has demonstrated anti-tumor activity in preclinical models of prostate cancer by inhibiting the androgen receptor (AR) coactivator function of p300/CBP.[16]

NEO2734

NEO2734 is a dual inhibitor that targets both the p300/CBP bromodomains and the BET bromodomains.[17][18] This dual activity allows it to concurrently modulate multiple epigenetic pathways. It has shown potent anti-proliferative activity in various cancer cell lines, particularly those of hematologic and prostate origin.[18][19]

Summary of In Vitro Potency

The following table summarizes the reported in vitro potency of the discussed inhibitors against p300 and CBP. Values are presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant), with the assay type specified.

InhibitorTargetIC50 / KdAssay TypeReference
A-485 p3009.8 nM (IC50)TR-FRET[4][5]
CBP2.6 nM (IC50)TR-FRET[4][5]
C646 p300400 nM (Ki)Cell-free HAT assay[8]
SGC-CBP30 p30032 nM (Kd)-[12]
CBP21 nM (Kd)-[12]
p30038 nM (IC50)Cell-free assay[11][20]
CBP21 nM (IC50)Cell-free assay[11][20]
I-CBP112 p3000.625 µM (IC50)BLI assay[14]
CBP0.142-0.17 µM (IC50)BLI assay[14]
p300167 nM (Kd)-[21]
CBP151 nM (Kd)-[21]
GNE-049 p3002.3 nM (IC50)Biochemical binding assay[1][16]
CBP1.1 nM (IC50)Biochemical binding assay[1][16]
NEO2734 p300/CBP<30 nM (IC50)Bromodomain binding assay[17]
BET<30 nM (IC50)Bromodomain binding assay[17]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and comparison of experimental findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity

This assay measures the histone acetyltransferase (HAT) activity of p300/CBP by detecting the acetylation of a biotinylated histone peptide.

Principle: The assay utilizes a Europium-labeled anti-acetylated lysine antibody and a Streptavidin-conjugated acceptor fluorophore. When the histone peptide is acetylated by p300/CBP, the binding of the antibody and streptavidin to the same peptide brings the Europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the p300 or CBP enzyme, the biotinylated histone H4 peptide substrate, and the test inhibitor at various concentrations in assay buffer.

  • Initiation: Start the reaction by adding acetyl-CoA.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection mix containing the Europium-labeled anti-acetylated lysine antibody and the Streptavidin-conjugated acceptor.

  • Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the FRET ratio to determine the IC50 value.

AlphaLISA Assay for Bromodomain Inhibition

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to measure the binding of the p300/CBP bromodomain to an acetylated histone peptide.

Principle: The assay employs Donor and Acceptor beads. One bead is conjugated to the bromodomain protein, and the other to the acetylated histone peptide. In the absence of an inhibitor, the interaction between the bromodomain and the peptide brings the beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead to emit light. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaLISA signal.

Protocol:

  • Reagent Preparation: Prepare solutions of the p300 or CBP bromodomain protein, the biotinylated acetylated histone peptide, and the test inhibitor.

  • Reaction Mixture: In a 384-well plate, add the bromodomain protein, the inhibitor at various concentrations, and the biotinylated acetylated histone peptide.

  • Incubation: Incubate the mixture to allow for binding or inhibition to occur.

  • Bead Addition: Add the Streptavidin-coated Donor beads and the anti-tag Acceptor beads.

  • Signal Detection: After a final incubation in the dark, read the plate on an AlphaScreen-compatible plate reader.

  • IC50 Determination: Plot the inhibitor concentration against the AlphaLISA signal to calculate the IC50 value.

Cellular Assay for H3K27 Acetylation

This assay quantifies the levels of histone H3 lysine 27 acetylation (H3K27ac) in cells treated with p300/CBP inhibitors.

Principle: Cells are treated with the inhibitor, and the level of H3K27ac is measured, typically by Western blotting or high-content imaging, using an antibody specific for this modification. A decrease in H3K27ac levels indicates inhibition of p300/CBP HAT activity.

Protocol (Western Blotting):

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the p300/CBP inhibitor at a range of concentrations for a specified duration (e.g., 3-24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K27ac. Also, probe for a loading control, such as total Histone H3.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in H3K27ac levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for inhibitor testing.

Caption: p300/CBP Signaling Pathways.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Comparison Inhibitor_Source Select p300/CBP Inhibitor HAT_Assay HAT Activity Assay (TR-FRET) Inhibitor_Source->HAT_Assay BRD_Assay Bromodomain Binding Assay (AlphaLISA) Inhibitor_Source->BRD_Assay IC50_Determination Determine IC50/Kd HAT_Assay->IC50_Determination BRD_Assay->IC50_Determination Cell_Treatment Treat Cancer Cell Lines IC50_Determination->Cell_Treatment Guide Concentration Selection Comparative_Analysis Head-to-Head Comparison of Potency and Selectivity IC50_Determination->Comparative_Analysis H3K27ac_Assay Measure H3K27ac (Western Blot) Cell_Treatment->H3K27ac_Assay Proliferation_Assay Cell Proliferation Assay Cell_Treatment->Proliferation_Assay Gene_Expression_Assay Gene Expression Analysis (qPCR/RNA-seq) Cell_Treatment->Gene_Expression_Assay Cellular_EC50 Determine Cellular EC50 H3K27ac_Assay->Cellular_EC50 Proliferation_Assay->Cellular_EC50 Cellular_EC50->Comparative_Analysis

Caption: In Vitro p300/CBP Inhibitor Testing Workflow.

References

Safety Operating Guide

Histone Acetyltransferase Inhibitor II proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of Histone Acetyltransferase (HAT) Inhibitor II are critical for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound responsibly. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is essential.

Immediate Safety and Handling

Before handling Histone Acetyltransferase Inhibitor II, ensure you are familiar with its properties and have the appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[1]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Storage: Store the compound at its recommended temperature of 2-8°C, protected from light.[3][4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
CAS Number 932749-62-7[3][4]
Molecular Formula C₂₀H₁₆Br₂O₃[3][4]
Molecular Weight 464.15 g/mol [3][4]
Form Solid[3][4]
Solubility DMSO: 25 mg/mL[3][4], Ethanol: 10 mg/mL[3][4]
Storage Temperature 2-8°C[3][4]
Storage Class 11 - Combustible Solids[3][4]
Water Hazard Class WGK 1 (Slightly hazardous to water)[3][4]

Disposal Procedures

Disposal of this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6] Evaporation in a fume hood is not a permissible method of disposal.[5][6]

General Principles:

  • Segregation: Keep waste streams separate. Do not mix this compound waste with incompatible chemicals, such as strong acids, bases, or oxidizing agents.[2][5][7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Containment: Use only approved, chemically compatible waste containers. Keep containers securely closed at all times, except when adding waste.[6][8]

  • Location: Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]

Experimental Protocol: Waste Disposal Workflow

This protocol outlines the step-by-step process for managing different waste streams containing this compound.

1. Unused or Expired Solid Compound:

  • If possible, keep the material in its original, labeled container.
  • Ensure the container cap is tightly sealed.
  • Place the container in the designated SAA for solid hazardous waste.
  • Arrange for pickup through your institution's EHS department.

2. Liquid Waste (Solutions in DMSO, Ethanol, etc.):

  • Designate a specific, compatible waste container for halogenated organic solvent waste.
  • Carefully pour the liquid waste into the container, avoiding splashes.
  • Securely close the container lid immediately after adding the waste.
  • When the container is full (do not overfill), arrange for pickup by EHS.

3. Contaminated Labware (Gloves, Pipette Tips, Wipes):

  • Collect all solid materials that have come into direct contact with the inhibitor in a designated, lined container or a heavy-duty plastic bag labeled as hazardous solid waste.
  • Once the container is full, seal it and place it in the SAA.
  • Arrange for EHS pickup.

4. Empty Stock Containers:

  • To render a container "empty" under regulatory standards, perform a triple rinse.[8][9]
  • First Rinse: Add a small amount of a suitable solvent (such as ethanol) to the empty container, cap it, and rinse thoroughly. This first rinsate must be collected and disposed of as liquid hazardous waste.[8][9]
  • Second & Third Rinse: Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your institutional policy.[9]
  • After triple-rinsing, deface or remove the original label to prevent confusion.[6]
  • Dispose of the rinsed, unlabeled container as regular non-hazardous trash or glass waste, as per your facility's rules.[6]

Disposal Process Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container start Identify Waste Type (HAT Inhibitor II) solid_compound Expired/Unused Solid start->solid_compound contaminated_labware Contaminated Labware (Gloves, Tips, etc.) start->contaminated_labware liquid_waste Solutions in DMSO or Ethanol start->liquid_waste empty_container Original Stock Vial start->empty_container collect_solid Collect in Labeled Solid Waste Container solid_compound->collect_solid contaminated_labware->collect_solid store_saa Store Waste in Satellite Accumulation Area collect_solid->store_saa collect_liquid Collect in Labeled Solvent Waste Container liquid_waste->collect_liquid collect_liquid->store_saa triple_rinse Triple Rinse Vial empty_container->triple_rinse collect_first_rinse Collect 1st Rinse as Liquid Hazardous Waste triple_rinse->collect_first_rinse dispose_container Deface Label & Dispose as Non-Hazardous Waste triple_rinse->dispose_container After Rinsing collect_first_rinse->collect_liquid ehs_pickup Arrange EHS Pickup store_saa->ehs_pickup

References

Personal protective equipment for handling Histone Acetyltransferase Inhibitor II

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Histone Acetyltransferase Inhibitor II

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound (HAT Inhibitor II), including operational and disposal protocols.

Compound Specifications

This compound is a cell-permeable compound that selectively inhibits the p300/CBP histone acetyltransferase.[1] It is commonly used in cell structure and epigenetics research.[2]

PropertyValueSource
CAS Number 932749-62-7[3]
Molecular Formula C₂₀H₁₆Br₂O₃
Molecular Weight 464.15 g/mol
Appearance Yellow solid[1]
Solubility DMSO: ≥ 30 mg/mLEthanol: 10 mg/mL[4]
Storage Temperature 2-8°C (Short-term)-20°C (Long-term, in solution)[1][5]
IC₅₀ 5 µM for p300[2][4][5]
Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under OSHA's 2012 Hazard Communication Standard, it is crucial to follow standard laboratory safety practices when handling any chemical compound.[6] For potent enzyme inhibitors, a cautious approach is always recommended.

Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. As some enzymatic detergents can be irritants, non-latex gloves are a good practice.[7]

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a fluid-resistant apron or gown is recommended.[7]

  • Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the solid compound at 2-8°C, protected from light.[1]

    • For long-term storage of reconstituted solutions, aliquot and freeze at -20°C.[1][5]

  • Preparation of Stock Solutions:

    • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine particles.

    • To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO or ethanol. A hot water bath can be used to aid dissolution.[2]

    • Cap the vial tightly after use.

  • Experimental Use:

    • When using the inhibitor in experiments, always wear the recommended PPE.

    • Avoid direct contact with skin and eyes.

    • Work in a designated area to prevent cross-contamination.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Unused Compound: Unwanted solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with the inhibitor, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing the inhibitor should be collected in a clearly labeled hazardous waste container for proper disposal by your institution's environmental health and safety department.

Workflow for Safe Handling of this compound

HAT_Inhibitor_Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal A Receive and Inspect Compound B Store in a Cool, Dark Place (2-8°C for solid) A->B C Don Appropriate PPE B->C Before Handling D Prepare Stock Solution (in fume hood) C->D E Perform Experiment D->E F Store Aliquots at -20°C E->F For Future Use G Collect Solid Waste E->G After Experiment H Collect Liquid Waste E->H After Experiment I Dispose via EHS G->I H->I

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Histone Acetyltransferase Inhibitor II
Reactant of Route 2
Histone Acetyltransferase Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.